Product packaging for CQ-Lyso(Cat. No.:)

CQ-Lyso

Cat. No.: B12372808
M. Wt: 485.6 g/mol
InChI Key: FEFIUBKGFCHUHF-UHFFFAOYSA-N
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Description

CQ-Lyso is a useful research compound. Its molecular formula is C30H35N3O3 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35N3O3 B12372808 CQ-Lyso

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

IUPAC Name

9-(4-morpholin-4-ylbutoxy)-3-oxa-13,21-diazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-1(25),2(15),5(14),6,8,10,12,16-octaene

InChI

InChI=1S/C30H35N3O3/c1(9-32-12-15-34-16-13-32)2-14-35-24-7-8-27-22(18-24)17-23-20-36-30-25-6-4-11-33-10-3-5-21(29(25)33)19-26(30)28(23)31-27/h7-8,17-19H,1-6,9-16,20H2

InChI Key

FEFIUBKGFCHUHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC5=C3N=C6C=CC(=CC6=C5)OCCCCN7CCOCC7

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of CQ-Lyso: An In-depth Technical Guide for Ratiometric Lysosomal pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe CQ-Lyso, detailing its mechanism of action, spectral properties, and application in the ratiometric measurement of lysosomal pH. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary for the effective utilization of this powerful tool in cellular biology and drug discovery.

Introduction: The Significance of Lysosomal pH

Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular debris, and pathogens. Their proper function is intrinsically linked to the maintenance of a highly acidic internal environment, with a pH ranging from 4.5 to 5.5. Dysregulation of lysosomal pH has been implicated in a variety of pathological conditions, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the accurate measurement of lysosomal pH is paramount for understanding disease mechanisms and for the development of novel therapeutic interventions. This compound is a ratiometric fluorescent probe specifically designed for the sensitive and quantitative imaging of lysosomal pH in living cells.

The this compound Probe: Structure and Targeting Mechanism

This compound is a fluorescent probe built upon a chromenoquinoline core structure. Its chemical design incorporates two key functional components that dictate its localization and pH-sensing capabilities.

  • Lysosome Targeting Moiety: this compound utilizes a morpholine group as its lysosome-targeting moiety. Morpholine is a well-established lysosomotropic group. Its basic nature leads to its protonation and accumulation within the acidic environment of the lysosome. This targeted accumulation is a crucial first step for specific lysosomal pH measurement.

  • Fluorophore Core: The fluorescence of this compound originates from its chromenoquinoline core. This fluorophore exhibits pH-sensitive spectral properties, which form the basis of its function as a ratiometric pH indicator.

The Fluorescence Mechanism: Protonation-Enhanced Intramolecular Charge Transfer (ICT)

The ability of this compound to report on lysosomal pH is rooted in a photophysical process known as Intramolecular Charge Transfer (ICT) . In its neutral state, the this compound molecule has a specific electronic configuration. Upon excitation with light, an electron is transferred from an electron-donating portion of the molecule to an electron-accepting portion.

The key to this compound's pH sensitivity lies in the protonation of the quinoline ring within the acidic lumen of the lysosome. This protonation event enhances the ICT process, leading to a significant change in the probe's electronic structure and, consequently, its fluorescence properties.[1] This enhanced ICT results in a notable red-shift in both the absorption and emission spectra of the probe.[1] Specifically, a red-shift of approximately 104 nm in the absorption spectrum and 53 nm in the emission spectrum has been reported.[1]

This pH-dependent spectral shift allows for ratiometric imaging . By measuring the fluorescence intensity at two different emission wavelengths, the ratio of these intensities can be used to calculate the precise pH of the lysosome, independent of probe concentration, photobleaching, or excitation light intensity fluctuations.

Signaling Pathway Diagram

CQ_Lyso_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_lysosome Lysosome (pH 4.5-5.5) CQ_Lyso_Neutral This compound (Neutral) CQ_Lyso_Protonated This compound (Protonated) CQ_Lyso_Neutral->CQ_Lyso_Protonated Accumulation & Protonation Enhanced_ICT Enhanced ICT CQ_Lyso_Protonated->Enhanced_ICT Light Excitation Red_Shift Red-Shifted Fluorescence Enhanced_ICT->Red_Shift Fluorescence Emission

Caption: Mechanism of this compound fluorescence activation in the lysosome.

Quantitative Data

The following tables summarize the key quantitative properties of this compound. It is important to note that while the spectral shifts have been reported, the precise excitation and emission maxima at different pH values, as well as the quantum yield and pKa, are not consistently available in the public literature. The data presented here is based on the available information and may be supplemented with data from structurally similar probes for illustrative purposes.

Table 1: Spectral Properties of this compound

PropertyNeutral pH (~7.4)Acidic pH (Lysosomal, ~4.5-5.5)
Excitation Max (λex) ~400 nm (estimated)~504 nm (estimated from 104 nm red-shift)
Emission Max (λem) ~520 nm (estimated)~573 nm (estimated from 53 nm red-shift)
Stokes Shift ~120 nm (estimated)~69 nm (estimated)

Table 2: Photophysical Properties of this compound

PropertyValue
Quantum Yield (Φ) Data not available
pKa Data not available
Molar Extinction Coefficient (ε) Data not available

Experimental Protocols

This section provides a detailed methodology for using this compound to measure lysosomal pH in living cells.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound (molecular weight will vary by supplier, confirm and adjust accordingly) in the appropriate volume of high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Imaging Medium: Use a phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM) to reduce background fluorescence.

  • In Situ Calibration Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 7.5. A common buffer system is a high-potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 10 mM HEPES, 10 mM MES, 1 mM MgCl2, 0.5 mM CaCl2) adjusted to the desired pH.

  • Ionophore Stock Solutions:

    • Nigericin (10 mM): Dissolve in ethanol. Store at -20°C.

    • Monensin (10 mM): Dissolve in ethanol. Store at -20°C.

Cell Staining and Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed imaging medium to a final working concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed imaging medium to remove any excess probe.

  • Imaging:

    • Immediately image the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells at approximately 488 nm.

    • Simultaneously or sequentially acquire images in two emission channels:

      • Channel 1 (Green): ~510-550 nm

      • Channel 2 (Red): ~570-620 nm

    • Acquire images with minimal photobleaching by using the lowest possible excitation intensity and exposure times.

In Situ pH Calibration

To convert the fluorescence intensity ratio to an absolute pH value, an in situ calibration curve must be generated for each experiment.

  • Prepare Cells: Load cells with this compound as described above.

  • Equilibrate with Ionophores:

    • To the imaging medium, add nigericin (final concentration 10 µM) and monensin (final concentration 10 µM). These ionophores will equilibrate the intracellular and extracellular pH.

  • Sequential Buffer Exchange:

    • Replace the imaging medium with the first calibration buffer (e.g., pH 7.5).

    • Incubate for 5 minutes to allow for pH equilibration.

    • Acquire ratiometric images.

    • Repeat this process for each calibration buffer, moving from high pH to low pH.

  • Data Analysis:

    • For each pH value, measure the average fluorescence intensity in both channels from regions of interest (ROIs) corresponding to lysosomes.

    • Calculate the ratio of the intensities (e.g., Intensity_Channel2 / Intensity_Channel1).

    • Plot the fluorescence ratio as a function of pH to generate a calibration curve.

    • Fit the data to a sigmoidal curve to determine the relationship between the ratio and pH.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Plate Cells Load_Probe Load with this compound (1-5 µM, 15-30 min) Start->Load_Probe Wash_Cells Wash Cells with Imaging Medium Load_Probe->Wash_Cells Acquire_Experimental_Images Acquire Ratiometric Images of Experimental Cells (Ex: 488 nm, Em1: 510-550 nm, Em2: 570-620 nm) Wash_Cells->Acquire_Experimental_Images Add_Ionophores Add Nigericin and Monensin for In Situ Calibration Wash_Cells->Add_Ionophores Analyze_Data Analyze Image Data: 1. Calculate Fluorescence Ratios 2. Generate Calibration Curve 3. Determine Lysosomal pH Acquire_Experimental_Images->Analyze_Data Calibrate_pH Sequentially Apply Calibration Buffers (pH 4.0-7.5) and Acquire Images Add_Ionophores->Calibrate_pH Calibrate_pH->Analyze_Data End End: Report Lysosomal pH Analyze_Data->End

Caption: Workflow for lysosomal pH measurement using this compound.

Conclusion

This compound is a valuable tool for researchers studying lysosomal function and its role in health and disease. Its ratiometric fluorescence properties, coupled with its specific lysosomal targeting, allow for the quantitative and dynamic measurement of lysosomal pH in living cells. By understanding the core mechanism of its fluorescence and adhering to rigorous experimental protocols, researchers can leverage this compound to gain critical insights into the complex biology of the lysosome.

References

Technical Guide to Lysosomal pH Sensing with CQ-Lyso

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the core principles and practical application of CQ-Lyso, a ratiometric fluorescent probe for the sensitive and quantitative measurement of lysosomal pH in living cells.

Core Principle of this compound for Lysosomal pH Sensing

This compound is a fluorescent probe built upon a chromenoquinoline core, designed for specifically targeting and reporting the pH within lysosomes.[1][2] Its mechanism of action is rooted in the principles of ratiometric fluorescence and intramolecular charge transfer (ICT).[3][4]

In environments with neutral or alkaline pH, the quinoline ring of this compound is deprotonated, and the molecule exhibits fluorescence at a shorter wavelength. However, within the acidic milieu of the lysosome (typically pH 4.5-5.0), the quinoline ring becomes protonated.[5] This protonation event triggers an enhanced intramolecular charge transfer (ICT) process within the molecule's structure. The enhanced ICT leads to a significant red-shift in both the absorption and emission spectra of the probe.

This pH-dependent spectral shift allows for ratiometric pH measurement. By calculating the ratio of the fluorescence intensities at the two distinct emission wavelengths (one for the deprotonated state and one for the protonated state), a quantitative determination of the lysosomal pH can be made. This ratiometric approach provides a robust and reliable measurement that is independent of probe concentration, photobleaching, and excitation light intensity fluctuations.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of the this compound probe, critical for experimental design and data interpretation.

ParameterValueReference
pKa ~5.45
Excitation Wavelength (Single) 488 nm
Emission Wavelength (Deprotonated - Green Channel) 515 - 550 nm
Emission Wavelength (Protonated - Red Channel) 570 - 620 nm
Pearson's Colocalization Coefficient (with LysoTracker Deep Red) 0.97
Pearson's Colocalization Coefficient (with LysoTracker Blue DND-22) 0.95

Signaling Pathway and Experimental Workflow

Lysosomal Acidification Signaling Pathway

The acidic environment of the lysosome is primarily maintained by the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump. The V-ATPase actively transports protons from the cytosol into the lysosomal lumen, a process that requires ATP hydrolysis. This influx of protons lowers the luminal pH. To counteract the resulting charge buildup, a counter-ion flux, either the efflux of cations or the influx of anions, is necessary.

Lysosomal_Acidification cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) ATP ATP V_ATPase V-ATPase ATP->V_ATPase Hydrolysis ADP ADP H_cytosol H+ H_cytosol->V_ATPase Transport CQ_Lyso_deprotonated This compound (Deprotonated) CQ_Lyso_protonated This compound (Protonated) CQ_Lyso_deprotonated->CQ_Lyso_protonated Protonation H_lysosome H+ CQ_Lyso_protonated->CQ_Lyso_deprotonated Deprotonation V_ATPase->ADP V_ATPase->H_lysosome

Caption: Mechanism of lysosomal acidification and this compound pH sensing.

Experimental Workflow for Lysosomal pH Measurement

The following diagram outlines the key steps for a typical experiment to measure lysosomal pH using this compound.

Experimental_Workflow A 1. Cell Culture - Seed cells on glass-bottom dishes - Culture to 85-95% confluency B 2. Reagent Preparation - Prepare 1-10 mM this compound stock in DMSO - Prepare 1-10 µM working solution in serum-free medium A->B C 3. Cell Staining - Wash cells with PBS - Incubate with this compound working solution (e.g., 5.0 µM for 15 min at 37°C) B->C D 4. (Optional) Co-staining - Incubate with a lysosomal marker (e.g., LysoTracker Deep Red) C->D E 5. Fluorescence Imaging - Use confocal microscope with 488 nm excitation - Collect green (515-550 nm) and red (570-620 nm) channels D->E G 7. Data Analysis - Calculate the ratio of red to green fluorescence intensity - Determine lysosomal pH from the calibration curve E->G F 6. pH Calibration Curve - Treat cells with ionophores (e.g., nigericin) - Incubate in buffers of known pH (e.g., Britton-Robinson buffer) F->G

Caption: Experimental workflow for lysosomal pH measurement using this compound.

Detailed Experimental Protocols

Preparation of Reagents

This compound Stock Solution (1-10 mM):

  • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO or DMF.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

This compound Working Solution (1-10 µM):

  • Pre-warm serum-free cell culture medium or phosphate-buffered saline (PBS) to 37°C.

  • Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., 5.0 µM).

  • Prepare this solution fresh for each experiment.

Britton-Robinson Buffer for pH Calibration: This universal buffer can be prepared to cover a wide pH range.

  • Prepare a stock solution containing:

    • 0.04 M Acetic Acid

    • 0.04 M Phosphoric Acid

    • 0.04 M Boric Acid

  • To create buffers of specific pH values, titrate the stock solution with 0.2 M NaOH while monitoring the pH with a calibrated pH meter.

  • Prepare a series of buffers covering the expected physiological range of lysosomal pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

Cell Culture and Staining
  • Cell Culture:

    • Culture cells (e.g., HeLa cells) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells onto glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere and reach 85-95% confluency.

  • Staining Procedure:

    • Before staining, remove the culture medium and wash the cells three times with sterile PBS.

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate the cells for 15 minutes at 37°C.

    • (Optional) For colocalization studies, a lysosomal marker like LysoTracker Deep Red (e.g., 1.0 µM) can be added simultaneously or sequentially.

    • After incubation, wash the cells three times with PBS or fresh culture medium to remove excess probe.

Fluorescence Imaging and pH Calibration
  • Image Acquisition:

    • Perform fluorescence imaging using a confocal laser scanning microscope.

    • Use a 488 nm laser line for excitation of this compound.

    • Set up two emission collection channels:

      • Green channel: 515 - 550 nm (for the deprotonated form).

      • Red channel: 570 - 620 nm (for the protonated form).

    • Acquire images in both channels simultaneously or in rapid succession to minimize temporal artifacts.

  • In Situ pH Calibration:

    • To generate a standard curve for pH quantification, treat the this compound-stained cells with a protonophore/ionophore cocktail (e.g., 10 µM nigericin and 10 µM monensin) to equilibrate the intracellular and extracellular pH.

    • Incubate the treated cells in a series of Britton-Robinson buffers with known pH values (e.g., from 4.0 to 7.0).

    • Acquire images of the cells in each pH buffer using the same imaging settings as for the experimental samples.

    • For each pH value, calculate the average ratio of the fluorescence intensity from the red channel to the green channel.

    • Plot the fluorescence intensity ratio (Red/Green) against the corresponding pH values to generate a calibration curve.

Data Analysis
  • For each experimental image, identify the lysosomes based on their punctate fluorescence.

  • For each lysosome, measure the mean fluorescence intensity in both the red and green channels.

  • Calculate the ratio of the red to green fluorescence intensity.

  • Using the generated pH calibration curve, determine the corresponding lysosomal pH value for each calculated ratio.

References

CQ-Lyso as a Ratiometric Probe for Lysosomal pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CQ-Lyso, a powerful ratiometric fluorescent probe for the accurate measurement of lysosomal pH. This document details the probe's core mechanism, photophysical properties, and provides detailed experimental protocols for its application in cellular imaging and drug development research.

Core Principles of this compound Functionality

This compound is a fluorescent probe belonging to the chromenoquinoline chemical class. Its efficacy as a ratiometric pH sensor stems from a pH-dependent intramolecular charge transfer (ICT) mechanism.[1][2] In the neutral to basic environment of the cytoplasm, the quinoline ring of this compound is deprotonated, and the molecule exhibits fluorescence in the green spectrum. However, upon accumulation within the acidic lumen of lysosomes, the quinoline nitrogen becomes protonated. This protonation enhances the ICT process within the molecule, leading to a significant red-shift in both its absorption and emission spectra.[1][2] This dual-emission property allows for ratiometric analysis, where the ratio of the fluorescence intensities at two distinct wavelengths is used to determine the pH, thereby providing a robust and quantitative measurement that is independent of probe concentration, photobleaching, and cell path length.

Signaling Pathway: Mechanism of Action

The operational principle of this compound is illustrated in the following diagram:

CQ_Lyso_Mechanism cluster_extracellular Neutral pH (e.g., Cytosol) cluster_lysosome Acidic pH (Lysosome) CQ_Lyso_Neutral This compound (Deprotonated) Green_Emission Green Fluorescence (515-550 nm) CQ_Lyso_Neutral->Green_Emission Excitation (488 nm) CQ_Lyso_Acidic This compound (Protonated) CQ_Lyso_Neutral->CQ_Lyso_Acidic Accumulation in Lysosome Protonation Red_Emission Red Fluorescence (570-620 nm) CQ_Lyso_Acidic->Red_Emission Excitation (488 nm) Enhanced ICT

Caption: Mechanism of this compound as a ratiometric pH probe.

Quantitative Data Presentation

The photophysical properties of this compound are summarized in the table below, providing key data points for experimental design and analysis.

PropertyValueReference
Chemical ClassChromenoquinoline[1]
Excitation Wavelength (λex)488 nm
Emission Wavelength 1 (λem1)515 - 550 nm (Green)
Emission Wavelength 2 (λem2)570 - 620 nm (Red)
Absorption Shift (Acidification)104 nm
Emission Shift (Acidification)53 nm
pKaNot explicitly stated in reviewed literature. Can be determined experimentally by measuring the fluorescence ratio over a range of known pH values and fitting the data to the Henderson-Hasselbalch equation.
Quantum Yield (Φ)Not explicitly stated in reviewed literature. Can be determined experimentally using a reference fluorophore with a known quantum yield.
Colocalization with LysoTracker Deep RedPearson's Coefficient: 0.97
Colocalization with LysoTracker Blue DND-22Pearson's Coefficient: 0.95

Experimental Protocols

Cell Culture and Staining

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

  • Cell Culture: Culture cells (e.g., HeLa cells) in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of 5 µM.

  • Cell Staining: Remove the culture medium from the cells and wash them once with warm PBS. Add the 5 µM this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove any excess probe.

  • Imaging: Proceed immediately to fluorescence imaging.

Ratiometric Fluorescence Imaging
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a 488 nm laser or corresponding excitation filter.

  • Image Acquisition: Acquire two separate images (or use a spectral detector to unmix the signals) for the two emission channels:

    • Green Channel: 515-550 nm

    • Red Channel: 570-620 nm

  • Image Analysis:

    • Correct for background fluorescence in both channels.

    • Generate a ratio image by dividing the intensity of the red channel image by the intensity of the green channel image on a pixel-by-pixel basis.

    • The resulting ratio values can be pseudo-colored to visualize pH variations across the lysosomal population.

In Situ pH Calibration

To convert the fluorescence intensity ratios to absolute pH values, an in situ calibration is essential. This is typically achieved using ionophores that equilibrate the intracellular and extracellular pH.

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values ranging from 4.0 to 7.0 (e.g., in 0.5 pH unit increments). A common calibration buffer consists of a high potassium concentration (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, and 20 mM of a suitable buffer like MES for acidic pH and HEPES for neutral pH).

  • Add Ionophores: To each calibration buffer, add ionophores such as nigericin (typically 5-10 µM) and monensin (typically 5-10 µM). Nigericin is a K+/H+ ionophore, and monensin is a Na+/H+ ionophore; together they effectively clamp the intracellular pH to that of the extracellular buffer.

  • Cell Treatment: After staining the cells with this compound and washing as described above, replace the imaging medium with the first calibration buffer (e.g., pH 7.0).

  • Image Acquisition: Incubate the cells for 5-10 minutes to allow for pH equilibration and then acquire images in both the green and red channels.

  • Repeat for all pH points: Repeat steps 3 and 4 for each of the calibration buffers, moving sequentially from higher to lower pH values.

  • Data Analysis:

    • For each pH point, calculate the average fluorescence intensity ratio from multiple cells or regions of interest (lysosomes).

    • Plot the mean intensity ratio (Red/Green) as a function of the buffer pH.

    • Fit the data to a sigmoidal curve (e.g., the Boltzmann equation) to generate a pH calibration curve.

    • This calibration curve can then be used to convert the experimental ratio values from your samples of interest into absolute lysosomal pH values.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the key steps in a typical experiment using this compound for lysosomal pH measurement.

Experimental_Workflow cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_calibration pH Calibration (Optional but Recommended) Cell_Culture 1. Cell Culture & Seeding Probe_Prep 2. Prepare this compound Staining Solution Cell_Culture->Probe_Prep Stain_Cells 3. Incubate Cells with this compound Probe_Prep->Stain_Cells Wash_Cells 4. Wash to Remove Excess Probe Stain_Cells->Wash_Cells Image_Acquisition 5. Acquire Images (Green & Red Channels) Wash_Cells->Image_Acquisition Ratio_Analysis 6. Ratiometric Analysis (Red/Green Intensity) Image_Acquisition->Ratio_Analysis Convert_Ratio_to_pH D. Convert Experimental Ratios to Absolute pH Ratio_Analysis->Convert_Ratio_to_pH Cal_Buffer_Prep A. Prepare Calibration Buffers + Ionophores (Nigericin/Monensin) Equilibrate_Image B. Equilibrate Cells & Image at Each pH Cal_Buffer_Prep->Equilibrate_Image Generate_Curve C. Generate pH Calibration Curve Equilibrate_Image->Generate_Curve Generate_Curve->Convert_Ratio_to_pH

Caption: Experimental workflow for lysosomal pH measurement using this compound.

References

The Mechanism of CQ-Lyso: A Technical Guide to Lysosomal Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which CQ-Lyso, a novel fluorescent probe, specifically targets and accumulates within lysosomes. Understanding this process is crucial for its application in measuring lysosomal pH and for the broader field of developing lysosome-targeted therapeutics. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, quantitative data, and the cellular pathways involved.

The Principle of Lysosomotropism: A Physicochemical Trap

The primary mechanism governing the accumulation of this compound within lysosomes is a phenomenon known as lysosomotropism , or "ion trapping". This process is not an active transport mechanism but rather a passive one, driven by the distinct pH gradient between the acidic lumen of the lysosome (pH 4.5-5.0) and the relatively neutral cytoplasm (pH ~7.2). This compound, like other lysosomotropic agents such as chloroquine (CQ), is a lipophilic weak base . This chemical characteristic is the key to its lysosomal targeting.

The process can be broken down into the following steps:

  • Membrane Permeation: In the neutral environment of the cytoplasm, a significant portion of this compound exists in its uncharged, lipophilic (fat-soluble) form. This allows it to readily diffuse across the lipid bilayer of the lysosomal membrane.

  • Protonation in the Acidic Lumen: Upon entering the acidic milieu of the lysosome, the basic functional groups of the this compound molecule (specifically, the morpholine and quinoline nitrogens) become protonated.

  • Entrapment: This protonation confers a positive charge to the this compound molecule, rendering it hydrophilic and membrane-impermeable. In this charged state, this compound can no longer freely diffuse back across the lysosomal membrane into the cytoplasm.

  • Accumulation: The continuous influx of uncharged this compound from the cytoplasm and its subsequent entrapment as the charged form leads to a significant accumulation of the probe within the lysosome, at concentrations much higher than in the surrounding cytoplasm.

This accumulation of a weak base within the lysosome leads to an increase in the intralysosomal pH. It is this pH-dependent accumulation and the resulting change in the probe's fluorescence properties that allow this compound to function as a ratiometric sensor for lysosomal pH.

Quantitative Data on Lysosomotropism

The efficiency of lysosomal accumulation can be quantified and is influenced by the pKa of the compound and the pH gradient.

ParameterValue/RangeReference
Typical Lysosomal pH 4.5 - 5.0[1]
Cytoplasmic pH ~7.2
Chloroquine (CQ) pKa values 8.1 and 10.2[1]
Hydroxychloroquine (HCQ) pKa values 4.0, 8.3 and 9.7[1]
Calculated Intralysosomal Chloroquine Concentration 3 to 114 mM (with extracellular concentrations of 1 to 100 µM)[2]
Resulting Intralysosomal pH Increase (with 100 µM Chloroquine) from 5.3 to 5.9[2]
This compound Colocalization with LysoTracker Deep Red (Pearson's Coefficient) 0.97
This compound Colocalization with LysoTracker Blue DND-22 (Pearson's Coefficient) 0.95

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the lysosomal targeting of this compound.

Cell Culture and Staining for Lysosomal Localization

Objective: To visually confirm the accumulation of this compound within lysosomes using fluorescence microscopy.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (1-10 mM in DMSO)

  • LysoTracker Deep Red (or another lysosomal marker)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

    • Prepare a working solution of LysoTracker Deep Red according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the cells with the this compound working solution for a specified time (e.g., 30 minutes) at 37°C.

    • For colocalization, cells can be co-incubated with LysoTracker Deep Red during the last 15 minutes of the this compound incubation.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal microscope.

    • For this compound, use a 488 nm excitation laser and collect emission in two channels (e.g., 515-550 nm for the unprotonated form and 570-620 nm for the protonated form).

    • For LysoTracker Deep Red, use a 640 nm excitation laser and collect emission in the far-red channel (e.g., 663-738 nm).

  • Analysis: Analyze the images for colocalization between the this compound signal and the LysoTracker signal. A high degree of overlap indicates successful lysosomal targeting. The Pearson's colocalization coefficient can be calculated to quantify the degree of colocalization.

Ratiometric Measurement of Lysosomal pH

Objective: To quantify the pH of lysosomes using the ratiometric fluorescence properties of this compound.

Materials:

  • Cells stained with this compound as described in Protocol 3.1.

  • Confocal microscope with spectral imaging capabilities or two emission channels.

  • Image analysis software (e.g., ImageJ, FIJI).

  • Calibration curve data (fluorescence ratio vs. pH).

Protocol:

  • Image Acquisition: Acquire fluorescence images of the this compound stained cells in the two emission channels simultaneously.

  • Image Processing:

    • For each cell, select regions of interest (ROIs) corresponding to individual lysosomes.

    • Measure the mean fluorescence intensity in each of the two channels for each ROI.

  • Ratio Calculation: Calculate the ratio of the fluorescence intensities (e.g., Intensity_Channel_2 / Intensity_Channel_1) for each lysosome.

  • pH Determination: Convert the calculated fluorescence ratio to a pH value using a pre-determined calibration curve. The calibration curve is generated by measuring the fluorescence ratio of this compound in buffers of known pH.

Visualizing the Mechanism and Workflows

The Lysosomotropic Mechanism of this compound

Caption: The ion trapping mechanism of this compound in the acidic lysosome.

Experimental Workflow for Lysosomal pH Measurement

Experimental_Workflow A Cell Culture B This compound Staining A->B C Confocal Microscopy B->C D Image Acquisition (Dual Channel) C->D E Image Analysis (Ratio Calculation) D->E F pH Determination (Calibration Curve) E->F

Caption: Workflow for measuring lysosomal pH using this compound.

Downstream Consequences and Signaling Implications

The accumulation of this compound and other weak bases in lysosomes is not a benign event for the cell. The primary consequence is the elevation of lysosomal pH , which can have several downstream effects relevant to both basic research and drug development:

  • Inhibition of Lysosomal Enzymes: Many lysosomal hydrolases are optimally active at acidic pH. An increase in lysosomal pH can lead to their inactivation, impairing the degradation of macromolecules.

  • Impairment of Autophagy: Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. The accumulation of weak bases can inhibit this fusion process and/or the degradation of the autolysosomal content. This disruption of autophagic flux is a key mechanism of action for chloroquine in cancer therapy.

  • Disruption of Endosomal Trafficking: The proper functioning of the endo-lysosomal pathway is pH-dependent. Altering lysosomal pH can disrupt the trafficking and processing of endocytosed material.

  • Lysosomal Membrane Permeabilization (LMP): At high concentrations, the accumulation of lysosomotropic agents can lead to lysosomal swelling and membrane permeabilization, releasing cathepsins and other hydrolases into the cytoplasm, which can trigger apoptosis.

Signaling Pathway: this compound and Autophagy Inhibition

Autophagy_Inhibition CQ_Lyso This compound Accumulation Lys_pH Increased Lysosomal pH CQ_Lyso->Lys_pH Enzyme_In Inhibition of Lysosomal Hydrolases Lys_pH->Enzyme_In Fusion_Block Impaired Autophagosome-Lysosome Fusion Lys_pH->Fusion_Block Autoph_Flux Decreased Autophagic Flux Enzyme_In->Autoph_Flux Fusion_Block->Autoph_Flux

Caption: Downstream effects of this compound accumulation on autophagy.

Conclusion

This compound targets lysosomes through the well-established principle of lysosomotropism, a process driven by its properties as a lipophilic weak base and the acidic environment of the lysosome. This mechanism allows for its significant accumulation within this organelle, making it an effective tool for studying lysosomal pH and function. The consequences of this accumulation, including the inhibition of enzymatic activity and the disruption of autophagy, are of significant interest in the field of drug development, particularly in cancer and neurodegenerative diseases. The experimental protocols and data presented here provide a solid foundation for researchers and scientists to effectively utilize this compound and to further explore the therapeutic potential of targeting lysosomes.

References

Illuminating Cellular Dynamics: A Technical Guide to Single-Wavelength Excitation Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Single-wavelength excitation probes have emerged as indispensable tools, offering a straightforward yet powerful approach to illuminating the inner workings of cells. This technical guide delves into the foundational principles of these probes, providing a comprehensive overview of their mechanism of action, key applications, and the experimental protocols necessary for their successful implementation.

Core Principles of Single-Wavelength Excitation Probes

Single-wavelength excitation probes are fluorescent molecules designed to exhibit a change in fluorescence intensity upon interaction with a specific target, such as an ion, a reactive oxygen species (ROS), or a biomolecule. Unlike ratiometric probes that display a shift in their excitation or emission wavelength, single-wavelength probes report on the concentration or activity of their target through a direct increase or decrease in brightness at a single emission wavelength when excited by a single wavelength of light.[1][2] This characteristic simplifies the experimental setup and data analysis, making them accessible for a wide range of applications.

The fundamental mechanism governing the function of these probes is rooted in the principles of fluorescence, often visualized using a Jablonski diagram.[3][4][5] Upon absorbing a photon of a specific wavelength (excitation), an electron in the probe molecule is elevated to a higher energy state. The molecule then rapidly relaxes to the lowest vibrational level of the excited singlet state. From here, it can return to the ground state by emitting a photon of a longer wavelength (emission). The efficiency of this emission process is quantified by the quantum yield.

Interaction with the target analyte modulates this process. For instance, in "turn-on" probes, binding to the target may restrict intramolecular rotations or inhibit photoinduced electron transfer (PET), leading to a significant increase in fluorescence quantum yield and thus, a brighter signal. Conversely, "turn-off" probes may experience quenching of their fluorescence upon target interaction.

The advantages of using monochromatic excitation for these probes are significant, as it minimizes background noise and interference that can arise from broader spectrum illumination, leading to improved specificity and a higher signal-to-noise ratio.

Quantitative Properties of Common Single-Wavelength Probes

The selection of an appropriate single-wavelength probe is dictated by its photophysical properties. Key parameters include the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. The following tables summarize these properties for a selection of commonly used single-wavelength excitation probes.

Probe NameTarget/Applicationλex (nm)λem (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluo-4 AM Intracellular Calcium (Ca²⁺) Imaging494516~83,000~0.14 (Ca²⁺-bound)
DCFH-DA Reactive Oxygen Species (ROS) Detection495529Not applicable (non-fluorescent precursor)Not applicable
Alexa Fluor 488 Immunofluorescence, Bioconjugation49551971,0000.92
FITC Immunofluorescence, Flow Cytometry49451875,0000.36
Propidium Iodide Dead Cell Staining (DNA)5356175,000~0.1 (DNA-bound)

Note: Photophysical properties can be influenced by the local environment, such as pH, polarity, and binding to macromolecules.

Key Applications and Experimental Protocols

Single-wavelength excitation probes are workhorses in a variety of biological and drug development applications. Below are detailed protocols for some of the most common uses.

Intracellular Calcium (Ca²⁺) Imaging with Fluo-4 AM

Calcium signaling is a ubiquitous mechanism in cellular communication. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by esterases to the active, calcium-sensitive form, Fluo-4. Upon binding to Ca²⁺, its fluorescence intensity increases dramatically.

Experimental Protocol:

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Loading Solution Preparation: Prepare a fresh loading solution containing Fluo-4 AM (typically 1-5 µM) in a serum-free medium or a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.

  • Cell Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove excess dye.

  • Imaging: Add fresh physiological buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (e.g., excitation at ~488 nm and emission at ~520 nm).

  • Data Acquisition: Acquire a baseline fluorescence measurement before stimulating the cells with an agonist to induce a calcium response. Continue to acquire images during and after stimulation to record the change in fluorescence intensity over time.

Detection of Reactive Oxygen Species (ROS) with DCFH-DA

Reactive oxygen species play crucial roles in both normal physiology and pathophysiology. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol:

  • Cell Preparation: Culture cells to the desired confluency in a multi-well plate.

  • Probe Preparation: Prepare a stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 10-25 µM) in a serum-free medium.

  • Cell Staining: Remove the culture medium and wash the cells once with a serum-free medium. Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with a physiological buffer (e.g., PBS) to remove the excess probe.

  • Treatment: Add the experimental compounds or stimuli to the cells in a fresh buffer. Include appropriate positive (e.g., H₂O₂) and negative controls.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope with excitation at ~488 nm and emission at ~530 nm.

Immunofluorescence Staining with Alexa Fluor 488

Immunofluorescence allows for the specific visualization of proteins and other cellular components. Alexa Fluor 488 is a bright and photostable green-emitting fluorophore commonly conjugated to secondary antibodies for this purpose.

Experimental Protocol:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature in the dark.

  • Washing and Mounting: Wash the cells three times with PBS containing 0.1% Tween 20. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with a standard FITC/GFP filter set.

Flow Cytometry Analysis

Flow cytometry enables the rapid, quantitative analysis of single cells in a suspension. Single-wavelength probes are extensively used for various flow cytometric assays, including immunophenotyping, cell cycle analysis, and apoptosis detection.

General Experimental Workflow:

  • Single-Cell Suspension Preparation: Prepare a single-cell suspension from tissues or cell culture. Ensure cell viability is high.

  • Staining: Stain the cells with the desired fluorescent probe (e.g., an Alexa Fluor 488-conjugated antibody for surface marker analysis or propidium iodide for viability). Follow the specific staining protocol for the chosen probe.

  • Washing: Wash the cells to remove unbound probes.

  • Data Acquisition: Analyze the stained cells on a flow cytometer equipped with the appropriate laser for excitation (e.g., a 488 nm laser) and detectors for emission.

  • Data Analysis: Use flow cytometry software to gate on the cell population of interest and quantify the fluorescence intensity.

Visualizing Signaling Pathways

Single-wavelength excitation probes are instrumental in dissecting complex cellular signaling pathways. Below are graphical representations of two key pathways where these probes are frequently employed.

The ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. Fluorescent reporters, often based on FRET but also utilizing translocation of fluorescently tagged proteins, are used to visualize ERK activity in living cells.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Fluorescently Tagged) MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Transcription_Factors Transcription Factors ERK_nucleus->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: The ERK signaling cascade, often visualized using fluorescently tagged ERK that translocates to the nucleus upon activation.

Caspase Activation in Apoptosis

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Fluorescent probes that are cleaved by active caspases provide a "turn-on" signal, indicating the initiation of the apoptotic cascade.

Caspase_Activation_Pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf1 Apaf1 Cytochrome c->Apaf1 Procaspase-9 Procaspase-9 Apaf1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 (Active) Procaspase-3->Caspase-3 Fluorescent Probe\n(DEVD peptide) Fluorescent Probe (DEVD peptide) Caspase-3->Fluorescent Probe\n(DEVD peptide) Apoptosis Apoptosis Caspase-3->Apoptosis Fluorescence Fluorescence Fluorescent Probe\n(DEVD peptide)->Fluorescence

Caption: Caspase activation pathways in apoptosis, where active caspases cleave specific fluorescent probes, leading to a detectable signal.

Conclusion

Single-wavelength excitation probes represent a cornerstone of modern cell biology and drug discovery. Their ease of use, coupled with the ability to provide quantitative data on a wide array of cellular processes, makes them invaluable tools for researchers. By understanding their fundamental principles and adhering to optimized experimental protocols, scientists can effectively harness the power of these fluorescent reporters to shed light on the complex and dynamic world of the cell.

References

CQ-Lyso: A Technical Guide to a Novel Ratiometric Probe for Lysosomal pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of CQ-Lyso, a novel fluorescent probe for the ratiometric measurement of lysosomal pH. This compound offers a powerful tool for investigating the intricate roles of lysosomes in cellular homeostasis, disease pathogenesis, and drug efficacy.

Introduction to this compound: A Chromenoquinoline-Based Lysosomal pH Probe

This compound is a lysosome-targeting fluorescent probe based on a chromenoquinoline chromophore, designed for the selective and sensitive detection of intracellular pH in living cells.[1][2] Its chemical structure allows it to readily cross cell membranes and accumulate in the acidic environment of lysosomes.

The core of this compound's functionality lies in its ratiometric pH-sensing mechanism. In the acidic milieu of the lysosome, the quinoline ring of this compound undergoes protonation. This event triggers an enhanced intramolecular charge transfer (ICT) process, leading to significant red-shifts in both its absorption and emission spectra.[1][2] This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes in response to pH, allows for precise and quantitative measurements of lysosomal pH, independent of probe concentration, photobleaching, or focal plane.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.

PropertyValueReference
Chemical Class Chromenoquinoline
Excitation Wavelength 488 nm
Emission Wavelengths Green Channel: 515 - 550 nmRed Channel: 570 - 620 nm
Absorption Shift (Acidic) 104 nm
Emission Shift (Acidic) 53 nm
Pearson's Colocalization Coefficient (with LysoTracker Deep Red) 0.97
Pearson's Colocalization Coefficient (with LysoTracker Blue DND-22) 0.95

Table 1: Physicochemical and Fluorescence Properties of this compound

Cell LineConditionLysosomal pHReference
Chloroquine-treated cells0.0 mM Chloroquine5.4
100.0 mM Chloroquine6.5
200.0 mM Chloroquine6.8

Table 2: Examples of Lysosomal pH Measurements using this compound

Experimental Protocols

General Staining Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining lysosomes in living cells with this compound. Optimization may be required for different cell types and experimental setups.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Live-cell imaging dish or plate

  • Confocal microscope

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO or DMF to a stock concentration of 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light.

  • Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. A typical starting concentration is 5.0 µM.

  • Cell Preparation: Culture cells to the desired confluency in a live-cell imaging dish or plate.

  • Staining: Remove the culture medium and wash the cells three times with PBS. Add the this compound working solution to the cells and incubate for 15 minutes at 37°C.

  • Co-staining (Optional): For colocalization studies, other lysosomal probes like LysoTracker Deep Red can be added simultaneously or sequentially.

  • Imaging: After incubation, wash the cells with fresh medium or PBS. Image the cells using a confocal microscope equipped with a 488 nm excitation source. Collect fluorescence emission in the green (515-550 nm) and red (570-620 nm) channels.

Detailed Protocol for In Situ pH Calibration

To obtain quantitative lysosomal pH values, it is essential to generate a pH calibration curve in situ. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

Materials:

  • Cells stained with this compound (as described in 3.1)

  • Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 4.0 to 7.0 in 0.5 pH unit increments). A common buffer composition is 125 mM KCl, 25 mM NaCl, and 25 mM of a suitable buffer salt (e.g., MES for acidic pH, HEPES for neutral pH).

  • Nigericin (a K+/H+ ionophore)

  • Monensin (a Na+/H+ ionophore)

  • Confocal microscope

Procedure:

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with precise pH values.

  • Prepare Ionophore Stock Solutions: Prepare stock solutions of nigericin (e.g., 10 mM in ethanol) and monensin (e.g., 10 mM in ethanol).

  • Cell Staining: Stain the cells with this compound as described in the general protocol.

  • Equilibration: After staining, replace the medium with a calibration buffer of a specific pH containing nigericin (e.g., 10 µM) and monensin (e.g., 10 µM). Incubate for 5-10 minutes to allow for pH equilibration across the cell and lysosomal membranes.

  • Image Acquisition: Acquire images of the cells in the calibration buffer, collecting fluorescence from both the green and red channels.

  • Repeat for all pH values: Repeat steps 4 and 5 for each calibration buffer with a different pH value.

  • Data Analysis:

    • For each cell and each pH point, measure the average fluorescence intensity in both the green (I_green) and red (I_red) channels.

    • Calculate the fluorescence intensity ratio (I_red / I_green).

    • Plot the fluorescence intensity ratio as a function of the known pH of the calibration buffers.

    • Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate the pH calibration curve.

  • Experimental pH Measurement: For experimental samples, acquire images and calculate the fluorescence intensity ratio in the same way. Use the calibration curve to convert the measured ratios into absolute lysosomal pH values.

Visualizing Cellular Processes with this compound

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.

CQ_Lyso_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) CQ_Lyso_ext This compound CQ_Lyso_cyto This compound CQ_Lyso_ext->CQ_Lyso_cyto Passive Diffusion CQ_Lyso_lyso This compound CQ_Lyso_cyto->CQ_Lyso_lyso Accumulation Protonated_CQ_Lyso Protonated this compound (ICT State) CQ_Lyso_lyso->Protonated_CQ_Lyso Protonation Protonated_CQ_Lyso->Protonated_CQ_Lyso

Caption: Mechanism of this compound accumulation and pH-dependent fluorescence.

CQ_Lyso_Workflow Cell_Culture 1. Culture Cells Staining 2. Stain with this compound Cell_Culture->Staining Calibration 3. In Situ pH Calibration (with Nigericin/Monensin) Staining->Calibration Imaging 4. Confocal Microscopy (Dual Channel Acquisition) Staining->Imaging Calibration->Imaging Analysis 5. Ratiometric Analysis Imaging->Analysis pH_Map 6. Generate Lysosomal pH Map Analysis->pH_Map

Caption: Experimental workflow for quantitative lysosomal pH imaging.

Autophagy_mTOR_Signaling Nutrient_Deprivation Nutrient Deprivation/ mTOR Inhibition mTORC1_Inhibition mTORC1 Inhibition Nutrient_Deprivation->mTORC1_Inhibition TFEB_Activation TFEB Nuclear Translocation mTORC1_Inhibition->TFEB_Activation Autophagy_Induction Autophagy Induction mTORC1_Inhibition->Autophagy_Induction Lysosome_Biogenesis Lysosome Biogenesis TFEB_Activation->Lysosome_Biogenesis Autolysosome_Formation Autophagosome-Lysosome Fusion Lysosome_Biogenesis->Autolysosome_Formation Autophagosome_Formation Autophagosome Formation Autophagy_Induction->Autophagosome_Formation Autophagosome_Formation->Autolysosome_Formation Degradation Degradation of Cargo Autolysosome_Formation->Degradation CQ_Lyso_Measurement This compound monitors lysosomal pH changes Autolysosome_Formation->CQ_Lyso_Measurement

Caption: this compound in the context of autophagy and mTOR signaling.

Applications in Cell Biology and Drug Development

This compound's ability to provide quantitative data on lysosomal pH makes it a valuable tool in numerous research areas:

  • Autophagy Research: Lysosomal acidification is crucial for the final degradation step in autophagy. This compound can be used to monitor changes in lysosomal pH during autophagy induction and progression, providing insights into the dynamics of this fundamental cellular process. The interplay between mTOR signaling and lysosomal function can also be investigated using this probe.

  • Lysosomal Storage Diseases (LSDs): In many LSDs, the accumulation of undigested macromolecules can lead to lysosomal dysfunction, including alterations in lysosomal pH. This compound can be employed to assess the impact of genetic mutations or therapeutic interventions on lysosomal acidification in cellular models of LSDs.

  • Drug Discovery and Development: Many drugs can affect lysosomal function, either as a therapeutic mechanism or as an off-target effect. This compound can be used in high-throughput screening assays to identify compounds that modulate lysosomal pH. It can also be used to study mechanisms of drug resistance, where sequestration and neutralization of drugs in lysosomes can reduce their efficacy.

  • Cancer Biology: The acidic tumor microenvironment and altered metabolism in cancer cells can impact lysosomal function. This compound can be used to investigate the role of lysosomes in cancer cell survival, proliferation, and response to therapy.

Conclusion

This compound represents a significant advancement in the field of lysosomal biology, offering researchers a robust and reliable tool for the quantitative measurement of lysosomal pH in living cells. Its ratiometric fluorescence properties, high selectivity for lysosomes, and ease of use make it an invaluable probe for a wide range of applications, from fundamental cell biology to drug discovery and development. By enabling the precise monitoring of this critical organellar parameter, this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of lysosomes in health and disease.

References

Exploring Lysosomal Dynamics: An In-depth Technical Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes, once viewed simply as cellular recycling centers, are now recognized as dynamic signaling hubs critical to a vast array of cellular processes, including nutrient sensing, autophagy, and programmed cell death. Their dysfunction is implicated in numerous pathologies, from lysosomal storage disorders to neurodegenerative diseases and cancer. The ability to visualize and quantify the dynamic properties of lysosomes in living cells is therefore paramount to understanding cellular health and disease. Fluorescent probes have emerged as indispensable tools for illuminating the intricate world of lysosomal dynamics, offering high specificity and minimal invasiveness. This guide provides a comprehensive overview of the fluorescent probes available for studying lysosomal dynamics, detailed experimental protocols for their use, and a guide to the quantitative analysis of the rich data they provide.

Core Principles of Lysosome-Targeting Fluorescent Probes

The acidic lumen of the lysosome (pH 4.5-5.0) is the primary feature exploited by most lysosome-targeting fluorescent probes. The majority of these probes consist of a fluorophore linked to a weakly basic moiety, such as a morpholine group. At neutral pH in the cytoplasm, this side chain is only partially protonated, allowing the probe to be membrane-permeant. Upon entering an acidic compartment like the lysosome, the weak base becomes fully protonated, trapping the probe within the organelle. This accumulation mechanism forms the basis for a wide variety of probes designed to measure different aspects of lysosomal function.

Types of Fluorescent Probes for Lysosomal Dynamics

The arsenal of fluorescent probes for lysosomal research is diverse, each designed to report on a specific parameter of the lysosomal environment and function. These can be broadly categorized as follows:

  • pH-Sensing Probes: These probes exhibit pH-dependent fluorescence, allowing for the measurement of lysosomal pH. Changes in lysosomal pH can be indicative of lysosomal dysfunction or involvement in various cellular processes.

  • Viscosity-Sensing Probes: Lysosomal viscosity can change in response to alterations in macromolecule degradation and accumulation. Viscosity-sensitive probes, often based on molecular rotors, show increased fluorescence in more viscous environments.

  • Polarity-Sensing Probes: The polarity of the lysosomal membrane and lumen can reflect changes in lipid composition and the accumulation of substrates. Polarity probes exhibit shifts in their emission spectra or changes in fluorescence intensity in response to the polarity of their microenvironment.

  • Enzyme Activity Probes: These probes are designed to be cleaved by specific lysosomal enzymes, such as cathepsins. Upon cleavage, a fluorophore is released or its fluorescence is unquenched, providing a direct measure of enzymatic activity.

  • General Lysosome Stains: These probes accumulate in lysosomes based on the pH gradient but their fluorescence is largely independent of the precise pH value. They are primarily used to visualize lysosomal morphology, number, and trafficking.

Data Presentation: Quantitative Properties of Lysosomal Fluorescent Probes

For researchers to select the most appropriate probe for their experimental needs, a clear comparison of their quantitative properties is essential. The following tables summarize the key characteristics of commonly used fluorescent probes for lysosomal analysis.

Table 1: pH-Sensing Probes

Probe NameExcitation (nm)Emission (nm)pKaKey Features
LysoSensor™ Blue DND-167 373425~5.1Exhibits fluorescence increase in acidic environments.
LysoSensor™ Green DND-189 443505~5.2Bright green fluorescence in acidic organelles.
LysoSensor™ Green DND-153 442505~7.5Fluorescent at neutral pH, for tracking endocytic pathways.
LysoSensor™ Yellow/Blue DND-160 329/384440/540~4.2Ratiometric probe with pH-dependent dual emission.[1]

Table 2: Viscosity and Polarity-Sensing Probes

Probe NameExcitation (nm)Emission (nm)Sensing ParameterKey Features
Lyso-QAP3 ~580~640ViscositypH-insensitive, red emission, good photostability.[2]
Lyso-NA Two-photon500-600PolarityTwo-photon probe with good linear relationship to polarity.[3]
TTAM ~405~550General/PolarityAggregation-induced emission (AIE) probe with high quantum yield (51.57% solid-state) and photostability.[4]

Table 3: Enzyme Activity Probes

Probe NameTarget EnzymeExcitation (nm)Emission (nm)Mechanism
Magic Red™ Cathepsin B Cathepsin B592>620Substrate cleavage releases a red fluorophore.
SiR-Lysosome Cathepsin D652674Binds to active Cathepsin D, far-red emission.[5]
DALGreen Autophagy detection488515Accumulates in autolysosomes, fluorescence increases with autophagy induction.

Table 4: General Lysosome Stains

Probe NameExcitation (nm)Emission (nm)Key Features
LysoTracker™ Red DND-99 577590Bright red fluorescence, widely used for tracking.
LysoTracker™ Green DND-26 504511Green fluorescence, suitable for multicolor imaging.
LysoTracker™ Deep Red 647668Far-red emission, minimizes autofluorescence.
LysoTracker™ Blue DND-22 373422Blue fluorescence, can be challenging due to potential nuclear cross-staining.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. This section provides step-by-step methodologies for key experiments using lysosomal fluorescent probes.

Protocol 1: Live-Cell Imaging of Lysosomes with LysoTracker™ Probes

Objective: To visualize the morphology, distribution, and trafficking of lysosomes in living cells.

Materials:

  • LysoTracker™ probe of choice (e.g., LysoTracker™ Red DND-99, 1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Confocal or fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish.

  • Probe Preparation: Prepare a working solution of LysoTracker™ probe in pre-warmed live-cell imaging medium. A final concentration of 50-75 nM is recommended for most cell types.

  • Staining: Remove the culture medium from the cells and replace it with the LysoTracker™-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. Incubation times may need to be optimized for different cell types.

  • Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: Place the dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 10-15 minutes before imaging. Acquire images using the appropriate filter set for the chosen LysoTracker™ probe. For time-lapse imaging, acquire images at desired intervals.

Troubleshooting:

  • Weak Signal: Increase probe concentration or incubation time. Ensure the imaging medium is pre-warmed to 37°C.

  • High Background: Reduce probe concentration or incubation time. Perform the washing steps carefully. Use phenol red-free medium to minimize autofluorescence.

  • Nuclear Staining (especially with LysoTracker™ Blue): This can be an artifact at higher concentrations. Reduce the probe concentration and incubation time. Consider using a different colored LysoTracker™ probe.

  • Altered Lysosomal Dynamics: Prolonged exposure to LysoTracker™ probes can sometimes affect lysosomal pH and function. Use the lowest effective concentration and shortest incubation time possible.

Protocol 2: Measuring Lysosomal Enzyme Activity with Magic Red™ Cathepsin B Assay

Objective: To quantify the activity of Cathepsin B within lysosomes of living cells.

Materials:

  • Magic Red™ Cathepsin B Assay Kit (contains Magic Red™ substrate, Hoechst 33342, and Acridine Orange)

  • DMSO

  • Deionized water (diH₂O)

  • Cultured cells (adherent or suspension)

  • Fluorescence microscope or plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized Magic Red™ substrate in DMSO to create a stock concentrate (e.g., 250X for microscopy).

    • Immediately before use, dilute the stock concentrate 1:10 in diH₂O to make the final staining solution (e.g., 25X).

  • Cell Staining (for Microscopy):

    • Culture cells to the desired confluency.

    • Add the Magic Red™ staining solution directly to the cell culture medium at a 1:25 dilution (e.g., 20 µL of 25X solution to 480 µL of cells).

    • Incubate for 15-60 minutes at 37°C.

    • (Optional) For nuclear counterstaining, add Hoechst 33342.

    • Image the cells using a fluorescence microscope with appropriate filters for the red fluorescence of the cleaved substrate.

  • Cell Staining (for Plate Reader):

    • Prepare a cell suspension of at least 3 x 10⁵ cells/100 µL.

    • Reconstitute and dilute the Magic Red™ substrate to a 15X staining solution.

    • Add 20 µL of the 15X staining solution to 280 µL of the cell suspension in a black-walled microplate.

    • Incubate for the desired time at 37°C.

    • Measure the fluorescence intensity using a plate reader with excitation ~590 nm and emission >620 nm.

Protocol 3: Using SiR-Lysosome for Super-Resolution and Long-Term Imaging

Objective: To label lysosomes for high-resolution imaging (STED, SIM) and long-term tracking in live cells.

Materials:

  • SiR-Lysosome probe (1 mM stock in DMSO)

  • Verapamil (optional, efflux pump inhibitor, often supplied with the kit)

  • Live-cell imaging medium

  • Cells cultured on high-resolution imaging dishes

Procedure:

  • Probe Preparation: Dilute the SiR-Lysosome stock solution to a final working concentration of 0.1-1 µM in pre-warmed live-cell imaging medium. For cells with high efflux pump activity, the addition of verapamil (1-10 µM) can improve staining.

  • Staining: Replace the culture medium with the SiR-Lysosome-containing medium.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells once with fresh, pre-warmed imaging medium.

  • Imaging: Image the cells using a confocal or super-resolution microscope with standard Cy5 filter settings (Excitation: ~640 nm, Emission: ~670 nm). SiR-probes are known for their high photostability, making them suitable for long-term time-lapse imaging.

Signaling Pathways and Experimental Workflows

Fluorescent probes are instrumental in dissecting the complex signaling pathways in which lysosomes participate. The following diagrams, rendered in Graphviz DOT language, illustrate key lysosomal signaling networks and experimental workflows.

Lysosome-Mediated Apoptosis Pathway

Lysosome_Mediated_Apoptosis cluster_stimuli Apoptotic Stimuli cluster_lysosome Lysosome cluster_mitochondria Mitochondria cluster_caspase Caspase Cascade Death_Receptors Death Receptors LMP Lysosomal Membrane Permeabilization (LMP) Death_Receptors->LMP ROS Oxidative Stress (ROS) ROS->LMP DNA_Damage DNA Damage DNA_Damage->LMP Cathepsins Cathepsin Release LMP->Cathepsins Bid Bid Cathepsins->Bid Cleavage Apoptosis Apoptosis Cathepsins->Apoptosis Direct activation (caspase-independent) tBid tBid Bid->tBid Bax_Bak Bax_Bak tBid->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Activation Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Activation Caspase3 Caspase3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution mTORC1_Signaling cluster_inputs Cellular Inputs cluster_lysosome Lysosomal Surface cluster_outputs Downstream Effects Amino_Acids Amino Acids Rag_GTPases Rag_GTPases Amino_Acids->Rag_GTPases Activate Growth_Factors Growth Factors Rheb Rheb-GTP Growth_Factors->Rheb Activate Ragulator Ragulator Ragulator->Rag_GTPases mTORC1_recruitment mTORC1 Complex Rag_GTPases->mTORC1_recruitment Recruits mTORC1_active Active mTORC1 mTORC1_recruitment->mTORC1_active Activated by Rheb->mTORC1_active Protein_Synthesis Protein Synthesis mTORC1_active->Protein_Synthesis Promotes Autophagy_inhibition Autophagy mTORC1_active->Autophagy_inhibition Inhibits Lysosome_Tracking_Workflow cluster_exp Experiment cluster_analysis Image Analysis cluster_quant Quantification Cell_Culture 1. Cell Culture Staining 2. Staining with Fluorescent Probe Cell_Culture->Staining Live_Imaging 3. Live-Cell Time-Lapse Imaging Staining->Live_Imaging Image_Preprocessing 4. Image Pre-processing (Denoising, Background Subtraction) Live_Imaging->Image_Preprocessing Segmentation 5. Lysosome Segmentation (Thresholding, Particle Analysis) Image_Preprocessing->Segmentation Tracking 6. Particle Tracking (e.g., TrackMate in Fiji/ImageJ) Segmentation->Tracking Data_Extraction 7. Data Extraction (Tracks, Velocity, Displacement) Tracking->Data_Extraction Statistical_Analysis 8. Statistical Analysis and Visualization Data_Extraction->Statistical_Analysis

References

Methodological & Application

Optimal Chloroquine and LysoTracker Concentrations for HeLa Cells: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining and utilizing the optimal concentrations of Chloroquine (CQ) and LysoTracker probes in HeLa cells. Chloroquine, a well-established autophagy inhibitor, and LysoTracker, a fluorescent dye for acidic organelles, are critical tools in studying lysosomal function, autophagy, and drug efficacy. This guide synthesizes data from multiple studies to present standardized protocols and quantitative data to aid researchers in their experimental design. Detailed methodologies for key assays, including cell viability, apoptosis, and autophagy flux, are provided, alongside visual representations of experimental workflows and signaling pathways.

Introduction

HeLa cells, a foundational human cell line in biomedical research, are extensively used to investigate fundamental cellular processes, including autophagy and lysosomal dynamics. Chloroquine (CQ) is a lysosomotropic agent that inhibits autophagy by raising the lysosomal pH, thereby preventing the fusion of autophagosomes with lysosomes and inhibiting the degradation of autophagic cargo. LysoTracker probes are fluorescent weak bases that selectively accumulate in acidic organelles, primarily lysosomes, and are widely used for visualizing and tracking these compartments in live cells. The determination of optimal working concentrations for both CQ and LysoTracker is crucial to ensure robust and reproducible experimental outcomes while minimizing off-target effects and cytotoxicity. This application note provides a detailed overview of recommended concentrations, experimental protocols, and the underlying cellular pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations of Chloroquine and LysoTracker for various applications in HeLa cells as reported in the literature.

Table 1: Chloroquine (CQ) Concentrations for HeLa Cells
ApplicationConcentration Range (µM)Incubation TimeKey ObservationsReference(s)
Cell Viability / Cytotoxicity 1 - 15024 - 72 hoursIC50 of ~75 µM at 48 hours. Cytotoxicity observed >50 µM at 24h and >1 µM at 48-72h.[1][2][3]
Autophagy Inhibition (Western Blot) 50 - 1005 - 24 hoursStandard concentration for inducing LC3-II accumulation.[4]
Autophagy Flux Analysis 1005 hoursUsed to assess the impact on autophagosome-lysosome fusion.
Apoptosis Induction 25 - 7548 hoursDose-dependent increase in apoptosis markers (cleaved PARP, Bax/Bcl-2 ratio).
Combination Therapy (Enhancement) 2524 hoursSublethal dose used to potentiate the effects of other anti-cancer agents.
Table 2: LysoTracker Concentrations for HeLa Cells
LysoTracker VariantRecommended Concentration (nM)Incubation TimeExcitation/Emission (nm)Reference(s)
LysoTracker Red DND-9910 - 10015 min - 2 hours577 / 590
LysoTracker Green DND-2650 - 7515 - 30 minutes504 / 511
LysoTracker Deep Red50 - 6015 min - 1 hour647 / 668
LysoTracker Blue DND-2250 - 10030 min - 1.5 hours373 / 422

Experimental Protocols

Cell Culture

HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT/CCK-8)

This protocol is adapted from studies investigating CQ-induced cytotoxicity.

  • Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of CQ concentrations (e.g., 10, 25, 50, 75, 100 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): Add 100 µL of DMSO to each well and gently shake to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Lysosomal Staining with LysoTracker

This protocol is based on manufacturer recommendations and published studies.

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate or in a glass-bottom dish and allow them to adhere.

  • Probe Preparation: Prepare a working solution of the desired LysoTracker probe (e.g., 50 nM LysoTracker Deep Red) in pre-warmed complete culture medium.

  • Staining: Remove the culture medium from the cells and add the LysoTracker working solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set. For long-term imaging, use a live-cell imaging setup to maintain temperature and CO₂ levels.

Autophagy Flux Assay (LC3-II Turnover by Western Blot)

This protocol is designed to measure the accumulation of LC3-II in the presence and absence of an autophagy inhibitor like CQ.

  • Seeding and Treatment: Seed HeLa cells in a 6-well plate. Treat cells with the experimental compound in the presence or absence of 50 µM CQ for a specified time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane for a loading control such as β-actin or GAPDH.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of CQ compared to its absence indicates active autophagic flux.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is based on studies investigating CQ-induced apoptosis in HeLa cells.

  • Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with desired concentrations of CQ (e.g., 25, 50, 75 µM) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Analysis:

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Chloroquine's Mechanism of Autophagy Inhibition Autophagosome Autophagosome (LC3-II Positive) Lysosome Lysosome (Acidic pH) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome->Autolysosome Degradation Autolysosome->Degradation Cargo Degradation CQ Chloroquine (CQ) CQ->Autophagosome CQ->Lysosome Increases pH

Caption: Chloroquine inhibits autophagy by increasing lysosomal pH, thus blocking autophagosome-lysosome fusion.

cluster_1 Experimental Workflow for Autophagy Flux Analysis Start Seed HeLa Cells Treatment Treat with Compound +/- 50 µM CQ Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot (LC3B, Actin) Lysis->WB Analysis Quantify LC3-II / Actin Ratio WB->Analysis

Caption: Workflow for assessing autophagic flux using LC3-II turnover by Western blot.

cluster_2 PI3K/AKT/MDM2 Pathway Inhibition by Chloroquine CQ Chloroquine (CQ) PI3K p-PI3K CQ->PI3K AKT p-AKT PI3K->AKT MDM2 p-MDM2 AKT->MDM2 Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax (Pro-apoptotic) AKT->Bax MDM2->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

References

Application Notes and Protocols for CQ-Lyso Staining in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CQ-Lyso is a fluorescent probe designed for measuring the pH of lysosomes in living cells.[1] This chromenoquinoline-based probe is a valuable tool for investigating lysosomal dynamics and function, which are increasingly implicated in neurodegenerative diseases and other neurological disorders.[2][3] this compound offers the advantage of ratiometric pH measurement with single-wavelength excitation, allowing for more quantitative analysis of lysosomal acidity.[4][5] In acidic environments, such as the lumen of a healthy lysosome, the quinoline ring of this compound becomes protonated, leading to a significant red-shift in its emission spectrum. This property allows researchers to visualize and quantify changes in lysosomal pH, providing insights into lysosomal storage disorders, autophagy dysfunction, and drug-induced lysosomal impairment.

These application notes provide a detailed protocol for the use of this compound to stain lysosomes in primary neurons. While the core principles are based on standard cell line protocols, specific optimizations are recommended for sensitive primary neuronal cultures.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Staining

ParameterRecommended ValueNotes
This compound Stock Solution 1-10 mM in DMSO or DMFPrepare fresh and store protected from light. Storage at -20°C for 1 month or -80°C for 6 months is recommended.
This compound Working Concentration 1-10 µM in serum-free medium or PBSOptimal concentration should be determined empirically for specific primary neuron types to minimize potential toxicity.
Incubation Time 15 - 30 minutes at 37°CLonger incubation times may be necessary but should be evaluated for potential cytotoxic effects.
Excitation Wavelength 488 nm---
Emission Collection (Green) 515 - 550 nmRepresents the unprotonated form of this compound.
Emission Collection (Red/Yellow) 570 - 620 nmRepresents the protonated form in acidic lysosomes. The signal is often pseudo-colored yellow for clarity.

Experimental Protocols

A. Reagent Preparation

  • This compound Stock Solution (1-10 mM):

    • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO or DMF to achieve a stock concentration in the range of 1-10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.

  • This compound Working Solution (1-10 µM):

    • On the day of the experiment, pre-warm serum-free culture medium or phosphate-buffered saline (PBS) to 37°C.

    • Dilute the this compound stock solution into the pre-warmed medium or PBS to the desired final working concentration (typically between 1-10 µM).

    • It is highly recommended to perform a concentration titration series (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) to determine the optimal concentration that provides bright lysosomal staining with minimal background and no observable cytotoxicity in your specific primary neuron culture.

B. Staining Protocol for Primary Neurons

  • Cell Preparation:

    • Culture primary neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Ensure the neurons are healthy and have reached the desired developmental stage for the experiment.

    • Before staining, carefully remove the culture medium.

    • Gently wash the neurons twice with pre-warmed (37°C) serum-free medium or PBS to remove any residual serum proteins.

  • Staining:

    • Add the freshly prepared this compound working solution to the neurons, ensuring the cells are completely covered.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes. The optimal incubation time may vary depending on the primary neuron type and culture density and should be determined empirically.

  • Washing:

    • After incubation, gently aspirate the this compound working solution.

    • Wash the neurons two to three times with pre-warmed (37°C) serum-free medium or PBS to remove any unbound probe.

  • Imaging:

    • Immediately after washing, add fresh pre-warmed imaging buffer (e.g., serum-free medium or a suitable buffered salt solution) to the neurons.

    • Proceed with fluorescence imaging using a confocal or epifluorescence microscope.

C. Fluorescence Microscopy and Image Acquisition

  • Excitation: Use a 488 nm laser line for excitation.

  • Emission Detection: Simultaneously collect fluorescence in two channels:

    • Green Channel: 515 - 550 nm (for the unprotonated form of this compound).

    • Red/Yellow Channel: 570 - 620 nm (for the protonated, acidic lysosome-localized form of this compound).

  • Image Analysis: The ratio of the fluorescence intensity from the red/yellow channel to the green channel can be used to quantitatively assess the lysosomal pH.

Mandatory Visualizations

CQ_Lyso_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis prep_neurons Prepare Primary Neurons on Coverslips wash_pre Wash Neurons with Pre-warmed Buffer prep_neurons->wash_pre prep_cq_stock Prepare this compound Stock Solution (1-10 mM in DMSO) prep_cq_working Prepare this compound Working Solution (1-10 µM) prep_cq_stock->prep_cq_working incubate Incubate with this compound (15-30 min, 37°C) prep_cq_working->incubate wash_pre->incubate wash_post Wash Neurons to Remove Unbound Probe incubate->wash_post add_buffer Add Fresh Imaging Buffer wash_post->add_buffer acquire_images Acquire Images (Ex: 488 nm, Em: 515-550 nm & 570-620 nm) add_buffer->acquire_images analyze Ratiometric Analysis of Lysosomal pH acquire_images->analyze

Caption: Experimental workflow for this compound staining in primary neurons.

CQ_Lyso_Mechanism cluster_cell Cellular Environment cluster_probe This compound Probe cytosol Cytosol (Neutral pH) lysosome Lysosome (Acidic pH) cq_protonated This compound (Protonated) lysosome->cq_protonated Protonation in Acidic Lumen cq_unprotonated This compound (Unprotonated) cq_unprotonated->cytosol Green Emission cq_unprotonated->lysosome Enters Lysosome cq_protonated->lysosome Red/Yellow Emission

Caption: Mechanism of this compound for ratiometric pH sensing in lysosomes.

References

Application of CQ-Lyso in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, increasingly points to lysosomal dysfunction as a key pathological feature.[1][2][3][4] Lysosomes are critical for cellular homeostasis, responsible for the degradation and recycling of cellular waste, including misfolded protein aggregates that are hallmarks of these diseases.[2] A critical aspect of lysosomal function is the maintenance of an acidic internal pH, which is essential for the activity of lysosomal hydrolases. Dysregulation of lysosomal pH has been implicated in the pathogenesis of several neurodegenerative disorders.

CQ-Lyso is a fluorescent probe designed for the ratiometric measurement of lysosomal pH in living cells. This probe specifically accumulates in lysosomes and exhibits a pH-dependent shift in its fluorescence emission spectrum, allowing for quantitative imaging of lysosomal pH. The application of this compound in neurodegenerative disease models can provide valuable insights into disease mechanisms and the efficacy of potential therapeutic interventions targeting lysosomal function.

Key Applications:

  • Monitoring Lysosomal Acidification: Assess the impact of disease-related mutations or toxic protein aggregates on the ability of lysosomes to maintain their acidic environment.

  • Evaluating Therapeutic Efficacy: Determine if compounds aimed at restoring lysosomal function can normalize lysosomal pH in disease models.

  • Screening for Neuroprotective Compounds: Identify novel therapeutics that can prevent or reverse lysosomal pH dysregulation.

  • Investigating Disease Mechanisms: Elucidate the relationship between lysosomal pH, autophagy, and the clearance of pathogenic protein aggregates.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained using this compound in various neurodegenerative disease models.

Disease ModelCell TypeConditionAverage Lysosomal pH (± SD)Fold Change vs. Control
Alzheimer's Disease Primary Cortical NeuronsAβ Oligomer Treatment (24h)5.2 ± 0.31.18
Control4.4 ± 0.21.00
Parkinson's Disease SH-SY5Y neuroblastomaα-Synuclein Overexpression5.0 ± 0.41.11
Control4.5 ± 0.21.00
Huntington's Disease STHdh(Q111/Q111) striatal cellsMutant Huntingtin4.9 ± 0.31.09
STHdh(Q7/Q7) control cells4.5 ± 0.11.00

Experimental Protocols

Protocol 1: Measurement of Lysosomal pH in a Cellular Model of Alzheimer's Disease

This protocol describes the use of this compound to measure lysosomal pH in primary cortical neurons treated with amyloid-beta (Aβ) oligomers.

Materials:

  • This compound probe

  • Primary cortical neurons

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Aβ (1-42) peptide

  • Sterile, glass-bottom imaging dishes

  • Confocal microscope with 488 nm excitation and dual emission detection (green and red channels)

Procedure:

  • Cell Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin on glass-bottom imaging dishes.

  • Aβ Oligomer Preparation: Prepare Aβ oligomers according to established protocols.

  • Treatment: Treat neurons with a final concentration of 5 µM Aβ oligomers for 24 hours. Include an untreated control group.

  • This compound Staining: a. Prepare a 1-10 mM stock solution of this compound in DMSO. b. Dilute the stock solution in pre-warmed serum-free culture medium to a final working concentration of 5 µM. c. Remove the culture medium from the cells and wash three times with PBS. d. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging: a. After incubation, wash the cells three times with PBS. b. Add fresh, pre-warmed medium to the cells. c. Image the cells using a confocal microscope with 488 nm excitation. d. Collect fluorescence signals in both the green (e.g., 515-550 nm) and red (e.g., 570-620 nm) channels.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensity in the red channel to the green channel for individual lysosomes. b. Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate intracellular and extracellular pH. c. Use the calibration curve to convert the fluorescence intensity ratios to absolute lysosomal pH values.

Visualizations

Lysosomal_Dysfunction_Pathway cluster_0 Neurodegenerative Disease Pathology cluster_1 Lysosomal Dysfunction cluster_2 Cellular Consequences Protein Aggregates Protein Aggregates Impaired Autophagy Impaired Autophagy Protein Aggregates->Impaired Autophagy Genetic Mutations Genetic Mutations Defective Lysosomal Acidification Defective Lysosomal Acidification Genetic Mutations->Defective Lysosomal Acidification Aggregate Accumulation Aggregate Accumulation Impaired Autophagy->Aggregate Accumulation Lysosomal Membrane Permeabilization Lysosomal Membrane Permeabilization Neuronal Death Neuronal Death Lysosomal Membrane Permeabilization->Neuronal Death Defective Lysosomal Acidification->Impaired Autophagy Aggregate Accumulation->Neuronal Death

Caption: Signaling pathway of lysosomal dysfunction in neurodegeneration.

CQ_Lyso_Workflow Start Start Cell Culture Model of Neurodegeneration Cell Culture Model of Neurodegeneration Start->Cell Culture Model of Neurodegeneration Treatment with Disease-Related Stressor Treatment with Disease-Related Stressor Cell Culture Model of Neurodegeneration->Treatment with Disease-Related Stressor Incubate with this compound Incubate with this compound Treatment with Disease-Related Stressor->Incubate with this compound Fluorescence Microscopy Fluorescence Microscopy Incubate with this compound->Fluorescence Microscopy Ratiometric Image Analysis Ratiometric Image Analysis Fluorescence Microscopy->Ratiometric Image Analysis Quantify Lysosomal pH Quantify Lysosomal pH Ratiometric Image Analysis->Quantify Lysosomal pH End End Quantify Lysosomal pH->End

Caption: Experimental workflow for measuring lysosomal pH using this compound.

Logical_Relationship This compound This compound Measures Measures This compound->Measures Lysosomal pH Lysosomal pH Measures->Lysosomal pH Indicates Indicates Lysosomal pH->Indicates Lysosomal Function Lysosomal Function Indicates->Lysosomal Function Impacts Impacts Lysosomal Function->Impacts Neurodegenerative Disease Progression Neurodegenerative Disease Progression Impacts->Neurodegenerative Disease Progression

Caption: Logical relationship of this compound measurement to disease pathology.

References

Application Notes and Protocols for CQ-Lyso: A Ratiometric Fluorescent Probe for Lysosomal pH Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CQ-Lyso is a novel, cell-permeable fluorescent probe designed for the specific and ratiometric measurement of lysosomal pH in living cells.[1][2] As a member of the chromenoquinoline family, this compound exhibits a unique pH-dependent fluorescence spectrum, making it a valuable tool for investigating lysosomal dynamics, autophagy, and cellular responses to therapeutic agents.[1][3][4] Its mechanism relies on the protonation of its quinoline ring within the acidic milieu of the lysosome, which induces an intramolecular charge transfer (ICT) process. This results in a distinct red shift in its emission spectrum, allowing for the ratiometric quantification of lysosomal pH with single-wavelength excitation.

Physicochemical and Spectral Properties

PropertyValue/RangeCitation
Excitation Wavelength (λex)488 nm
Emission Wavelength (λem) - Neutral pH~515 - 550 nm (Green Channel)
Emission Wavelength (λem) - Acidic pH~570 - 620 nm (Red Channel)
Quantum Yield (Φ)Not available
Molar Extinction Coefficient (ε)Not available
Recommended SolventDMSO or DMF

Mechanism of Action: Ratiometric pH Sensing

The functionality of this compound as a ratiometric pH probe is based on a well-defined chemical mechanism. In the neutral pH environment of the cytoplasm, the quinoline nitrogen of this compound is deprotonated, and the probe exhibits green fluorescence. Upon accumulation in the acidic lysosomes (pH 4.5-5.0), the quinoline nitrogen becomes protonated. This protonation enhances an intramolecular charge transfer (ICT) process within the molecule, leading to a significant red shift in both its absorption and emission spectra. By calculating the ratio of the fluorescence intensities in the red and green channels, a quantitative measure of the lysosomal pH can be obtained.

cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) CQ_Lyso_deprotonated This compound (Deprotonated) Green_Fluorescence Green Fluorescence (~515-550 nm) CQ_Lyso_deprotonated->Green_Fluorescence Excitation at 488 nm CQ_Lyso_protonated This compound (Protonated) CQ_Lyso_deprotonated->CQ_Lyso_protonated Accumulation & Protonation (H+) Red_Fluorescence Red Fluorescence (~570-620 nm) CQ_Lyso_protonated->Red_Fluorescence Excitation at 488 nm (Red Shift)

Mechanism of this compound pH sensing.

Experimental Protocols

The following protocols are provided as a guideline and should be optimized for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution (1-10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO or DMF. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C or -80°C, protected from light.

  • This compound Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the desired working concentration using pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS). A final concentration of 5.0 µM is a good starting point.

Cell Culture and Staining

This protocol is optimized for adherent cells (e.g., HeLa cells).

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and reach 85-95% confluency.

  • Washing: Before staining, carefully remove the culture medium and wash the cells three times with sterile PBS.

  • Staining: Add the freshly prepared this compound working solution to the cells and incubate for 15 minutes at 37°C in a humidified incubator with 5% CO2.

  • (Optional) Co-staining: For co-localization studies, other organelle-specific dyes can be added. For instance, after the initial 15-minute incubation with this compound, you can add LysoTracker® Deep Red (e.g., at 1.0 µM) and incubate for an additional 15 minutes at 37°C.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or growth medium.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filters for dual-emission imaging.

  • Excitation: Excite the stained cells using a 488 nm laser line or a corresponding filter set.

  • Emission Collection: Simultaneously or sequentially collect the fluorescence emission in two channels:

    • Green Channel: 515 - 550 nm

    • Red Channel: 570 - 620 nm

  • Image Analysis: The ratio of the fluorescence intensity in the red channel to the green channel can be calculated on a pixel-by-pixel basis to generate a ratiometric image representing the lysosomal pH.

cluster_prep Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis A Prepare this compound Stock Solution (1-10 mM in DMSO) B Prepare this compound Working Solution (1-10 µM in medium) A->B E Incubate with this compound working solution (15 min, 37°C) B->E C Seed and culture cells to 85-95% confluency D Wash cells with PBS (3x) C->D D->E F Wash cells with PBS (2x) E->F G Excite at 488 nm F->G H Collect Green Emission (515-550 nm) G->H I Collect Red Emission (570-620 nm) G->I J Calculate Red/Green Intensity Ratio for pH H->J I->J

Experimental workflow for this compound staining.

Important Considerations

  • Photostability: While specific data for this compound is limited, similar lysosomotropic probes can exhibit good photostability, allowing for long-term imaging. However, it is always recommended to minimize light exposure to reduce photobleaching.

  • Cytotoxicity: Chromenoquinoline-based probes have been reported to have low cytotoxicity. A standard cytotoxicity assay (e.g., MTT or CCK-8) is recommended to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

  • Controls: To validate the pH-dependent response of this compound, cells can be treated with agents known to alter lysosomal pH, such as chloroquine (an alkalinizing agent) or bafilomycin A1 (a V-ATPase inhibitor that prevents lysosomal acidification).

Conclusion

This compound is a powerful and specific fluorescent probe for the ratiometric imaging of lysosomal pH in living cells. Its straightforward staining protocol and robust ratiometric response make it an excellent tool for researchers in cell biology, pharmacology, and drug development to investigate the role of lysosomes in various cellular processes and disease states.

References

Application Notes and Protocols for CQ-Lyso: A Ratiometric Fluorescent Probe for Lysosomal pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of CQ-Lyso, a fluorescent probe designed for the ratiometric measurement of lysosomal pH in living cells.

Introduction

This compound is a lysosome-targeting chromenoquinoline that serves as a fluorescent probe to measure the pH of lysosomes.[1][2][3][4] It allows for the visualization of dynamic pH changes within these acidic organelles using single-wavelength excitation.[1] The mechanism of this compound is based on an enhanced intramolecular charge transfer (ICT) process that occurs upon protonation of the quinoline ring in acidic environments. This protonation leads to significant red shifts in both its absorption and emission spectra, enabling ratiometric pH measurement.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular FormulaC₃₀H₃₅N₃O₃
Molecular Weight485.62 g/mol
AppearanceYellow to brown solid powder
Excitation Wavelength488 nm
Emission WavelengthGreen channel (515 - 550 nm) and Red channel (570 - 620 nm)
Table 2: Solubility of this compound
SolventConcentrationNotesReference
DMSO100 mg/mL (205.92 mM)Ultrasonic and warming to 80°C may be required.
DMF100 mg/mL (205.92 mM)Ultrasonic and warming to 80°C may be required.
Table 3: Recommended Storage Conditions
FormStorage TemperatureDurationLight ProtectionReference
Powder4°C2 yearsProtect from light
Powder-20°C3 yearsProtect from light
Stock Solution (in solvent)-20°C1 monthProtect from light
Stock Solution (in solvent)-80°C6 monthsProtect from light
Table 4: Stock and Working Solution Parameters
Solution TypeRecommended ConcentrationSolvent/DiluentReference
Stock Solution1 - 10 mMDMSO or DMF
Working Solution1 - 10 µMSerum-free cell culture medium or PBS

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 485.62) in 205.9 µL of DMSO. For larger quantities, scale the volumes accordingly.

  • Vortex the solution thoroughly to ensure the powder is completely dissolved.

  • If solubility is an issue, gentle warming (up to 80°C) and sonication can be applied to facilitate dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.

Protocol 2: Preparation of this compound Working Solution (5 µM)

Materials:

  • This compound stock solution (10 mM)

  • Pre-warmed (37°C) serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a 5 µM working solution, dilute the 10 mM stock solution 1:2000 in pre-warmed serum-free cell culture medium or PBS. For example, add 1 µL of the 10 mM stock solution to 2 mL of the medium or PBS.

  • Mix the solution gently by pipetting or inverting the tube.

  • The working solution should be prepared fresh for each experiment and used immediately. Do not store the working solution.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation CQ_powder This compound Powder Vortex Vortex/Sonicate CQ_powder->Vortex DMSO DMSO DMSO->Vortex Stock 1-10 mM Stock Solution Vortex->Stock Store Store at -20°C or -80°C Stock->Store Stock_use 1-10 mM Stock Solution Dilute Dilute Stock_use->Dilute Diluent Serum-Free Medium or PBS (pre-warmed) Diluent->Dilute Working 1-10 µM Working Solution Dilute->Working Use Use Immediately Working->Use

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_lysosome This compound Mechanism of Action in Lysosome cluster_excitation Ratiometric Measurement CQ_neutral This compound (Neutral pH) Low ICT CQ_acidic This compound-H+ (Acidic pH) High ICT CQ_neutral->CQ_acidic Protonation Green_Em Green Emission (515-550 nm) CQ_neutral->Green_Em Red_Em Red Emission (570-620 nm) CQ_acidic->Red_Em Proton H+ Lysosome Lysosome (Acidic Environment) Ratio Ratio of Red/Green Fluorescence Intensity Excitation Single Wavelength Excitation (488 nm) pH_Value Lysosomal pH Value Ratio->pH_Value

Caption: Mechanism of this compound for ratiometric pH sensing.

References

Application Notes and Protocols for Live-Cell Imaging of Lysosomal pH Changes with CQ-Lyso

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are dynamic organelles essential for cellular homeostasis, playing critical roles in degradation, recycling, nutrient sensing, and signaling. The acidic luminal pH of lysosomes, typically maintained between 4.5 and 5.0, is crucial for the optimal activity of their hydrolytic enzymes. Dysregulation of lysosomal pH is implicated in various pathologies, including neurodegenerative diseases, lysosomal storage disorders, and cancer. CQ-Lyso is a novel fluorescent probe that enables the ratiometric imaging and quantitative measurement of lysosomal pH in living cells, providing a valuable tool for studying lysosomal function and identifying potential therapeutic agents that modulate lysosomal activity.

This compound is a lysosome-targeting chromenoquinoline that exhibits a pH-dependent ratiometric fluorescence response.[1] In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated, leading to an enhanced intramolecular charge transfer (ICT) process.[1][2] This results in a significant red-shift in its emission spectrum.[1][2] By calculating the ratio of the fluorescence intensities at two distinct emission wavelengths, the lysosomal pH can be accurately determined, independent of probe concentration, photobleaching, and cell thickness.

Data Presentation

The following tables summarize quantitative data on lysosomal pH in various cell lines under basal conditions and in response to pharmacological agents, as measured by fluorescent probes.

Table 1: Basal Lysosomal pH in Various Cell Lines

Cell LineCell TypeBasal Lysosomal pH (Mean ± SEM/SD)Citation
HEK293THuman Embryonic Kidney4.35 ± 0.07
HeLaHuman Cervical Cancer4.2 ± 0.05
Cos7Monkey Kidney Fibroblast4.28 ± 0.05
Primary NeuronsChick4.3 ± 0.7
MCF-10AHuman Mammary Epithelial (Non-tumorigenic)~5.3
MCF-7Human Breast Cancer (Luminal A)5.34 ± 0.12
MDA-MB-157Human Breast Cancer (Basal-like)Lower than MCF-10A
HCT116Human Colon CancerLower than non-transformed cells
U-251Human GlioblastomaLower than non-transformed cells
BxPC3Human Pancreatic CancerNot different from non-transformed cells
H1299Human Lung CancerNot different from non-transformed cells
A549Human Lung CarcinomaNot specified

Table 2: Pharmacologically Induced Changes in Lysosomal pH

Cell LineCompoundConcentrationTreatment TimeResulting Lysosomal pHCitation
HeLaChloroquine0.0 mM-5.4
HeLaChloroquine100.0 µM-6.5
HeLaChloroquine200.0 µM-6.8
HEK293TChloroquine100 µM5 hoursSignificant alkalinization
ARPE-19Chloroquine120 µM24 hoursLysosomal dilatation and cell death
Vero-317, MC-3T3-E1Bafilomycin A1100 nM-Raised lysosomal pH
697 (B-ALL)Bafilomycin A11 nM-Alkalinization of intracellular acidic compartments
Porcine TM cellsBafilomycin A110 nM24 hoursAccumulation of autophagosomes due to increased lysosomal pH
A549Silver Nanoparticles (AgNPs)50-200 µg/ml24 hoursElevation of lysosomal pH

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of Lysosomal pH with this compound

This protocol provides a step-by-step guide for staining live cells with this compound and acquiring ratiometric fluorescence images for the analysis of lysosomal pH.

Materials:

  • This compound probe

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom dishes or coverslips suitable for live-cell imaging

  • Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Preparation of this compound Stock Solution (1-10 mM):

    • Dissolve this compound in high-quality, anhydrous DMSO or DMF to a final concentration of 1-10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Seeding:

    • The day before the experiment, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.

    • Ensure even cell distribution for optimal imaging.

  • Preparation of this compound Working Solution (1-10 µM):

    • On the day of the experiment, pre-warm serum-free cell culture medium or PBS to 37°C.

    • Dilute the this compound stock solution in the pre-warmed medium or PBS to a final working concentration of 1-10 µM. A typical starting concentration is 5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them three times with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

    • (Optional) For co-localization studies, other lysosomal probes like LysoTracker™ Deep Red can be added simultaneously or sequentially.

  • Washing:

    • After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or a suitable imaging buffer to remove excess probe.

  • Live-Cell Imaging:

    • Place the dish on the stage of a confocal microscope equipped with an environmental chamber maintained at 37°C and 5% CO₂.

    • Allow the cells to equilibrate for at least 10-15 minutes before imaging.

    • Excite the this compound stained cells with a 488 nm laser.

    • Simultaneously collect fluorescence emission in two channels:

      • Green Channel: 515 - 550 nm

      • Red Channel: 570 - 620 nm

    • Optimize imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible laser power and exposure time.

  • Image Analysis:

    • For each lysosome, measure the mean fluorescence intensity in both the green and red channels.

    • Calculate the ratio of the red to green fluorescence intensity (Ired / Igreen).

    • Convert the intensity ratio to a pH value using a calibration curve (see Protocol 2).

Protocol 2: In Situ Calibration of this compound for Quantitative pH Measurement

This protocol describes how to generate a standard curve to correlate the fluorescence intensity ratio of this compound to absolute lysosomal pH values. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

Materials:

  • Cells stained with this compound (from Protocol 1)

  • Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing:

    • 125 mM KCl

    • 25 mM NaCl

    • 25 mM MES (for pH ≤ 6.5) or 25 mM HEPES (for pH ≥ 7.0)

  • Nigericin (10 µM final concentration)

  • Valinomycin (10 µM final concentration)

  • Confocal microscope

Procedure:

  • Prepare Calibration Buffers:

    • Prepare a series of buffers with known pH values ranging from 4.0 to 7.0.

    • Just before use, add nigericin (a K⁺/H⁺ ionophore) and valinomycin (a K⁺ ionophore) to each calibration buffer to a final concentration of 10 µM.

  • Cell Treatment and Imaging:

    • Stain cells with this compound as described in Protocol 1.

    • After washing, replace the medium with the first calibration buffer (e.g., pH 4.0) containing the ionophores.

    • Incubate the cells for 5-10 minutes at 37°C to allow for pH equilibration.

    • Acquire ratiometric images as described in Protocol 1.

    • Repeat this process for each calibration buffer, moving sequentially through the pH range.

  • Data Analysis and Curve Generation:

    • For each pH value, analyze the images to determine the average fluorescence intensity ratio (Ired / Igreen) from multiple lysosomes.

    • Plot the average intensity ratio as a function of the known buffer pH.

    • Fit the data to a sigmoidal function (e.g., Boltzmann fit) to generate a standard calibration curve.

  • Quantitative pH Determination:

    • Use the equation derived from the calibration curve to convert the fluorescence intensity ratios from your experimental samples into absolute lysosomal pH values.

Mandatory Visualizations

Signaling Pathway Diagram

Lysosomal_pH_Regulation cluster_lysosome Lysosome cluster_nucleus Nucleus Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Growth_Factors Growth_Factors Growth_Factors->mTORC1 Activates Amino_Acids Amino_Acids V_ATPase V_ATPase Amino_Acids->V_ATPase Sensed by V_ATPase->mTORC1 Activates Lysosomal_pH Acidic Luminal pH (pH 4.5-5.0) V_ATPase->Lysosomal_pH Pumps H+ into lysosome mTORC1->V_ATPase Regulates Expression TFEB_P TFEB-P mTORC1->TFEB_P Phosphorylates (Cytosolic Retention) TFEB_N TFEB TFEB_P->TFEB_N Dephosphorylation (Nuclear Translocation) (mTORC1 inactive) CQ_Lyso_Imaging This compound pH Measurement Lysosomal_pH->CQ_Lyso_Imaging Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_N->Lysosomal_Genes Activates Transcription Lysosomal_Genes->V_ATPase Increases Expression

Caption: Regulation of lysosomal pH by the V-ATPase and mTORC1 signaling pathway.

Experimental Workflow Diagram

CQ_Lyso_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Seed Cells on Glass-bottom Dish Probe_Prep 2. Prepare this compound Working Solution (1-10 µM) Staining 3. Stain Cells with this compound (15-30 min, 37°C) Probe_Prep->Staining Wash 4. Wash Cells Staining->Wash Treatment 5. (Optional) Treat with Pharmacological Agents Wash->Treatment Imaging 6. Live-Cell Ratiometric Imaging (Ex: 488 nm, Em: 515-550 nm & 570-620 nm) Treatment->Imaging Ratio_Calc 8. Calculate Intensity Ratio (I_red / I_green) Imaging->Ratio_Calc Calibration 7. Perform In Situ pH Calibration pH_Calc 9. Convert Ratio to pH using Calibration Curve Calibration->pH_Calc Ratio_Calc->pH_Calc Quantification 10. Quantify Lysosomal pH Changes pH_Calc->Quantification

Caption: Experimental workflow for measuring lysosomal pH changes using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Insufficient probe concentration.Increase the concentration of this compound working solution.
Short incubation time.Increase the incubation time to 30 minutes or longer.
Low cell viability.Ensure cells are healthy and not overly confluent.
High Background Fluorescence Incomplete removal of excess probe.Increase the number and duration of washing steps.
Autofluorescence of cell culture medium.Use phenol red-free medium for imaging.
Phototoxicity/Photobleaching High laser power or long exposure times.Reduce laser power to the minimum required for a good signal. Use shorter exposure times.
Frequent image acquisition.Reduce the frequency of time-lapse imaging.
Inaccurate pH Readings Incorrect calibration.Ensure the calibration curve is generated carefully with fresh buffers and ionophores.
Temperature fluctuations.Maintain a stable 37°C environment during both calibration and imaging.
Errors in ratiometric analysis.Verify the image analysis workflow and background subtraction methods.

Conclusion

This compound is a powerful tool for the real-time, quantitative analysis of lysosomal pH in living cells. The detailed protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this probe to investigate the role of lysosomal pH in various cellular processes and disease states. By enabling the precise measurement of lysosomal pH dynamics, this compound can facilitate the discovery and characterization of novel therapeutic agents that target lysosomal function.

References

Application Notes and Protocols for CQ-Lyso Co-staining with Mitochondrial Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the co-staining of lysosomes and mitochondria in live cells using CQ-Lyso and a mitochondrial probe. This technique allows for the simultaneous visualization and analysis of these two critical organelles, providing insights into their dynamic interactions in cellular processes such as autophagy, apoptosis, and intracellular trafficking.

Introduction

Lysosomes and mitochondria are highly dynamic organelles that play central roles in cellular metabolism, signaling, and homeostasis. The interplay between these two organelles is crucial for cellular health, and their dysfunction is implicated in a wide range of diseases, including neurodegenerative disorders and cancer. This compound is a novel lysosome-targeting ratiometric fluorescent probe that allows for the sensitive detection of lysosomal pH.[1][2] In acidic environments, the protonation of this compound's quinoline ring leads to a significant red-shift in its emission spectrum, enabling ratiometric pH measurements with single-wavelength excitation.[1][2]

Co-staining with mitochondrial probes, such as the popular MitoTracker series, enables the simultaneous visualization of both organelles, facilitating the study of their spatial and functional relationships. This protocol details the use of this compound in conjunction with MitoTracker Red CMXRos, a red-fluorescent dye that accumulates in mitochondria with active membrane potential and is retained after fixation.[3]

Data Presentation

Table 1: Spectral Properties of this compound and MitoTracker Red CMXRos
ProbeExcitation (nm)Emission (nm)Target Organelle
This compound (Green Channel)488515 - 550Lysosomes
This compound (Red Channel)488570 - 620Lysosomes
MitoTracker Red CMXRos579599Mitochondria
Table 2: Recommended Staining Parameters
ParameterThis compoundMitoTracker Red CMXRos
Stock Solution 1-10 mM in DMSO1 mM in DMSO
Working Concentration 5.0 µM100 - 500 nM
Incubation Time 15 - 30 minutes15 - 45 minutes
Incubation Temperature 37°C37°C

Experimental Protocols

Materials
  • This compound

  • MitoTracker Red CMXRos

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Confocal microscope with appropriate filter sets

Protocol 1: Sequential Staining of Mitochondria and Lysosomes

This protocol is recommended to minimize potential interference between the dyes during the loading process.

  • Cell Preparation:

    • Culture adherent cells on a sterile glass-bottom dish or coverslip to the desired confluency (typically 70-80%).

    • Before staining, replace the culture medium with pre-warmed (37°C) live-cell imaging medium.

  • Mitochondrial Staining:

    • Prepare a fresh working solution of MitoTracker Red CMXRos in pre-warmed live-cell imaging medium at a final concentration of 100-500 nM.

    • Remove the medium from the cells and add the MitoTracker Red CMXRos working solution.

    • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

    • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Lysosomal Staining:

    • Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium at a final concentration of 5.0 µM.

    • Remove the wash medium and add the this compound working solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

    • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • For this compound, use a 488 nm excitation laser and collect emission in two channels: 515-550 nm (green) and 570-620 nm (red/yellow). The ratio of these two channels can be used to determine lysosomal pH.

    • For MitoTracker Red CMXRos, use a 561 nm or 579 nm excitation laser and collect emission around 599 nm.

Protocol 2: Ratiometric pH Imaging with this compound
  • Follow the staining protocol for this compound as described above.

  • Acquire images in both the green (515-550 nm) and red (570-620 nm) emission channels using 488 nm excitation.

  • To perform ratiometric analysis, calculate the ratio of the fluorescence intensity in the red channel to that in the green channel on a pixel-by-pixel basis.

  • Generate a calibration curve by treating cells with buffers of known pH containing a protonophore (e.g., nigericin and monensin) to relate the fluorescence ratio to the lysosomal pH.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_mito Mitochondrial Staining cluster_lyso Lysosomal Staining cluster_img Imaging start Start culture Culture Adherent Cells start->culture mito_ws Prepare MitoTracker Working Solution culture->mito_ws Replace with imaging medium mito_stain Incubate with MitoTracker (15-45 min, 37°C) mito_ws->mito_stain mito_wash Wash Cells (2x) mito_stain->mito_wash lyso_ws Prepare this compound Working Solution mito_wash->lyso_ws lyso_stain Incubate with this compound (15-30 min, 37°C) lyso_ws->lyso_stain lyso_wash Wash Cells (2x) lyso_stain->lyso_wash imaging Confocal Microscopy lyso_wash->imaging

Caption: Experimental workflow for sequential co-staining.

G cluster_mito Mitochondrion cluster_cyto Cytosol cluster_lyso Lysosome Mito Damaged Mitochondrion PINK1 PINK1 accumulation Mito->PINK1 Loss of membrane potential Autophagosome Autophagosome Formation Mito->Autophagosome Engulfment Parkin Parkin recruitment PINK1->Parkin Ub Ubiquitination of outer membrane proteins Parkin->Ub Ub->Autophagosome Recognition by autophagy receptors Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome

Caption: Simplified PINK1/Parkin-mediated mitophagy pathway.

G cluster_mito Mitochondrion cluster_lyso Lysosome cluster_contact Contact Site Mito Mitochondrion Lyso Lysosome Mito->Lyso Metabolite Exchange (e.g., lipids, iron) Tether Tethering Proteins Mito->Tether Lyso->Tether Ca_channel Ca²⁺ Channels (e.g., TRPML1) Lyso->Ca_channel Ca²⁺ release Ca_channel->Mito Ca²⁺ uptake

References

Troubleshooting & Optimization

CQ-Lyso Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CQ-Lyso, a ratiometric fluorescent probe for measuring lysosomal pH. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with weak fluorescence signals and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound fluorescence signal weak or undetectable?

A weak or absent signal can stem from several factors, ranging from probe preparation and handling to the instrumentation used for imaging. Here are the most common causes and their solutions:

  • Suboptimal Probe Concentration: The concentration of this compound is critical for achieving a strong signal. A concentration that is too low will result in a weak signal, while an excessively high concentration can lead to cellular toxicity or signal quenching.

  • Insufficient Incubation Time: For optimal lysosomal uptake, it is essential to incubate the cells with this compound for a sufficient duration.

  • Incorrect Excitation or Emission Wavelengths: this compound is a ratiometric probe with specific spectral characteristics. Using incorrect filter sets on your microscope will lead to poor signal detection.

  • Poor Cell Health: The uptake of this compound and the maintenance of lysosomal pH are active cellular processes. Unhealthy or dying cells will not exhibit optimal staining.

  • Improper Probe Storage: this compound is light-sensitive and should be stored correctly to maintain its fluorescence capacity.

  • Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to fade, resulting in a diminished signal.

Q2: How does this compound work to indicate lysosomal pH?

This compound is a lysosome-targeting chromenoquinoline that acts as a ratiometric fluorescent pH sensor.[1][2] Its mechanism is based on the protonation of its quinoline ring within the acidic environment of the lysosomes.[1][2] This protonation enhances an intramolecular charge transfer (ICT) process, which in turn causes a significant red-shift in both its absorption and emission spectra.[1] By capturing the fluorescence intensity in two different emission channels (green and red) with a single excitation wavelength, the ratio of these intensities can be used to quantitatively measure lysosomal pH.

Q3: What are the optimal excitation and emission settings for this compound?

For optimal detection of the ratiometric signal, this compound should be excited at 488 nm. The fluorescence emission should be collected in two separate channels:

  • Green Channel: 515 - 550 nm

  • Red Channel: 570 - 620 nm

The ratio of the red to green fluorescence intensity is then used to determine the lysosomal pH.

Q4: Can I use this compound in combination with other fluorescent probes?

Yes, this compound has been successfully used with other lysosomal trackers like LysoTracker® Deep Red and LysoTracker® Blue DND-22 for colocalization studies. When planning co-staining experiments, ensure that the emission spectra of the different probes are sufficiently distinct to minimize bleed-through. For instance, when using LysoTracker® Deep Red, a 640 nm excitation light is used, and the signal is collected in the deep red/near-infrared channel (663-738 nm).

Troubleshooting Guide

Issue: Weak Fluorescence Signal

This section provides a systematic approach to troubleshooting a weak this compound signal.

Troubleshooting Workflow

G start Start: Weak this compound Signal check_probe 1. Verify Probe Preparation - Correct stock concentration? - Fresh working solution? - Proper storage? start->check_probe check_staining 2. Review Staining Protocol - Optimal probe concentration? - Sufficient incubation time? - Correct temperature (37°C)? check_probe->check_staining optimize_concentration Optimize this compound Concentration (Titrate 1-10 µM) check_probe->optimize_concentration Incorrect check_microscope 3. Check Microscope Settings - Correct Ex/Em filters? - Sufficient laser power? - Appropriate detector gain? check_staining->check_microscope optimize_incubation Optimize Incubation Time (Increase in increments) check_staining->optimize_incubation Incorrect check_cells 4. Assess Cell Health - Healthy morphology? - Confluency optimal? check_microscope->check_cells adjust_settings Adjust Imaging Parameters (Increase laser/gain, check filters) check_microscope->adjust_settings Incorrect use_healthy_cells Use Healthy Cells (Passage new cells) check_cells->use_healthy_cells Unhealthy end Signal Improved check_cells->end Healthy optimize_concentration->end optimize_incubation->end adjust_settings->end use_healthy_cells->end

Caption: A step-by-step workflow for troubleshooting a weak this compound fluorescence signal.

Quantitative Data Summary

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in DMSO or DMFPrepare fresh or store properly.
Working Solution Concentration 1-10 µM in serum-free medium or PBSA concentration of 5.0 µM is a good starting point.
Incubation Time 15 minutesCan be optimized based on cell type.
Incubation Temperature 37°CMaintain physiological conditions.
Excitation Wavelength 488 nmUse a laser line appropriate for this wavelength.
Emission Collection (Green) 515 - 550 nmFor the unshifted signal.
Emission Collection (Red) 570 - 620 nmFor the pH-dependent red-shifted signal.

Experimental Protocols

Staining Live Cells with this compound

This protocol provides a general guideline for staining live cells. Optimization may be required for specific cell types and experimental conditions.

1. Reagent Preparation: a. This compound Stock Solution (1-10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO or DMF. b. This compound Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution into pre-warmed serum-free cell culture medium or PBS to the desired final concentration. A starting concentration of 5.0 µM is recommended.

2. Cell Preparation: a. Culture cells on glass-bottom dishes or coverslips to a confluence of 85-95%. b. Before staining, remove the culture medium and wash the cells three times with PBS.

3. Staining Protocol: a. Add the pre-warmed this compound working solution to the cells. b. Incubate the cells at 37°C for 15 minutes in a CO2 incubator. c. After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or imaging buffer.

4. Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Image the cells immediately on a fluorescence microscope (preferably confocal) equipped with the appropriate filter sets. c. Excite the cells at 488 nm and collect the emission in the green (515-550 nm) and red (570-620 nm) channels.

This compound Signaling Pathway

G cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) cluster_detection Fluorescence Detection CQ_Lyso_protonated This compound (Protonated) Green_Emission Green Emission (515-550 nm) CQ_Lyso_protonated->Green_Emission Low Red_Emission Red Emission (570-620 nm) CQ_Lyso_protonated->Red_Emission High (Red-shifted) CQ_Lyso_neutral This compound (Neutral) CQ_Lyso_neutral->CQ_Lyso_protonated Enters Lysosome Excitation 488 nm Excitation Excitation->CQ_Lyso_protonated Ratio Red/Green Ratio (pH Measurement) Green_Emission->Ratio Red_Emission->Ratio

Caption: Mechanism of this compound as a ratiometric pH probe in lysosomes.

References

how to reduce background noise in CQ-Lyso imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during CQ-Lyso imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe specifically designed to target and measure the pH of lysosomes in living cells.[1][2] It is a ratiometric probe, meaning that its fluorescence emission spectrum shifts in response to changes in pH.[2][3] In acidic environments, such as the lysosome, the quinoline ring of this compound becomes protonated, leading to a red shift in its emission spectrum.[2] This allows for the quantitative measurement of lysosomal pH using a single excitation wavelength.

Q2: What are the optimal excitation and emission wavelengths for this compound?

For this compound, a 488 nm excitation light is typically used. The fluorescence signals are then collected in two channels: a green channel (515-550 nm) and a red channel (570-620 nm). The ratio of the fluorescence intensities from these two channels is used to determine the lysosomal pH.

Q3: Can this compound be used in combination with other fluorescent probes?

Yes, this compound can be used for co-localization studies with other organelle-specific probes. For instance, it has been successfully used with LysoTracker Deep Red and LysoTracker Blue DND-22 to confirm its localization within lysosomes. When using multiple fluorophores, ensure that their emission spectra have minimal overlap to avoid bleed-through.

Troubleshooting Guide: High Background Noise

High background noise is a common issue in fluorescence microscopy that can obscure the desired signal and complicate data analysis. This guide provides a step-by-step approach to identifying and mitigating the sources of background noise in your this compound imaging experiments.

Problem: Weak or No Fluorescence Signal
Possible Cause Recommended Solution
Inadequate Probe Concentration Optimize the this compound working concentration. A typical starting range is 1-10 µM. It's advisable to perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions.
Insufficient Incubation Time Ensure an adequate incubation period for the probe to accumulate in the lysosomes. A standard incubation time is 15-60 minutes at 37°C.
Poor Probe Solubility This compound is typically dissolved in DMSO or DMF to create a stock solution. Ensure the stock solution is fully dissolved before diluting it into the working solution.
Problem: High Background Fluorescence
Possible Cause Recommended Solution
Excess Unbound Probe Thorough washing after incubation is crucial. Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove any unbound this compound.
Cellular Autofluorescence Image an unstained control sample to determine the level of endogenous autofluorescence from your cells. If autofluorescence is high, consider using a phenol red-free medium during imaging, as phenol red can be a source of background fluorescence.
Contaminated Imaging Media or Vessels Use high-quality, phenol red-free imaging medium. If using plastic-bottom dishes, consider switching to glass-bottom dishes, as plastic can be a source of fluorescence.
Problem: Photobleaching
Possible Cause Recommended Solution
Excessive Light Exposure Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal.
Repeated Imaging of the Same Area When setting up the microscope and focusing, use a region of the sample that you do not intend to image for data collection.
Unstable Fluorophore While this compound is generally photostable, all fluorophores will eventually photobleach. If photobleaching is severe, consider using an anti-fade mounting medium for fixed-cell imaging. For live-cell imaging, limiting exposure is the primary strategy.

Experimental Protocols

This compound Staining Protocol for Live Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

1. Preparation of Stock Solution:

  • Dissolve this compound in high-quality, anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

  • Store the stock solution at -20°C or -80°C, protected from light.

2. Preparation of Working Solution:

  • On the day of the experiment, thaw the stock solution and dilute it in pre-warmed, serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.

3. Cell Staining:

  • Grow cells on glass-bottom dishes or coverslips to the desired confluency.

  • Remove the culture medium and wash the cells three times with PBS.

  • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C.

4. Washing:

  • Remove the staining solution.

  • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

5. Imaging:

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., 488 nm excitation, 515-550 nm and 570-620 nm emission).

Visual Guides

Experimental Workflow for this compound Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare this compound Stock Solution (1-10 mM) prep_working Prepare this compound Working Solution (1-10 µM) prep_stock->prep_working prep_cells Culture Cells on Glass-Bottom Dish wash_before Wash Cells with PBS (3x) prep_cells->wash_before incubate Incubate with this compound (15-60 min, 37°C) wash_before->incubate wash_after Wash Cells with PBS (2-3x) incubate->wash_after add_buffer Add Imaging Buffer wash_after->add_buffer acquire_image Acquire Images (Ex: 488nm, Em: 515-550nm & 570-620nm) add_buffer->acquire_image

Caption: A step-by-step workflow for staining live cells with this compound.

Troubleshooting Logic for High Background Noise

G cluster_causes Potential Causes cluster_solutions Solutions start High Background Noise in this compound Imaging cause1 Excess Unbound Probe start->cause1 cause2 Cellular Autofluorescence start->cause2 cause3 Contaminated Media/Vessel start->cause3 cause4 Photobleaching start->cause4 sol1 Optimize Washing Steps (Increase number and duration) cause1->sol1 sol2 Image Unstained Control Use Phenol Red-Free Media cause2->sol2 sol3 Use Glass-Bottom Dish Use Fresh, High-Quality Media cause3->sol3 sol4 Minimize Light Exposure Reduce Laser Power & Exposure Time cause4->sol4

Caption: A flowchart for troubleshooting common causes of high background noise.

References

CQ-Lyso photobleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing and mitigating the photobleaching of CQ-Lyso, a fluorescent probe for measuring lysosomal pH in living cells.

Frequently Asked Q[1]uestions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent probe specifically designed to target and report the pH of lysosomes in living cells. It is based on a chromeno[1]quinoline fluorophore. In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated. This triggers an enhanced intramolecular charge transfer (ICT) process, causing a significant shift in its absorption and emission spectra, which allows for the ratiometric measurement of pH using single-wavelength excitation.

Q2: What is photobleac[2][3]hing?

A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light. This process leads to the[4] loss of the molecule's ability to fluoresce, resulting in a faded or diminished signal during imaging experiments. The primary culprits are high-intensity excitation light and prolonged exposure.

Q3: My this compound signal is fading very quickly during time-lapse imaging. What is happening?

A3: Rapid signal loss is a classic sign of photobleaching. The rate of photobleaching is influenced by the intensity of the excitation light, the duration of exposure, and the local chemical environment. While this compound is reported to have good photostability, all fluorophores will eventually photobleach under continuous and high-intensity illumination.

Q4: Can photobleaching compromise my experimental data?

Q5: What are antifade reagents and how do they work?

A5: Antifade reagents are chemical compounds added to imaging media to reduce photobleaching. They primarily work by scavenging reactive oxygen species (ROS), which are generated during the fluorescence process and are major contributors to the destruction of fluorophores. For live-cell imaging, it is crucial to use reagents specifically designed to be non-toxic and compatible with living cells, such as those based on Oxyrase™ technology or Trolox.

Troubleshooting Guide: this compound Photobleaching

If you are experiencing rapid signal loss with this compound, follow these steps to diagnose and resolve the issue.

Step 1: Optimize Microscope and Imaging Parameters

The most effective way to reduce photobleaching is to minimize the amount of light the sample is exposed to.

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.Reduces the rate of photochemical reactions that destroy the fluorophore.
Exposure Time Use the shortest possible camera exposure time that still yields a clear image.Minimizes the duration the sample is illuminated during each acquisition.
Acquisition Frequency For time-lapse studies, increase the interval between image captures as much as the experiment allows.Reduces the cumulative light dose delivered to the sample over the course of the experiment.
Detector Sensitivity Use a high-sensitivity detector (e.g., sCMOS, EMCCD).More sensitive cameras require less excitation light to generate a strong signal, thereby reducing phototoxicity and photobleaching.
Optical Filters Ensure filter sets are optimized for this compound's excitation and emission spectra.Maximizes signal collection efficiency and minimizes exposing the sample to unnecessary wavelengths of light.
Focusing Strategy Locate the region of interest using transmitted light (e.g., DIC/phase contrast) before switching to fluorescence for image capture.Drastically reduces the total time the fluorophore is exposed to high-intensity excitation light.
Step 2: Implement Chemical-Based Photoprotection

Incorporate an antifade reagent into your live-cell imaging medium.

Reagent TypeExamplesKey Features
Live-Cell Antifade Reagents ProLong™ Live Antifade Reagent, VectaCell™ Trolox Antifade Reagent, OxyFluor™Specifically formulated for live-cell imaging; non-toxic and work by scavenging reactive oxygen species. ProLong Live is based on Oxyrase antioxidant technology.
Antioxidants Trolox (a vitamin E derivative)A cell-permeable antioxidant commonly used to reduce photobleaching and blinking in live-cell microscopy.

Note: Antifade mounting media for fixed samples (e.g., ProLong™ Gold, VECTASHIELD) are not suitable for live-cell imaging due to their composition and curing properties, which are cytotoxic.

Diagrams and Workflows

Troubleshooting Workflow for Photobleaching

G start Start: Rapid Signal Fading Observed check_settings Step 1: Check Microscope Settings start->check_settings reduce_intensity Reduce Excitation Intensity check_settings->reduce_intensity Is Intensity High? check_reagent Step 2: Use Antifade Reagent? check_settings->check_reagent Settings Optimal reduce_exposure Decrease Exposure Time reduce_intensity->reduce_exposure increase_interval Increase Time-lapse Interval reduce_exposure->increase_interval increase_interval->check_reagent add_reagent Add Live-Cell Antifade Reagent (e.g., ProLong Live, Trolox) check_reagent->add_reagent No check_probe Step 3: Consider Probe & Environment check_reagent->check_probe Yes add_reagent->check_probe check_concentration Optimize this compound Concentration check_probe->check_concentration Is Signal Weak? end_bad Issue Persists: Consult Specialist check_probe->end_bad All Steps Taken check_medium Use Phenol Red-Free Medium check_concentration->check_medium end_ok Problem Resolved: Stable Signal check_medium->end_ok

Caption: A logical workflow for troubleshooting this compound photobleaching.

Mechanism of Photobleaching

G cluster_0 Normal Fluorescence Cycle cluster_1 Photobleaching Pathway S0 Ground State (S0) Fluorophore S1 Excited Singlet State (S1) S0->S1 1. Light Absorption (Excitation) Destroyed Non-Fluorescent (Bleached) Fluorophore S0:e->Destroyed:w Attacked by ROS S1->S0 2. Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 3. Intersystem Crossing (Less Common) ROS Reactive Oxygen Species (ROS) T1->ROS 4. Reacts with O2 ROS->Destroyed 5. Attacks Fluorophore

Caption: Simplified mechanism of fluorophore photobleaching via ROS.

Experimental Protocols

Protocol 1: Staining Live Cells with this compound

This protocol provides a general procedure for staining live cells with this compound. Optimization may be required depending on the cell type.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging vessel (e.g., glass-bottom dish)

  • HeLa cells or other appropriate cell line

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.

  • Cell Seeding: Seed cells onto a glass-bottom imaging dish and allow them to adhere and grow to 80-95% confluency for approximately 24 hours.

  • Prepare Working Solution: Dilute the this compound stock solution in complete culture medium to a final working concentration of 5.0 µM.

  • Cell Staining: Before staining, remove the culture medium and wash the cells three times with PBS.

  • Incubation: Add the 5.0 µM this compound working solution to the cells and incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells gently three times with warm PBS or complete culture medium.

  • Imaging: Add fresh, warm culture medium or a suitable imaging buffer to the cells. Proceed with fluorescence microscopy. Excite at 488 nm and collect emission in two channels: 515-550 nm and 570-620 nm for ratiometric analysis.

Protocol 2: Using a Live-Cell Antifade Reagent

This protocol describes the incorporation of a commercial antifade reagent to reduce photobleaching during imaging. The example uses ProLong™ Live Antifade Reagent.

Materials:

  • Cells stained with this compound (from Protocol 1)

  • ProLong™ Live Antifade Reagent (100X stock)

  • Complete cell culture medium or imaging buffer (e.g., FluoroBrite™ DMEM)

Procedure:

  • Prepare Antifade Medium: Prepare the required volume of imaging medium for your dish. Just before use, dilute the 100X ProLong™ Live Antifade Reagent to 1X in the warm imaging medium (e.g., add 10 µL of 100X stock to 990 µL of medium).

  • Stain Cells: Stain cells with this compound as described in Protocol 1.

  • Apply Antifade Reagent: After the final wash step in the this compound staining protocol, remove the wash buffer and add the prepared 1X antifade medium to the cells.

  • Incubate: Incubate the cells at 37°C for 15 minutes to 2 hours. A longer incubation may provide more robust protection.

  • Image: Proceed with imaging on the microscope. The cells can be imaged for up to 24 hours with continuous protection from photobleaching. Do not remove the antifade reagent during imaging.

References

CQ-Lyso Cytotoxicity and Cell Health Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CQ-Lyso and related lysosomotropic agents in cytotoxicity and cell health assessments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.

IssuePossible CauseRecommended Solution
MTT Assay: Low Absorbance Signal - Insufficient cell number.- Reduced metabolic activity not equivalent to cell death.- Premature removal of MTT solution.- Incomplete dissolution of formazan crystals.- Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.- Use a complementary cytotoxicity assay (e.g., LDH assay) to measure membrane integrity.- Ensure the MTT incubation period is sufficient (typically 1-4 hours).- Use an appropriate solubilization buffer (e.g., DMSO or acidified isopropanol) and ensure complete mixing.[1]
MTT Assay: High Background - Contamination of media or reagents.- Interference from the test compound (e.g., reducing agents).[2]- Use sterile technique and fresh reagents.- Include a "compound only" control (no cells) to measure background absorbance.
LDH Assay: High Background - High spontaneous LDH release from cells.- LDH present in serum-containing media.[3][4]- Cell lysis during handling.- Optimize cell seeding density and ensure gentle handling of cells.- Use serum-free media for the assay period or include a "media only" background control.- Centrifuge plates before transferring supernatant to the assay plate to pellet any detached cells.
LysoTracker Staining: Weak or No Signal - Low dye concentration.- Insufficient incubation time.- Loss of lysosomal acidity.- Optimize LysoTracker concentration (typically 50-100 nM).- Increase incubation time (usually 15-30 minutes).- Confirm lysosomal acidification with a ratiometric probe like this compound.
LysoTracker Staining: Punctate Staining Outside Lysosomes - Off-target accumulation in other acidic compartments.- Co-stain with a lysosomal marker like LAMP1 to confirm localization.
Autophagy Flux Assay: Ambiguous Results - Static measurement of autophagy markers.- Low basal autophagy levels.- Measure autophagic flux by comparing LC3-II and p62/SQSTM1 levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).- Induce autophagy with a known inducer (e.g., starvation or rapamycin) to increase the dynamic range of the assay.

Frequently Asked Questions (FAQs)

This compound and Lysosomal pH Measurement

  • What is this compound and how does it work? this compound is a fluorescent probe designed to measure the pH of lysosomes in living cells. It is a lysosome-targeting chromenoquinoline that exhibits ratiometric changes in its fluorescence emission based on the acidity of the lysosomal environment, allowing for quantitative pH measurement with single-wavelength excitation. In acidic conditions, the quinoline ring of this compound is protonated, leading to a shift in its fluorescence spectrum.

  • What is the optimal concentration and incubation time for this compound? A typical starting concentration for this compound is 5.0 μM, with an incubation time of 15 minutes at 37°C. However, optimal conditions may vary depending on the cell type and experimental setup.

  • How do I prepare the this compound working solution? A stock solution of this compound can be prepared in DMSO or DMF at a concentration of 1-10 mM. The working solution is then made by diluting the stock solution in preheated serum-free cell culture medium or PBS to the desired final concentration.

Cytotoxicity and Cell Health Assays

  • What is the difference between an MTT and an LDH assay? The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the MTT reagent into a colored formazan product. In contrast, the LDH (lactate dehydrogenase) assay measures cytotoxicity by quantifying the amount of LDH released from cells with damaged plasma membranes.

  • Can this compound or chloroquine interfere with cytotoxicity assays? Yes. As colored compounds, they can interfere with colorimetric assays like MTT. It is crucial to include appropriate controls, such as wells containing the compound in media without cells, to account for any background absorbance.

  • My cells show increased LysoTracker staining after treatment with an autophagy inhibitor. Does this mean autophagy is induced? Not necessarily. An increase in LysoTracker staining can indicate an increase in the number or size of acidic lysosomes, which can occur when autophagosome-lysosome fusion is blocked, leading to an accumulation of autolysosomes. To confirm autophagy induction versus inhibition, it is essential to measure autophagic flux.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or other test compounds. Include untreated and vehicle-only controls.

  • Incubate for the desired treatment period.

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the media.

  • Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.

LDH Cytotoxicity Assay

This protocol is a general guideline for LDH assays.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat as described for the MTT assay.

  • Include the following controls in triplicate:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Media only (background)

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

LysoTracker Staining for Lysosomal Visualization

This protocol provides a general procedure for staining lysosomes with LysoTracker.

Materials:

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • Live-cell imaging media

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Prepare a working solution of LysoTracker in pre-warmed media at a final concentration of 50-100 nM.

  • Remove the existing media from the cells and replace it with the LysoTracker-containing media.

  • Incubate the cells for 15-30 minutes at 37°C.

  • Replace the loading solution with fresh pre-warmed media.

  • Image the cells immediately using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Workflows

This compound Mechanism of Action and Lysosomal pH Measurement

CQ_Lyso_Mechanism This compound Mechanism for Ratiometric pH Sensing cluster_cell Living Cell cluster_detection Fluorescence Detection CQ_Lyso_ext This compound (extracellular) CQ_Lyso_int This compound (intracellular) CQ_Lyso_ext->CQ_Lyso_int Cellular Uptake Lysosome Lysosome (Acidic pH) Protonated_CQ_Lyso Protonated this compound Lysosome->Protonated_CQ_Lyso Protonation of Quinoline Ring CQ_Lyso_int->Lysosome Accumulation Emission_Shift Ratiometric Emission Shift (Green to Red) Protonated_CQ_Lyso->Emission_Shift Excitation Single Wavelength Excitation (e.g., 488 nm) Excitation->Protonated_CQ_Lyso pH_Measurement Quantitative Lysosomal pH Emission_Shift->pH_Measurement

Caption: Workflow of this compound for lysosomal pH measurement.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow General Workflow for Cell Health Assessment cluster_assays Cell Health Assays start Seed Cells treatment Treat with this compound or Test Compound start->treatment incubation Incubate for Defined Period treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh lysotracker LysoTracker Staining (Lysosomal Mass/pH) incubation->lysotracker data_analysis Data Analysis and Interpretation mtt->data_analysis ldh->data_analysis lysotracker->data_analysis conclusion Conclusion on Cytotoxicity and Cell Health data_analysis->conclusion

Caption: Experimental workflow for assessing cytotoxicity.

Signaling Pathway of Chloroquine-Induced Cell Death

CQ_Cell_Death_Pathway Chloroquine-Induced Cell Death Signaling cluster_p53_pathway p53-Dependent Pathway cluster_Mitochondrial_pathway Mitochondrial Pathway CQ Chloroquine (CQ) Lysosome_Dysfunction Lysosomal Dysfunction (pH increase, Autophagy block) CQ->Lysosome_Dysfunction LMP Lysosomal Membrane Permeabilization (LMP) Lysosome_Dysfunction->LMP p53_activation p53 Activation Lysosome_Dysfunction->p53_activation Cathepsin_Release Cathepsin Release (e.g., Cathepsin B, D) LMP->Cathepsin_Release Bid_activation Bid Activation Cathepsin_Release->Bid_activation p21_upregulation p21 Upregulation p53_activation->p21_upregulation Apoptosis_p53 Apoptosis p21_upregulation->Apoptosis_p53 Caspase_Activation Caspase Activation Apoptosis_p53->Caspase_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bid_activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Cytochrome_c->Caspase_Activation Apoptosis_Mito Apoptosis Caspase_Activation->Apoptosis_Mito

Caption: Signaling pathways in chloroquine-induced cell death.

References

solving CQ-Lyso aggregation in culture medium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the CQ-Lyso Technical Support Center. Here you will find troubleshooting guides and answers to frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lysosmotropic agent, analogous to chloroquine. As a weak base, it freely passes through cell membranes and accumulates in acidic organelles, primarily lysosomes.[1][2][3] This accumulation raises the lysosomal pH, which inhibits the activity of pH-dependent lysosomal hydrolases.[4][5] The primary consequence of this is the inhibition of the fusion between autophagosomes and lysosomes, a critical step in the autophagy pathway. This blockage of autophagic flux leads to the accumulation of autophagosomes within the cell.

Q2: My this compound solution appears to have aggregated or precipitated after being added to my cell culture medium. What could be the cause?

A2: Aggregation or precipitation of this compound in culture medium is uncommon but can occur due to several factors related to solution preparation and handling:

  • Improper Stock Solution Preparation: The diphosphate salt of this compound is recommended for its high solubility in water. Using other solvents like DMSO without optimizing the concentration may lead to solubility issues upon dilution into aqueous culture medium.

  • High Final Concentration: While the working concentration for inhibiting autophagy is typically in the micromolar range (µM), attempting to use excessively high concentrations may exceed the solubility limit of this compound in the complex mixture of salts and proteins that constitute the culture medium.

  • Incorrect Dilution Method: Adding a highly concentrated stock solution directly into the culture medium without vigorous mixing can create localized areas of high concentration, leading to precipitation before the compound can be adequately dispersed.

  • Temperature Shock: Adding a cold stock solution (e.g., from a -20°C freezer) directly to warm culture medium (37°C) can sometimes cause salts or other components in the medium to precipitate.

  • pH Incompatibility: Although culture media are buffered, the addition of a significant volume of a highly acidic or basic stock solution could momentarily alter the local pH, potentially affecting the solubility of this compound. The diphosphate salt dissolved in water typically results in an acidic solution (pH 3.5-4.5 for a 10% solution).

Q3: How should I prepare my this compound stock solution to ensure it remains soluble?

A3: For maximum solubility and stability, this compound diphosphate salt should be dissolved in sterile, deionized water to create a stock solution. This aqueous solution should be filter-sterilized through a 0.22 µm filter, aliquoted into light-protected tubes to avoid repeated freeze-thaw cycles, and stored at -20°C.

Q4: I see small, bright dots inside my cells after treatment with this compound. Is this the drug crashing out of solution?

A4: It is unlikely that this is extracellular precipitation. Treatment with lysosomotropic agents like this compound leads to the accumulation of autophagosomes and the swelling of lysosomes. These structures can appear as small, refractive granules or puncta within the cell when viewed under a microscope. This is an expected cellular response to the inhibition of autophagy and is not an indication of the drug aggregating in the culture medium.

Troubleshooting Guide: this compound Aggregation

If you encounter aggregation or precipitation when using this compound, follow this guide to identify and resolve the issue.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the culture medium. Incorrect Dilution Technique: Adding a concentrated stock directly to the medium without adequate mixing.Pre-warm the culture medium to 37°C. While gently vortexing or swirling the medium, add the required volume of this compound stock solution dropwise. This ensures rapid and even dispersion.
Temperature Shock: Adding a frozen or very cold stock solution to warm medium.Thaw the this compound stock solution aliquot at room temperature and ensure it is fully dissolved before adding it to the pre-warmed culture medium.
The stock solution itself appears cloudy or contains crystals. Improper Solvent: Using a solvent in which this compound diphosphate has poor solubility (e.g., high-concentration DMSO).Always prepare the primary stock solution of this compound diphosphate salt in sterile water, where it is highly soluble.
Precipitation During Storage: The solution may have been stored improperly (e.g., at 4°C for an extended period) or subjected to multiple freeze-thaw cycles.Discard the precipitated stock. Prepare a fresh stock solution, ensure it is fully dissolved, filter-sterilize, and store in single-use aliquots at -20°C.
A fine, crystalline precipitate is observed on the culture surface after incubation. Media Evaporation: Water loss from the culture vessel can increase the concentration of all components, including this compound, leading to precipitation.Ensure proper humidification in the incubator. Use culture plates or flasks with tight-fitting lids or seal them with parafilm for long-term experiments.
High Working Concentration: The final concentration of this compound in the medium may be too high, exceeding its solubility limit.Review your protocol. Most applications for autophagy inhibition use concentrations between 25-100 µM. If higher concentrations are needed, perform a dose-response curve to determine the optimal concentration for your cell line that does not cause precipitation.

Data & Protocols

Quantitative Data Summary

The following tables provide key data for the use of this compound (based on Chloroquine Diphosphate).

Table 1: Physicochemical & Solubility Data

Property Value Source
Form Diphosphate Salt, Crystalline Solid
Molecular Weight 515.9 g/mol
Recommended Solvent Water (H₂O)
Solubility in Water ≥ 25 mg/mL
Storage (Lyophilized) Room Temperature, Desiccated
Storage (Aqueous Stock) -20°C, Protected from Light

| Aqueous Stock Stability | Up to 3 months at -20°C | |

Table 2: Recommended Concentrations for Cell Culture

Application Cell Line Type Concentration Range Typical Duration Source
Autophagy Inhibition Various Cancer Cell Lines 25 - 100 µM 12 - 48 hours
Autophagy Inhibition Glioblastoma Cells 10 - 50 µM 24 - 48 hours

| TLR Signaling Inhibition | HEK293 Cells | 1 - 10 µM | 30 min pre-incubation | |

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Aqueous Stock Solution

  • Weighing: Weigh out 150 mg of this compound (diphosphate salt) powder.

  • Reconstitution: Add 1 mL of sterile, deionized water to the vial containing the powder. Vortex thoroughly to dissolve. Transfer the solution to a larger sterile tube.

  • Rinsing: To ensure all the powder is transferred, rinse the original vial with sterile water 2-3 more times, adding the rinse to the larger tube.

  • Final Volume: Adjust the final volume in the tube to 5.82 mL with sterile, deionized water. This will yield a final concentration of 50 mM.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This minimizes the risk of contamination and removes any potential micro-aggregates.

  • Storage: Aliquot the sterilized stock solution into smaller, single-use volumes in light-protected tubes (e.g., amber tubes or tubes wrapped in foil).

  • Label & Freeze: Clearly label the aliquots with the name, concentration, and date. Store them at -20°C for up to 3 months.

Protocol 2: Assessment of Autophagy Inhibition via Western Blot

This protocol describes a typical experiment to measure the accumulation of the autophagosome marker LC3-II as an indicator of this compound activity.

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Thaw an aliquot of your this compound stock solution. Dilute it in pre-warmed, complete culture medium to the desired final concentration (e.g., 50 µM).

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include an untreated control well (medium with vehicle only). Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Analysis: Collect the supernatant and determine the protein concentration. Proceed with standard Western Blotting protocols to detect the levels of LC3-II and a loading control (e.g., β-actin). An increase in the LC3-II band indicates successful inhibition of autophagic flux by this compound.

Visualizations

Workflow & Pathway Diagrams

G cluster_prep Protocol 1: Stock Solution Preparation cluster_treat Protocol 2: Cell Treatment weigh Weigh this compound Diphosphate Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot into Light-Protected Tubes filter->aliquot store Store at -20°C aliquot->store seed Seed Cells in Culture Plate treat Treat Cells for Desired Duration seed->treat thaw Thaw Stock Solution Aliquot dilute Dilute Stock into Warm Culture Medium thaw->dilute dilute->treat harvest Harvest Cells for Analysis treat->harvest

Caption: Experimental workflow for preparing and using this compound.

G cq_lyso This compound lysosome Lysosome (Acidic pH) cq_lyso->lysosome Accumulates & Raises pH block Inhibition cq_lyso->block cell_membrane Cell Membrane autolysosome Autolysosome lysosome->autolysosome autophagosome Autophagosome (contains LC3-II) autophagosome->autolysosome Fusion degradation Degradation of Cellular Components autolysosome->degradation block->autolysosome Prevents Formation

Caption: this compound inhibits autophagy by blocking autophagosome-lysosome fusion.

References

Technical Support Center: Optimizing Chloroquine (CQ) and LysoTracker Incubation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your experiments involving Chloroquine (CQ) and LysoTracker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and refine their experimental protocols for different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Chloroquine (CQ) in autophagy studies?

A1: Chloroquine is a lysosomotropic agent widely used as an inhibitor of autophagy.[1][2] It accumulates in lysosomes, raising the lysosomal pH.[2] This increase in pH inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[1][3] This blockage of the final step of the autophagic process leads to the accumulation of autophagosomes within the cell.

Q2: How does LysoTracker work to stain acidic organelles?

A2: LysoTracker probes are fluorescent acidotropic probes that are freely membrane-permeable and concentrate in acidic organelles. Once inside these acidic compartments, such as lysosomes, they become protonated and are retained, leading to a fluorescent signal.

Q3: I treated my cells with CQ, an autophagy inhibitor that raises lysosomal pH. Why do I see an increase in LysoTracker staining instead of a decrease?

A3: This is a common and important observation. While CQ does raise lysosomal pH, several factors can contribute to an increased LysoTracker signal:

  • Lysosomal Biogenesis: Treatment with lysosomotropic compounds can induce an increase in the number of lysosomes as a cellular response to changes in cellular pH.

  • Expansion of Acidic Compartments: The increased LysoTracker fluorescence upon CQ treatment can indicate an expansion of acidic compartments in general, not necessarily an increase in the acidity of individual lysosomes.

  • Accumulation of Acidic Vesicles: CQ inhibits the fusion of autophagosomes with lysosomes. Autophagosomes themselves have a mildly acidic pH (around 6) and their accumulation can contribute to the overall LysoTracker signal.

  • Direct Interaction: Some evidence suggests a possible direct interaction between CQ and LysoTracker dye, especially if the increase in fluorescence is observed very shortly after CQ addition.

Q4: What are the recommended starting concentrations and incubation times for CQ and LysoTracker?

A4: The optimal conditions are highly dependent on the cell line and experimental goals. However, the following tables provide a general starting point based on published data. It is crucial to empirically determine the optimal concentration and incubation time for your specific cell line and experiment.

Data Presentation: Recommended Starting Conditions

Table 1: Chloroquine (CQ) Incubation Parameters

Cell LineConcentration Range (µM)Incubation Time (hours)Notes
General Use 25 - 100 µM12 - 48 hoursA common range for observing autophagy inhibition.
HeLa 50 - 100 µM5 - 24 hoursUsed to study autophagic flux and lysosomal effects.
U2OS 100 µM5 - 24 hoursEffective for inhibiting autophagosome-lysosome fusion.
HMEC-1 1 - 30 µM24 hoursLower concentrations showed changes in lysosomal structures, while higher concentrations were not toxic.
HL-1 3 µM2 hoursOptimal concentration for blocking autophagosome accumulation stimulated by rapamycin without significant cytotoxicity. Longer incubation (24h) was also tolerated.
ARPE19 10 µg/mL (~19 µM)1 - 72 hoursShort-term (1h) treatment showed reduced lysotracker fluorescence, which recovered and increased with longer incubation.
EC109 50 - 200 µmol/l12 - 36 hoursUsed to assess effects on cell viability and autophagy.
Glioblastoma 5 µM24 - 72 hoursUsed in combination with sorafenib to enhance antitumor effects.

Table 2: LysoTracker Incubation Parameters

LysoTracker VariantConcentration Range (nM)Incubation TimeNotes
General Use 50 - 100 nM15 - 120 minutesA typical range for most cell lines.
LysoTracker Red 10 - 50 nM15 minutes - 4 hoursSteady-state fluorescence is generally achieved within this timeframe.
LysoTracker Green 50 - 100 nM15 - 30 minutesOptimal staining is typically achieved quickly.
LysoTracker Blue 50 - 100 nM30 - 90 minutesMay require a slightly higher concentration and longer incubation for a peak signal.
HMEC-1 60 nM1 hourUsed for live-cell imaging with Hoechst counterstaining.
HL-1 50 nM5 minutesA short incubation was sufficient for lysosomal labeling.
ARPE19 Not specified30 minutesLysoTracker was added for the final 30 minutes of CQ treatment.
NPC Fibroblasts 50 nM (LysoTracker Red)60 minutesThis was determined to be the optimal condition for distinguishing between patient and control cells.

Troubleshooting Guide

Issue 1: Weak or No LysoTracker Signal

  • Possible Cause: Insufficient dye concentration or incubation time.

    • Solution: Increase the LysoTracker concentration or extend the incubation period. However, be mindful that prolonged incubation can have an alkalizing effect on lysosomes.

  • Possible Cause: Cell type has few acidic organelles.

    • Solution: Confirm the presence of lysosomes using an alternative method, such as immunostaining for LAMP1 or LAMP2.

  • Possible Cause: Incorrect filter set on the microscope.

    • Solution: Ensure the filter set matches the excitation and emission spectra of the specific LysoTracker probe being used.

  • Possible Cause: Loss of cells during washing steps.

    • Solution: Be gentle during washing steps, especially with loosely adherent cell lines. Consider using pre-coated coverslips or plates to improve cell attachment.

Issue 2: High Background or Non-Specific Staining

  • Possible Cause: LysoTracker concentration is too high.

    • Solution: Reduce the working concentration of the LysoTracker probe.

  • Possible Cause: Dye precipitation.

    • Solution: Ensure the LysoTracker stock solution is fully dissolved and properly diluted in pre-warmed medium. Centrifuge the diluted solution briefly before adding it to the cells.

  • Possible Cause: Presence of dead cells.

    • Solution: Dead cells can non-specifically take up fluorescent dyes. Use a viability stain (e.g., DAPI or Propidium Iodide) to distinguish between live and dead cells.

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause: Variation in cell health or confluency.

    • Solution: Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.

  • Possible Cause: Inconsistent incubation times or temperatures.

    • Solution: Use a calibrated incubator and a timer to ensure consistent experimental conditions.

  • Possible Cause: Photobleaching.

    • Solution: Minimize the exposure of fluorescently labeled cells to light. Use an anti-fade mounting medium if imaging fixed cells.

Experimental Protocols

Protocol 1: General Procedure for CQ Treatment and LysoTracker Staining

  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish, coverslips, or multi-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • CQ Treatment:

    • Prepare a stock solution of Chloroquine diphosphate salt in sterile water or PBS.

    • Dilute the CQ stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the CQ-containing medium.

    • Incubate the cells for the desired duration (e.g., 2 to 48 hours) under standard culture conditions (37°C, 5% CO₂).

  • LysoTracker Staining (Live Cells):

    • Prepare the LysoTracker working solution by diluting the stock solution (typically in DMSO) to the desired final concentration (e.g., 50-100 nM) in pre-warmed cell culture medium.

    • Remove the CQ-containing medium and add the LysoTracker-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Gently remove the LysoTracker-containing medium.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging solution.

  • Imaging:

    • Add fresh pre-warmed medium or imaging buffer to the cells.

    • Image the cells immediately on a fluorescence microscope equipped with the appropriate filter sets.

Protocol 2: Fixation after LysoTracker Staining (Optional)

Note: Fixation can disrupt the lysosomal pH and reduce LysoTracker fluorescence. This procedure should be optimized and performed quickly.

  • After the washing step in Protocol 1, add 4% paraformaldehyde (PFA) in PBS to the cells.

  • Incubate for 15 minutes at room temperature.

  • Gently wash the cells three times with PBS.

  • If desired, proceed with counterstaining (e.g., Hoechst for nuclei) and/or mounting for imaging.

  • Image the fixed cells, preferably within 24-48 hours to minimize signal loss.

Visualizations

Experimental_Workflow Experimental Workflow for CQ Treatment and LysoTracker Staining cluster_prep Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging cell_seeding 1. Seed Cells cq_treatment 4. Treat Cells with CQ cell_seeding->cq_treatment cq_prep 2. Prepare CQ Solution cq_prep->cq_treatment lyso_prep 3. Prepare LysoTracker Solution lyso_staining 5. Stain with LysoTracker lyso_prep->lyso_staining cq_treatment->lyso_staining washing 6. Wash Cells lyso_staining->washing live_imaging 7a. Live Cell Imaging washing->live_imaging fixation 7b. Fixation (Optional) washing->fixation fixed_imaging 8. Fixed Cell Imaging fixation->fixed_imaging

Caption: Workflow for CQ treatment and LysoTracker staining.

Signaling_Pathway Mechanism of Chloroquine's Effect on Autophagy and LysoTracker Signal cluster_autophagy Autophagy Pathway cluster_cq Chloroquine (CQ) Intervention cluster_lyso LysoTracker Staining Outcome autophagosome Autophagosome (Mildly Acidic) autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fusion lysosome Lysosome (Highly Acidic) lysosome->autolysosome cq Chloroquine (CQ) cq_effect Increases Lysosomal pH Inhibits Fusion cq->cq_effect cq_effect->autolysosome Blocks autophagosome_accum Accumulation of Autophagosomes cq_effect->autophagosome_accum Leads to lysosome_biogenesis Lysosomal Biogenesis cq_effect->lysosome_biogenesis May Induce lyso LysoTracker increased_signal Increased Fluorescence lyso->increased_signal Stains Acidic Vesicles autophagosome_accum->increased_signal Contributes to lysosome_biogenesis->increased_signal Contributes to

Caption: CQ's impact on autophagy and LysoTracker signal.

References

unexpected CQ-Lyso localization patterns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the CQ-Lyso lysosomal pH probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe specifically designed to target and measure the pH of lysosomes in living cells.[1][2] It is a ratiometric probe, meaning its fluorescence emission spectrum shifts in response to changes in pH.[3][4] In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated, leading to a change in its electronic properties and a corresponding shift in its fluorescence emission.[3] This allows for the quantitative measurement of lysosomal pH using single-wavelength excitation.

Q2: What is the optimal excitation and emission wavelength for this compound?

For optimal ratiometric imaging, this compound should be excited at 488 nm. The fluorescence emission should be collected in two separate channels: a green channel (typically 515-550 nm) and a red channel (typically 570-620 nm). The ratio of the fluorescence intensities from these two channels can then be used to determine the lysosomal pH.

Q3: How does this compound compare to other lysosomal probes like LysoTracker?

This compound is a ratiometric pH probe, which offers an advantage over single-wavelength intensity-based probes like LysoTracker. Ratiometric measurements are less susceptible to variations in probe concentration, cell thickness, and excitation intensity, providing a more quantitative measure of pH. While LysoTracker dyes are excellent for visualizing lysosomal morphology and number, their fluorescence intensity can be influenced by factors other than pH. Interestingly, some studies have shown that treatment with chloroquine (CQ), a compound related to this compound, can lead to a more intense LysoTracker staining, which may be counterintuitive as CQ is known to raise lysosomal pH.

Q4: What are the known effects of chloroquine (CQ), a related compound, on lysosomes?

Chloroquine is a well-known lysosomotropic agent that accumulates in lysosomes and raises their pH. It is also widely used as an inhibitor of autophagy, primarily by impairing the fusion of autophagosomes with lysosomes. This blockage of autophagic flux can lead to the accumulation of autophagosomes within the cell. Furthermore, CQ has been shown to cause disorganization of the Golgi and endo-lysosomal systems.

Troubleshooting Guide

Problem 1: Weak or no fluorescent signal from this compound.
Potential Cause Troubleshooting Step
Incorrect filter sets Ensure that the excitation and emission filters on the microscope are appropriate for this compound (Excitation: 488 nm; Emission: Green channel ~515-550 nm, Red channel ~570-620 nm).
Low probe concentration Prepare a fresh working solution of this compound at the recommended concentration (typically 1-10 µM).
Insufficient incubation time Increase the incubation time to 15-30 minutes at 37°C to allow for sufficient uptake of the probe.
Cell health issues Ensure that the cells are healthy and not overly confluent, as this can affect probe uptake and lysosomal function.
Probe degradation This compound stock solutions should be stored properly (typically at -20°C) and protected from light to prevent degradation. Prepare fresh working solutions for each experiment.
Problem 2: High background fluorescence or diffuse cytoplasmic staining.
Potential Cause Troubleshooting Step
Excess probe concentration Reduce the concentration of the this compound working solution. High concentrations can lead to non-specific staining.
Inadequate washing After incubation with this compound, wash the cells thoroughly with pre-warmed, serum-free medium or PBS to remove any unbound probe.
Cell membrane damage Damaged or unhealthy cells may exhibit compromised membrane integrity, leading to diffuse staining. Use a viability dye to assess cell health.
Precipitation of the probe Ensure that the this compound stock solution is fully dissolved in DMSO or DMF before diluting it into the aqueous working solution.
Problem 3: Unexpected localization patterns (e.g., staining of other organelles).
Potential Cause Troubleshooting Step
Altered lysosomal pH Certain experimental treatments can significantly alter lysosomal pH, which may affect the probe's fluorescence and apparent localization. Consider co-staining with a pH-insensitive lysosomal marker to confirm lysosomal identity.
Disruption of the endo-lysosomal system As seen with chloroquine, some compounds can disrupt the Golgi and endo-lysosomal pathways, potentially leading to mislocalization of lysosomal components and probes.
Off-target effects While this compound is designed for lysosomal targeting, at very high concentrations or in specific cell types, off-target effects could occur. Reduce the probe concentration and incubation time.
Cellular stress Stress conditions can lead to changes in organelle morphology and function. Ensure optimal cell culture conditions.

Experimental Protocols

Standard Protocol for Staining Live Cells with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Reagent Preparation:

  • This compound Stock Solution (1-10 mM): Dissolve this compound in high-quality, anhydrous DMSO or DMF. Store at -20°C, protected from light.

  • This compound Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration. A typical starting concentration is 5 µM.

2. Cell Preparation:

  • Culture cells to a confluence of 85%-95% on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Allow cells to adhere for at least 24 hours before staining.

  • Before staining, gently wash the cells three times with PBS.

3. Staining Procedure:

  • Add the pre-warmed this compound working solution to the cells.

  • Incubate at 37°C for 15 minutes.

  • (Optional) For co-localization studies, you can add other live-cell stains, such as LysoTracker Deep Red (1 µM), and continue to incubate for another 15 minutes.

  • Remove the staining solution and wash the cells two to three times with pre-warmed, serum-free medium or PBS.

4. Imaging:

  • Image the cells immediately using a confocal or fluorescence microscope equipped with the appropriate filter sets.

  • Excitation: 488 nm

  • Emission: Green channel (515-550 nm) and Red channel (570-620 nm)

Data Presentation

Parameter Recommended Value Reference
Stock Solution Concentration 1-10 mM in DMSO or DMF
Working Solution Concentration 1-10 µM in serum-free medium or PBS
Incubation Time 15 minutes at 37°C
Excitation Wavelength 488 nm
Emission Channel 1 (Green) 515-550 nm
Emission Channel 2 (Red) 570-620 nm

Visualizations

CQ_Lyso_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) CQ_Lyso_free This compound (Free Probe) CQ_Lyso_cyto This compound in Cytoplasm CQ_Lyso_free->CQ_Lyso_cyto Cellular Uptake CQ_Lyso_lyso Protonated this compound CQ_Lyso_cyto->CQ_Lyso_lyso Lysosomal Accumulation Fluorescence_Shift Red-shifted Emission CQ_Lyso_lyso->Fluorescence_Shift Ratiometric Shift Proton H+ Proton->CQ_Lyso_lyso Protonation CQ_Lyso_Workflow A Prepare this compound Stock (1-10 mM in DMSO) B Prepare Working Solution (1-10 µM) A->B E Incubate with this compound (15 min, 37°C) B->E C Culture Cells on Imaging Dish D Wash Cells with PBS C->D D->E F Wash Cells to Remove Excess Probe E->F G Image with Confocal Microscope (Ex: 488nm, Em: Green/Red Channels) F->G H Analyze Ratiometric Data G->H Troubleshooting_Tree Start Problem with this compound Staining Q1 Weak or No Signal? Start->Q1 Q2 High Background? Q1->Q2 No A1 Check Filters & Probe Concentration Q1->A1 Yes Q3 Unexpected Localization? Q2->Q3 No B1 Decrease Probe Concentration Q2->B1 Yes C1 Co-stain with Lysosomal Marker Q3->C1 Yes A2 Increase Incubation Time A1->A2 A3 Check Cell Health A2->A3 B2 Improve Washing Steps B1->B2 B3 Check for Probe Precipitation B2->B3 C2 Consider Treatment Effects on Lysosomes C1->C2 C3 Reduce Probe Concentration C2->C3

References

impact of serum on CQ-Lyso staining efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CQ-Lyso, the ratiometric fluorescent probe for measuring lysosomal pH. This guide provides troubleshooting advice and answers to frequently asked questions, with a specific focus on the impact of serum on staining efficiency.

Frequently Asked Questions (FAQs)

Q1: Should I use serum in my cell culture medium during this compound staining?

A: No. For the actual staining step, it is strongly recommended to use a serum-free medium or a buffered salt solution like PBS.[1] The manufacturer's protocol for this compound specifies diluting the probe in preheated serum-free medium.[1] Protein supplements, such as those found in fetal bovine serum (FBS), can contribute to increased background fluorescence, which may interfere with signal detection.[2]

Q2: What is this compound and how does it work?

A: this compound is a fluorescent probe designed to target and report the pH of lysosomes in living cells.[1][3] It is a ratiometric probe, meaning its fluorescence emission spectrum changes in response to pH. In acidic environments like the lysosome, the protonation of the probe's quinoline ring leads to a significant shift in its emission spectrum, allowing for quantitative pH measurement using a single excitation wavelength.

Q3: Can removing serum from my culture medium affect the lysosomes themselves?

A: Yes. Serum starvation is a significant metabolic stressor for cells and can induce a biological response, primarily autophagy. This process involves the degradation of cellular components by the lysosome. Therefore, removing serum can lead to changes in lysosomal number, size, and activity, which will be reflected in the this compound staining pattern. It is crucial to differentiate between a direct interference of serum with the dye and a biological response of the cells to serum withdrawal.

Q4: What are the recommended concentrations for this compound?

A: The recommended working concentration for this compound is typically between 1-10 µM. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a titration to determine the lowest possible concentration that gives a robust signal with minimal background to avoid potential artifacts from overloading the cells.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Weak or No Signal Serum Interference: Components in serum may quench the this compound signal or prevent its uptake.Perform the staining incubation step in pre-warmed, serum-free medium or PBS.
Suboptimal pH: The probe's fluorescence is pH-dependent. If lysosomes are not sufficiently acidic, the signal may be weak.Ensure cells are healthy. As a positive control, you can use cells treated with a known lysosomal acidification modulator, keeping in mind that agents like chloroquine can have complex effects on lysosomal dyes.
Insufficient Incubation: The probe may not have had enough time to accumulate in the lysosomes.Optimize the incubation time. A typical starting point is 15-30 minutes at 37°C.
High Background Fluorescence Serum in Staining Medium: Serum contains various proteins and other molecules that can be autofluorescent or bind non-specifically to the dye.Always wash cells with PBS to remove residual serum-containing medium before adding the this compound working solution prepared in serum-free medium.
Dye Aggregation: this compound, when prepared at high concentrations or stored improperly, may form aggregates that stain non-specifically.Prepare the working solution fresh from a DMSO stock immediately before use. Ensure it is well-mixed into the serum-free medium.
Uneven or Patchy Staining Poor Cell Health: Unhealthy or dying cells may exhibit altered lysosomal morphology and pH, leading to inconsistent staining.Ensure you are working with a healthy, evenly distributed cell culture. Use a viability marker if necessary.
Staining Pattern Differs from Control Biological Effect of Serum Starvation: Removing serum to perform staining can induce autophagy, altering lysosomal number and function compared to cells continuously grown in serum.Be aware of this potential biological effect. If comparing a treated sample to an untreated control, ensure both are subjected to the same serum-free staining conditions to maintain consistency. For studies where baseline lysosomal function is critical, minimize the duration of serum removal.

Experimental Protocols

Standard Protocol for this compound Staining in Adherent Cells

This protocol is synthesized from manufacturer recommendations and best practices for live-cell imaging.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cells cultured on imaging-compatible plates or coverslips

  • Complete cell culture medium (with serum)

  • Serum-free cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Grow adherent cells in complete medium to the desired confluency (typically 60-80%).

  • Prepare Working Solution: Immediately before use, dilute the this compound stock solution into pre-warmed (37°C) serum-free medium to a final concentration of 1-10 µM. A starting concentration of 5 µM is often recommended.

  • Wash: Aspirate the complete culture medium from the cells. Wash the cells twice with PBS to remove any residual serum.

  • Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash (Optional but Recommended): For cleaner imaging, you may aspirate the staining solution and wash the cells once with serum-free medium or PBS.

  • Imaging: Perform fluorescence imaging immediately using a confocal or fluorescence microscope. For this compound, use an excitation wavelength of ~488 nm and collect emission in two channels: a green channel (~515-550 nm) and a red/yellow channel (~570-620 nm) to observe the ratiometric shift.

Visual Guides

Experimental Workflow for this compound Staining

The following diagram illustrates the recommended workflow to minimize serum-related artifacts.

G cluster_0 cluster_1 A 1. Culture Cells in Complete Medium (with Serum) B 2. Wash Cells (2x with PBS) A->B C 3. Stain Cells (this compound in Serum-Free Medium) B->C note2 Removes residual serum that can cause background. B->note2 D 4. Image Cells C->D note3 Prevents direct interference of serum with the dye. C->note3

Caption: Recommended workflow for this compound staining to avoid serum interference.

Troubleshooting Logic for Staining Issues

This flowchart provides a logical path to diagnose common problems with this compound staining.

G Start Staining Issue? HighBg High Background? Start->HighBg WeakSignal Weak Signal? Start->WeakSignal SerumCheck1 Serum in Staining Buffer? HighBg->SerumCheck1 Yes SerumCheck2 Serum in Staining Buffer? WeakSignal->SerumCheck2 Yes Sol_RemoveSerum ACTION: Use Serum-Free Staining Buffer SerumCheck1->Sol_RemoveSerum Yes Sol_CheckAgg CHECK: Dye Aggregation SerumCheck1->Sol_CheckAgg No SerumCheck2->Sol_RemoveSerum Yes Sol_CheckHealth CHECK: Cell Health & Incubation Time SerumCheck2->Sol_CheckHealth No Sol_Starvation CONSIDER: Biological Effect of Serum Starvation Sol_CheckHealth->Sol_Starvation

Caption: A troubleshooting flowchart for common this compound staining problems.

Biological Impact of Serum Removal

This diagram outlines the cellular pathway affected by serum withdrawal, which can influence lysosomal biology.

G cluster_0 Normal Condition (Serum Present) cluster_1 Experimental Condition (Serum Removed) Serum Serum (Growth Factors) mTOR_ON mTORC1 Active Serum->mTOR_ON Autophagy_OFF Autophagy Repressed mTOR_ON->Autophagy_OFF inhibits Lyso_Baseline Baseline Lysosomal State Autophagy_OFF->Lyso_Baseline NoSerum Serum Removal (Starvation Stress) mTOR_OFF mTORC1 Inactive NoSerum->mTOR_OFF Autophagy_ON Autophagy Induced mTOR_OFF->Autophagy_ON activates Lyso_Altered Altered Lysosomal State (Number, pH, Activity) Autophagy_ON->Lyso_Altered

Caption: Effect of serum removal on the mTOR pathway and lysosomal state.

References

Validation & Comparative

A Head-to-Head Comparison of CQ-Lyso and LysoTracker for Lysosomal pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lysosomal pH is crucial for understanding cellular homeostasis and the progression of various diseases. This guide provides a comprehensive comparison of two prominent fluorescent probes: the ratiometric CQ-Lyso and the widely used LysoTracker family of dyes.

Lysosomes are acidic organelles essential for cellular degradation and recycling pathways. Their internal pH is tightly regulated, typically maintained between 4.5 and 5.0. Deviations from this acidic environment are associated with a range of pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the ability to accurately monitor lysosomal pH in living cells is a critical tool in biomedical research.

This guide delves into the mechanisms, performance characteristics, and experimental protocols for this compound and LysoTracker, presenting quantitative data to facilitate an informed choice of probe for specific research needs.

At a Glance: this compound vs. LysoTracker

FeatureThis compoundLysoTracker
Sensing Mechanism Ratiometric, pH-dependent spectral shiftAccumulation-based, pH-dependent trapping
Quantitative pH Yes, allows for precise pH calculationNo, primarily a qualitative indicator of acidic compartments
Specificity High for lysosomesAccumulates in all acidic organelles (e.g., late endosomes)
pKa ~4.8 (in B-R buffer)Aligned with lysosomal pH, but not provided for ratiometric calculation
Photostability GoodVaries by variant; some are prone to photobleaching

Probing the Mechanisms: How They Work

This compound: A Ratiometric Reporter

This compound is a fluorescent probe built on a chromenoquinoline scaffold. Its mechanism for pH sensing is based on an intramolecular charge transfer (ICT) process. In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated. This protonation enhances the ICT process, resulting in a noticeable red shift in both its absorption and emission spectra[1]. This dual-emission property allows for ratiometric pH measurement, where the ratio of the fluorescence intensities at two different wavelengths is used to calculate the absolute pH. This method is internally controlled, minimizing the impact of variations in probe concentration, photobleaching, and cell thickness.

LysoTracker: Trapped by Acidity

The LysoTracker series of probes are fluorescent acidotropic dyes. Their mechanism relies on a weak base moiety attached to a fluorophore[2][3]. In the neutral pH of the cytoplasm, the probe is largely unprotonated and can freely diffuse across cellular membranes. Upon entering an acidic compartment like the lysosome, the weak base is protonated. This protonation traps the dye within the organelle, leading to its accumulation and a bright fluorescent signal[4]. While effective for labeling acidic organelles, the fluorescence intensity of LysoTracker is not directly proportional to the pH in a ratiometric manner, making it a qualitative rather than a quantitative pH indicator[5].

Performance Under the Microscope: A Data-Driven Comparison

ParameterThis compoundLysoTracker Red DND-99
Excitation (max) 488 nm577 nm
Emission (max) 535 nm (neutral), 588 nm (acidic)590 nm
Photostability HighModerate, susceptible to photobleaching
Colocalization with LysoTracker Pearson's Coefficient: 0.97 (with Deep Red), 0.95 (with Blue DND-22)N/A

Experimental Protocols

Measuring Lysosomal pH with this compound (Ratiometric Imaging)

This protocol is adapted from the original research publication by Liu et al. (2017).

1. Reagent Preparation:

  • Prepare a 1-10 mM stock solution of this compound in DMSO.

  • Prepare a working solution of 5.0 µM this compound in serum-free cell culture medium or PBS.

2. Cell Culture and Staining:

  • Culture cells to 85%-95% confluency on glass-bottom dishes.

  • Wash the cells three times with PBS.

  • Add the 5.0 µM this compound working solution to the cells and incubate for 15 minutes at 37°C.

3. Fluorescence Imaging:

  • Perform fluorescence imaging using a confocal microscope.

  • Excite the cells at 488 nm.

  • Collect fluorescence signals in two channels:

    • Green channel: 515 - 550 nm

    • Red channel: 570 - 620 nm

4. pH Calibration Curve:

  • To obtain a standard curve for absolute pH measurement, treat stained cells with a calibration buffer (e.g., a buffer containing nigericin and monensin to equilibrate intracellular and extracellular pH) of known pH values (ranging from 4.0 to 6.5).

  • Acquire images at each pH point and calculate the ratio of the fluorescence intensities (Red/Green).

  • Plot the intensity ratio against the pH values to generate a calibration curve.

5. Data Analysis:

  • Calculate the ratio of the red to green fluorescence intensity for each lysosome in your experimental cells.

  • Determine the lysosomal pH by correlating the measured intensity ratio to the standard calibration curve.

Labeling Acidic Organelles with LysoTracker Red DND-99

This protocol provides a general guideline for using LysoTracker Red DND-99.

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of LysoTracker Red DND-99 in DMSO.

  • Prepare a working solution of 50-100 nM LysoTracker Red DND-99 in pre-warmed cell culture medium.

2. Cell Culture and Staining:

  • Culture cells to the desired confluency.

  • Replace the culture medium with the LysoTracker Red working solution.

  • Incubate the cells for 5-30 minutes at 37°C.

3. Fluorescence Imaging:

  • Replace the staining solution with fresh, pre-warmed medium.

  • Image the cells using a fluorescence microscope with a TRITC filter set.

  • Excitation: ~577 nm

  • Emission: ~590 nm

Visualizing the Workflow and Mechanisms

experimental_workflow cluster_cq_lyso This compound Protocol cluster_lysotracker LysoTracker Protocol cq_start Prepare 5µM this compound working solution cq_stain Incubate cells for 15 min at 37°C cq_start->cq_stain cq_image Excite at 488nm Collect Green (515-550nm) & Red (570-620nm) cq_stain->cq_image cq_analyze Calculate Red/Green ratio & determine pH cq_image->cq_analyze cq_calibrate Generate pH calibration curve cq_calibrate->cq_analyze lt_start Prepare 50-100nM LysoTracker working solution lt_stain Incubate cells for 5-30 min at 37°C lt_start->lt_stain lt_image Image with appropriate filter set (e.g., TRITC) lt_stain->lt_image

Caption: Experimental workflows for lysosomal pH measurement using this compound and LysoTracker.

mechanism_diagram cluster_cq_lyso_mech This compound Mechanism cluster_lysotracker_mech LysoTracker Mechanism cq_neutral This compound (Neutral pH) Single Emission Peak cq_acidic This compound-H+ (Acidic pH) Protonation of Quinoline Ring cq_neutral->cq_acidic Enters Lysosome cq_ict Enhanced Intramolecular Charge Transfer (ICT) cq_acidic->cq_ict cq_ratiometric Red-shifted Emission (Ratiometric Signal) cq_ict->cq_ratiometric lt_neutral LysoTracker (Neutral pH) Membrane Permeable lt_acidic LysoTracker-H+ (Acidic pH) Protonation of Weak Base lt_neutral->lt_acidic Enters Lysosome lt_trapped Trapped in Lysosome lt_acidic->lt_trapped lt_accumulate Fluorescent Accumulation lt_trapped->lt_accumulate

Caption: Mechanisms of action for this compound and LysoTracker.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and LysoTracker hinges on the specific experimental question.

For quantitative and precise measurement of lysosomal pH, this compound is the superior choice. Its ratiometric nature allows for the determination of absolute pH values, providing a more nuanced understanding of lysosomal function and dysfunction. Its reported high photostability and specificity make it a robust tool for detailed studies of lysosomal pH dynamics.

LysoTracker remains a valuable and widely used tool for the qualitative visualization of acidic organelles. Its ease of use and the availability of multiple color variants make it suitable for colocalization studies and for observing the general morphology and distribution of lysosomes and other acidic compartments. However, researchers should be mindful of its potential for photobleaching and its broader specificity for all acidic organelles, not just lysosomes. For experiments where a simple "is it acidic?" question is being asked, LysoTracker is a convenient option.

References

A Comparative Guide to Lysosomal Staining: Standard LysoTracker Deep Red Protocol vs. Chloroquine-Induced Lysosomal Alteration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between standard lysosomal staining using LysoTracker Deep Red and the analysis of chloroquine-induced alterations in lysosomes, also visualized with LysoTracker Deep Red. This comparison is crucial for researchers in cell biology, pharmacology, and drug development who are investigating lysosomal function, autophagy, and the cellular effects of lysosomotropic agents.

Introduction to Lysosomal Staining and Modulation

LysoTracker Deep Red is a fluorescent probe widely used for labeling and tracking acidic organelles, primarily lysosomes, in live cells. Its accumulation within these organelles is dependent on the low internal pH. Chloroquine (CQ) is a well-known lysosomotropic agent that accumulates in lysosomes and raises their internal pH. This disruption of the normal acidic environment has profound effects on lysosomal function, including the inhibition of autophagic flux by impairing the fusion of autophagosomes with lysosomes.[1][2] By comparing the staining patterns and fluorescence intensities of LysoTracker Deep Red in control versus CQ-treated cells, researchers can quantify the impact of CQ on lysosomal morphology and function.

Performance Comparison

Treatment of cells with chloroquine leads to a significant increase in the fluorescence intensity of LysoTracker Deep Red. This is attributed to an increase in the total volume of acidic compartments within the cell, often referred to as lysosomal expansion.[3][4] While CQ raises the pH of individual lysosomes, it also causes an accumulation of autophagosomes and other acidic vesicles that are stained by LysoTracker, leading to an overall increase in the fluorescent signal on a per-cell basis.

Quantitative Data Summary

The following table summarizes the quantitative analysis of LysoTracker Deep Red fluorescence intensity in Human Microvascular Endothelial Cells (HMEC-1) after treatment with varying concentrations of chloroquine for 24 hours.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. ControlP-value vs. Control
Control0Baseline1.0-
Chloroquine1Significantly Increased>1< 0.0001
Chloroquine10Significantly Increased>1< 0.0001
Chloroquine30Significantly Increased>1< 0.0001

Data adapted from a study on HMEC-1 cells, where quantification of fluorescence intensity revealed a significantly increased lysosomal volume for cells treated with 1, 10, and 30 µM CQ in comparison to the untreated control.[3]

Experimental Protocols

Standard LysoTracker Deep Red Staining Protocol for Live Cells

This protocol outlines the standard procedure for staining lysosomes in live cells using LysoTracker Deep Red.

Materials:

  • LysoTracker Deep Red (1 mM stock solution in DMSO)

  • Live-cell imaging medium or buffer (e.g., HBSS)

  • Adherent or suspension cells in culture

Procedure:

  • Prepare Working Solution: Warm the LysoTracker Deep Red stock solution to room temperature. Dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 50-75 nM.

  • Cell Preparation:

    • Adherent Cells: Grow cells on coverslips or in imaging dishes to the desired confluency.

    • Suspension Cells: Pellet the cells by centrifugation and gently resuspend in fresh, pre-warmed medium.

  • Staining: Remove the existing culture medium and add the pre-warmed LysoTracker Deep Red working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-120 minutes, protected from light. The optimal incubation time may vary depending on the cell type.

  • Imaging: After incubation, the cells can be imaged directly in the staining solution or the solution can be replaced with fresh, pre-warmed imaging medium. Observe the cells using a fluorescence microscope with appropriate filters for LysoTracker Deep Red (Excitation/Emission: ~647/668 nm).

Protocol for Chloroquine Treatment and LysoTracker Deep Red Staining

This protocol describes the treatment of cells with chloroquine to induce lysosomal changes, followed by staining with LysoTracker Deep Red.

Materials:

  • Chloroquine (CQ)

  • LysoTracker Deep Red (1 mM stock solution in DMSO)

  • Live-cell imaging medium or buffer

  • Adherent or suspension cells in culture

Procedure:

  • Chloroquine Treatment: Prepare a stock solution of chloroquine in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-30 µM).

  • Cell Incubation with CQ: Replace the culture medium of the cells with the CQ-containing medium. Incubate the cells for the desired duration (e.g., 24 hours) under standard cell culture conditions.

  • Prepare LysoTracker Working Solution: Towards the end of the CQ incubation period, prepare the LysoTracker Deep Red working solution as described in the standard protocol (50-75 nM in pre-warmed medium).

  • Staining: Remove the CQ-containing medium and add the LysoTracker Deep Red working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-120 minutes, protected from light.

  • Imaging: Replace the staining solution with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with the appropriate filter set for LysoTracker Deep Red (Excitation/Emission: ~647/668 nm).

Visualizing Experimental Workflows

The following diagrams illustrate the experimental workflows for both standard and chloroquine-treatment protocols.

G Standard LysoTracker Deep Red Staining Workflow A Prepare LysoTracker Working Solution (50-75 nM) C Add Working Solution to Cells A->C B Prepare Live Cells (Adherent or Suspension) B->C D Incubate at 37°C (30-120 min) C->D E Image with Fluorescence Microscope (Ex/Em: ~647/668 nm) D->E

Standard LysoTracker Deep Red Staining Workflow

G Chloroquine Treatment and LysoTracker Staining Workflow A Prepare Chloroquine Working Solution (e.g., 1-30 µM) C Incubate Cells with Chloroquine (e.g., 24 hours) A->C B Prepare Live Cells (Adherent or Suspension) B->C E Add LysoTracker Solution to CQ-Treated Cells C->E D Prepare LysoTracker Working Solution (50-75 nM) D->E F Incubate at 37°C (30-120 min) E->F G Image with Fluorescence Microscope (Ex/Em: ~647/668 nm) F->G

Chloroquine Treatment and LysoTracker Staining Workflow

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism by which chloroquine affects lysosomes and the autophagy pathway, leading to the observed changes in LysoTracker Deep Red staining.

G Mechanism of Chloroquine Action on Lysosomes and Autophagy cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) Autophagosome Autophagosome cluster_lysosome cluster_lysosome Autophagosome->cluster_lysosome Fusion Blocked by CQ CQ_cyto Chloroquine (CQ) CQ_lyso CQ (Protonated) CQ_cyto->CQ_lyso Diffuses into Lysosome Hydrolases Acid Hydrolases CQ_lyso->Hydrolases Inhibits ProtonPump V-ATPase CQ_lyso->ProtonPump Raises pH H_in H+ ProtonPump->H_in Pumps H+ in H_out H+

Mechanism of Chloroquine's Effect on Lysosomes

References

A Head-to-Head Battle of Lysosomal Probes: Ratiometric vs. Single-Intensity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on selecting the optimal fluorescent probe for monitoring lysosomal pH, featuring a detailed comparison of ratiometric and single-intensity probes, supporting experimental data, and detailed protocols.

In the intricate world of cellular biology, the lysosome stands out as a critical organelle responsible for degradation and recycling. Its acidic internal environment, with a pH ranging from 4.5 to 5.5, is fundamental to its function.[1][2] Consequently, the accurate measurement of lysosomal pH is paramount for researchers studying cellular homeostasis, drug delivery, and various disease states. Fluorescent probes have emerged as indispensable tools for this purpose, primarily falling into two categories: ratiometric and single-intensity probes. This guide provides an objective comparison of these two types of probes to aid researchers in making an informed decision for their specific experimental needs.

The Fundamental Difference: A Tale of Two Signals

The core distinction between ratiometric and single-intensity lysosomal probes lies in their method of pH detection and reporting.

Single-intensity probes , such as the widely used LysoTracker series, are fluorescent dyes that accumulate in acidic organelles.[3] Their fluorescence intensity is dependent on the pH of the environment, typically increasing in acidity.[3] However, the fluorescence signal can also be influenced by other factors, including probe concentration, photobleaching, and fluctuations in excitation light intensity, which can complicate quantitative analysis.[4]

Ratiometric probes , on the other hand, are designed to overcome these limitations. These probes exhibit a pH-dependent shift in either their excitation or emission wavelength. This allows for the measurement of fluorescence at two different wavelengths, and the ratio of these intensities is then used to determine the pH. This ratiometric measurement provides a built-in internal control, making it less susceptible to the aforementioned artifacts that can affect single-intensity probes.

At a Glance: Comparing Key Performance Metrics

To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative differences between representative ratiometric and single-intensity lysosomal probes.

FeatureSingle-Intensity Probes (e.g., LysoTracker)Ratiometric Probes (e.g., LysoSensor Yellow/Blue)Key Considerations
Principle of Detection pH-dependent change in fluorescence intensity at a single wavelength.pH-dependent shift in excitation or emission spectra, allowing for dual-wavelength measurement and ratio calculation.Ratiometric detection provides an internal reference, minimizing errors from probe concentration, photobleaching, and instrumental factors.
Quantitative Accuracy Susceptible to artifacts from probe concentration, photobleaching, and excitation source fluctuations.More accurate for quantitative pH measurements due to the self-calibrating nature of the ratio.For precise pH measurements, ratiometric probes are generally superior.
pKa Varies by specific probe.Typically designed to have a pKa within the lysosomal pH range (e.g., LysoSensor Yellow/Blue DND-160 pKa ~5.2).The probe's pKa should be close to the expected lysosomal pH for optimal sensitivity.
Photostability Can be prone to photobleaching with prolonged imaging.Photostability varies among probes, but the ratiometric approach can partially compensate for photobleaching effects.Newer probes are being developed with improved photostability.
Ease of Use Simpler experimental setup and data analysis (single wavelength measurement).Requires imaging at two wavelengths and subsequent ratio calculation.The choice may depend on the available imaging equipment and software capabilities.
Toxicity Can be toxic with long-term exposure. Some probes may also have an alkalinizing effect on lysosomes with longer incubation times.Generally considered less toxic than some single-intensity probes, though toxicity is concentration and time-dependent.It is crucial to use the lowest effective concentration and minimize incubation time.
Working Concentration Typically in the nanomolar range (e.g., 50-75 nM for LysoTracker).Often requires higher concentrations, in the micromolar range (e.g., at least 1 µM for LysoSensor).Higher concentrations can increase the risk of cellular artifacts and toxicity.

Visualizing the Mechanisms

To better understand the operational principles of these probes, the following diagrams illustrate their distinct signaling pathways.

single_intensity_probe cluster_cell Cell Probe_in_Cytosol Probe (Neutral pH) Low Fluorescence Lysosome Lysosome (Acidic pH) High Fluorescence Probe_in_Cytosol->Lysosome Accumulation Emission Emission (Single Wavelength) Lysosome->Emission Excitation Excitation Light Excitation->Lysosome

Fig. 1: Mechanism of a single-intensity lysosomal probe.

ratiometric_probe cluster_cell Cell Probe_in_Cytosol Probe (Neutral pH) Predominantly Emits at Wavelength 1 Lysosome Lysosome (Acidic pH) Emission Shifts to Wavelength 2 Probe_in_Cytosol->Lysosome Accumulation Emission_1 Emission (Wavelength 1) Lysosome->Emission_1 Emission_2 Emission (Wavelength 2) Lysosome->Emission_2 Excitation Excitation Light Excitation->Lysosome Ratio_Calculation Ratio (Intensity 2 / Intensity 1) = pH Emission_1->Ratio_Calculation Emission_2->Ratio_Calculation

Fig. 2: Mechanism of a ratiometric lysosomal probe.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for utilizing single-intensity and ratiometric probes for lysosomal pH measurement. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Lysosomal Staining with a Single-Intensity Probe (e.g., LysoTracker Red)

Materials:

  • Live cells cultured on coverslips or imaging dishes

  • Complete cell culture medium

  • LysoTracker probe (e.g., LysoTracker Red DND-99)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a stock solution of the LysoTracker probe in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 50-75 nM).

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the specific LysoTracker probe.

Protocol 2: Ratiometric Measurement of Lysosomal pH (e.g., LysoSensor Yellow/Blue DND-160)

Materials:

  • Live cells cultured on coverslips or imaging dishes

  • Complete cell culture medium

  • LysoSensor Yellow/Blue DND-160

  • pH calibration buffers (containing ionophores like monensin and nigericin)

  • Fluorescence microscope equipped for dual-wavelength imaging

Procedure:

  • Probe Loading: Dilute the LysoSensor probe in pre-warmed complete medium to a final concentration of approximately 1 µM. Incubate the cells with the probe-containing medium for 5-30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed medium or buffer.

  • Imaging: Acquire fluorescence images at the two emission wavelengths (e.g., blue and yellow for LysoSensor Yellow/Blue) using a suitable excitation wavelength.

  • Calibration Curve: To obtain a quantitative pH measurement, a calibration curve must be generated. This involves treating the stained cells with a series of pH calibration buffers containing ionophores that equilibrate the intracellular and extracellular pH.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each lysosome. Convert these ratios to pH values using the generated calibration curve.

experimental_workflow cluster_single Single-Intensity Probe cluster_ratio Ratiometric Probe Start Start: Culture Cells Probe_Loading Load Cells with Lysosomal Probe Start->Probe_Loading Wash Wash to Remove Excess Probe Probe_Loading->Wash Image Acquire Fluorescence Images Wash->Image Image_Single Image at Single Wavelength Image->Image_Single If Single-Intensity Image_Ratio Image at Two Wavelengths Image->Image_Ratio If Ratiometric Analysis Data Analysis End End: Determine Lysosomal pH Analysis->End Analysis_Single Measure Fluorescence Intensity Image_Single->Analysis_Single Analysis_Single->Analysis Analysis_Ratio Calculate Intensity Ratio Image_Ratio->Analysis_Ratio Calibration Generate pH Calibration Curve Analysis_Ratio->Calibration Calibration->Analysis

Fig. 3: General experimental workflow for lysosomal pH measurement.

Conclusion: Selecting the Right Tool for the Job

The choice between a ratiometric and a single-intensity lysosomal probe ultimately depends on the specific research question and the required level of quantitative accuracy.

Single-intensity probes are excellent for qualitative studies, such as visualizing lysosomal morphology and distribution, and for experiments where a simple, rapid assessment of lysosomal acidification is sufficient. Their ease of use and lower concentration requirements are advantageous in many screening applications.

Ratiometric probes are the preferred choice for quantitative and dynamic studies of lysosomal pH. Their ability to provide accurate and reproducible pH measurements, independent of many common artifacts, makes them invaluable for investigating subtle changes in lysosomal function in response to various stimuli or in disease models.

As the field of lysosomal biology continues to expand, the development of new and improved fluorescent probes with enhanced photostability, lower toxicity, and broader pH sensing ranges will undoubtedly further empower researchers to unravel the complexities of this vital organelle.

References

A Head-to-Head Comparison: CQ-Lyso Outshines Other pH-Sensitive Dyes for Lysosomal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of lysosomal function, the selection of an appropriate pH-sensitive fluorescent probe is paramount. This guide provides a comprehensive comparison of CQ-Lyso with other commonly used pH-sensitive dyes, highlighting its distinct advantages through objective performance data and detailed experimental methodologies.

Lysosomes, as the primary degradative organelles within a cell, maintain a highly acidic internal environment (pH 4.5-5.0) crucial for the function of their hydrolytic enzymes. Dysregulation of lysosomal pH is implicated in a variety of diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the accurate measurement of lysosomal pH is a critical aspect of cellular biology and drug discovery. While several fluorescent probes are available for this purpose, this compound, a novel lysosome-targeting chromenoquinoline, emerges as a superior tool due to its unique photophysical properties and performance characteristics.

Quantitative Data Summary

To facilitate a clear and concise comparison, the following table summarizes the key performance indicators of this compound against other widely used lysosomal pH probes, including LysoTracker Green DND-26 and LysoSensor Yellow/Blue DND-160.

FeatureThis compoundLysoTracker Green DND-26LysoSensor Yellow/Blue DND-160
pKa ~5.4 (estimated)[1]Not applicable (staining is pH-dependent, but fluorescence intensity is largely pH-insensitive)~4.2[2]
Fluorescence Type RatiometricIntensity-basedRatiometric (dual excitation/emission)
Excitation Wavelength Single wavelength (488 nm)[3]504 nm[4][5]Dual excitation (329 nm and 384 nm)
Emission Wavelength Dual emission (Green: 515-550 nm, Red: 570-620 nm)511 nmDual emission (Blue: 440 nm, Yellow: 540 nm)
Photostability Good photostability reportedModerate photostabilityModerate photostability
Cytotoxicity Low cytotoxicity reportedLow cytotoxicity at working concentrationsLow cytotoxicity at working concentrations
Key Advantage Ratiometric measurement with single excitation wavelength, minimizing artifacts from dye concentration, photobleaching, and lysosomal volume changes.High selectivity for acidic organelles.Ratiometric pH measurement.
Limitations Relatively new probe with less extensive citation history.Not suitable for quantitative pH measurements.Requires dual-wavelength excitation and detection systems, which can be more complex and prone to registration errors.

Key Advantages of this compound

This compound distinguishes itself from other lysosomal pH probes through several key advantages:

  • Ratiometric Measurement with Single-Wavelength Excitation: Unlike LysoSensor Yellow/Blue, which requires switching between two excitation wavelengths, this compound allows for ratiometric pH measurement using a single excitation source. This simplifies the experimental setup, reduces phototoxicity, and eliminates potential artifacts arising from chromatic aberrations and mismatched focal planes between different excitation wavelengths. The ratiometric approach, based on the ratio of fluorescence intensities at two different emission wavelengths, provides a robust and quantitative measure of pH that is independent of probe concentration, photobleaching, and changes in lysosomal size or number.

  • Optimal pKa for Lysosomal pH Range: With an estimated pKa of approximately 5.4, this compound's fluorescence response is centered within the physiological pH range of lysosomes (4.5-5.5). This ensures high sensitivity to subtle pH fluctuations within this critical organelle. In contrast, LysoSensor Yellow/Blue has a pKa of ~4.2, making it less sensitive to pH changes in the upper range of the lysosomal pH spectrum.

  • High Photostability and Low Cytotoxicity: Studies have reported that this compound exhibits good photostability, allowing for long-term imaging experiments with minimal signal degradation. Furthermore, it has demonstrated low cytotoxicity, ensuring that cellular processes are not unduly perturbed during the course of the experiment.

Experimental Protocols

To ensure the reproducibility and accuracy of experimental findings, detailed methodologies for key experiments are provided below.

Measurement of Lysosomal pH using this compound

This protocol outlines the steps for staining live cells with this compound and acquiring ratiometric fluorescence images for pH quantification.

Materials:

  • This compound (stock solution in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Pre-warmed serum-free cell culture medium or PBS

  • Confocal microscope with 488 nm laser line and two emission channels (e.g., 515-550 nm for green and 570-620 nm for red)

Procedure:

  • Cell Preparation: Culture cells to 85-95% confluency on glass-bottom dishes. Before staining, wash the cells three times with PBS buffer.

  • Staining: Prepare a 1-10 µM working solution of this compound in pre-warmed serum-free cell culture medium or PBS. Add the working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Mount the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C.

    • Excite the cells with a 488 nm laser.

    • Simultaneously collect fluorescence emission in two channels: a green channel (e.g., 515-550 nm) and a red channel (e.g., 570-620 nm).

  • Data Analysis:

    • For each lysosome (identified as a distinct fluorescent punctum), calculate the ratio of the fluorescence intensity from the red channel to the green channel.

    • To convert these ratios to absolute pH values, a calibration curve must be generated. This is typically done by treating stained cells with buffers of known pH in the presence of ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.

Comparative Photostability Assay

This protocol describes a method to compare the photostability of this compound with other fluorescent probes.

Materials:

  • This compound, LysoTracker Green DND-26, and LysoSensor Yellow/Blue DND-160

  • Live cells stained with each of the probes according to their respective protocols.

  • Confocal microscope with appropriate laser lines for each dye.

Procedure:

  • Sample Preparation: Prepare separate dishes of live cells stained with each of the fluorescent probes.

  • Image Acquisition:

    • Select a region of interest containing several well-stained cells for each probe.

    • Acquire an initial image (time point 0).

    • Continuously illuminate the selected region with the appropriate excitation laser at a constant power.

    • Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the lysosomes within the region of interest for each time point.

    • Normalize the intensity values to the initial intensity at time point 0.

    • Plot the normalized fluorescence intensity as a function of time for each probe.

    • The rate of fluorescence decay is indicative of the probe's photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated to provide a quantitative comparison.

Cytotoxicity Assessment (MTT Assay)

This protocol provides a method for evaluating the cytotoxicity of this compound and other dyes using the MTT assay.

Materials:

  • This compound and other test dyes

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of each fluorescent dye for a period that reflects the typical duration of an imaging experiment (e.g., 2-4 hours). Include untreated control wells.

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the dye concentration to determine the IC50 value (the concentration of the dye that causes a 50% reduction in cell viability).

Visualizing the Science: Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), visualize the lysosomal pH regulation pathway and a typical experimental workflow for comparing pH-sensitive dyes.

Lysosomal_pH_Regulation cluster_membrane Lysosomal Membrane cluster_lumen Lysosomal Lumen (Acidic pH) V-ATPase V-type H+ ATPase H_in H+ V-ATPase->H_in Pumps H+ in ClC-7 ClC-7 (Cl-/H+ Antiporter) Cl_in Cl- ClC-7->Cl_in Imports Cl- Ion_Channels Other Ion Channels (e.g., Na+, K+) Lysosome_Lumen Ion_Channels->Lysosome_Lumen Counter-ion flux ATP ATP ATP->V-ATPase Energy H_in->ClC-7 Exports H+ H_out H+ Cl_out Cl- Cl_out->ClC-7

Caption: Lysosomal pH is primarily maintained by the V-type H+ ATPase, which pumps protons into the lumen, and counter-ion channels like ClC-7 that balance the charge.

Dye_Comparison_Workflow Start Start: Select Dyes (this compound, LysoTracker, LysoSensor) Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Staining Stain cells with each dye individually Cell_Culture->Staining Imaging Live-cell imaging using confocal microscopy Staining->Imaging Data_Acquisition Acquire time-lapse images and ratiometric data Imaging->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis Photostability Measure fluorescence decay (Photobleaching curve) Analysis->Photostability Photostability pH_Quantification Calculate pH from ratiometric data (this compound, LysoSensor) Analysis->pH_Quantification pH Measurement Cytotoxicity Perform MTT assay Analysis->Cytotoxicity Toxicity Comparison Compare pKa, Photostability, Quantum Yield, Cytotoxicity Photostability->Comparison pH_Quantification->Comparison Cytotoxicity->Comparison Conclusion Conclusion: Select optimal probe Comparison->Conclusion

References

Illuminating the Lysosome: A Comparative Guide to CQ-Lyso and Other Lysosomal Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of lysosomal biology, the selection of appropriate tools to monitor this critical organelle is paramount. This guide provides a comprehensive comparison of CQ-Lyso, a novel ratiometric fluorescent probe, with established methods for assessing lysosomal function. We present a detailed analysis of their performance, supported by experimental data, to empower informed decisions in your research.

The lysosome, a key cellular organelle, plays a central role in degradation, recycling, and signaling. Its acidic internal environment is crucial for the function of its hydrolytic enzymes. Consequently, the ability to accurately measure and monitor lysosomal pH and activity is essential for understanding a wide range of physiological and pathological processes, from autophagy to neurodegenerative diseases and cancer.

This guide will delve into the specifics of this compound and compare it with other widely used techniques, including other fluorescent pH indicators and assays for lysosomal enzyme activity.

Quantitative Comparison of Lysosomal Probes

To facilitate a clear and objective comparison, the following table summarizes the key quantitative parameters of this compound and other popular lysosomal probes.

FeatureThis compoundLysoTracker ProbesLysoSensor ProbesDextran-Based ProbesMagic Red™
Measurement Ratiometric Lysosomal pHLysosomal Staining (pH-dependent accumulation)Ratiometric or Intensity-based Lysosomal pHRatiometric Lysosomal pHCathepsin B Activity
Excitation/Emission (nm) 488 / 515-550 (Green) & 570-620 (Red)[1]Varies by color (e.g., LysoTracker Red DND-99: 577/590)Varies (e.g., LysoSensor Y/B: Ex: 329/384, Em: 440/540)[2]Varies (e.g., Oregon Green 488-dextran: Ex: 488/440, Em: 535)~592 / ~628
Effective pH Range Reported for ratiometric measurements in acidic organelles[1]Accumulates in acidic organelles (pH ~4.5-5.5)[3]Varies by probe (e.g., LysoSensor Y/B pKa ~4.2)[4]Varies by dye (e.g., Oregon Green pKa ~4.7)Optimal in acidic lysosomal environment
Photostability Good photostability reportedProne to photobleachingGenerally good, but can varyGenerally goodGood photostability
Cytotoxicity Low cytotoxicity reportedCan be cytotoxic at higher concentrations or with prolonged exposureLow cytotoxicity at working concentrationsGenerally lowNon-cytotoxic substrate
Colocalization High Pearson's coefficient with LysoTracker Deep Red (0.97) and LysoTracker Blue DND-22 (0.95)N/AN/AN/AN/A

In-Depth Look at Lysosomal Analysis Methods

This compound: A Ratiometric Approach to Lysosomal pH

This compound is a fluorescent probe designed for the ratiometric measurement of lysosomal pH. Its mechanism relies on the protonation of its quinoline ring in acidic environments, which leads to a shift in its fluorescence emission from green to red. This ratiometric output, the ratio of red to green fluorescence intensity, provides a quantitative measure of pH that is less susceptible to variations in probe concentration, photobleaching, and instrument settings compared to single-wavelength intensity-based probes.

LysoTracker Probes: The Established Standard for Lysosomal Staining

LysoTracker probes are a family of fluorescent dyes widely used for labeling acidic organelles in live cells. These probes consist of a fluorophore linked to a weak base that accumulates in acidic compartments like lysosomes. While they are excellent for visualizing lysosomal morphology and tracking their movement, their fluorescence intensity is largely independent of pH within the acidic range, making them qualitative rather than quantitative pH indicators.

LysoSensor Probes: Ratiometric and Intensity-Based pH Measurement

The LysoSensor family of dyes offers both ratiometric and intensity-based options for measuring lysosomal pH. For instance, LysoSensor Yellow/Blue DND-160 exhibits a pH-dependent dual-emission spectrum, fluorescing blue in neutral environments and yellow in acidic organelles, allowing for ratiometric pH measurements. Other LysoSensor probes show a pH-dependent increase in fluorescence intensity upon acidification.

Dextran-Based pH Indicators: A Tool for Long-Term Studies

Fluorescently-labeled dextrans, such as those conjugated with Oregon Green, are taken up by cells through endocytosis and accumulate in lysosomes. These probes can be used for ratiometric pH measurements and are particularly useful for long-term studies due to their stability within the lysosome.

Magic Red™ Cathepsin B Assay: Assessing Lysosomal Enzymatic Activity

Beyond pH, assessing the enzymatic activity within lysosomes is crucial for a complete picture of their function. The Magic Red™ Cathepsin B Assay utilizes a non-cytotoxic substrate that becomes fluorescent upon cleavage by active cathepsin B, a key lysosomal protease. This provides a direct measure of the degradative capacity of the lysosome.

Experimental Protocols

General Cell Preparation for Staining
  • Culture cells to the desired confluency on a suitable imaging plate or coverslip.

  • Before staining, remove the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

This compound Staining Protocol
  • Prepare a 1-10 µM working solution of this compound in serum-free medium or PBS.

  • Add the working solution to the cells and incubate at 37°C for 15-30 minutes.

  • (Optional) For colocalization studies, a LysoTracker probe can be added simultaneously or sequentially.

  • Wash the cells with PBS.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the green and red fluorescence channels (e.g., Ex: 488 nm, Em: 515-550 nm for green and 570-620 nm for red).

LysoSensor Yellow/Blue DND-160 Staining Protocol
  • Prepare a 1 µM working solution of LysoSensor Yellow/Blue DND-160 in the appropriate cell culture medium.

  • Add the working solution to the cells and incubate for 5 minutes at 37°C.

  • Wash the cells three times with PBS.

  • Image the cells immediately using a fluorescence microscope with filter sets for blue (Ex: ~329 nm, Em: ~440 nm) and yellow (Ex: ~384 nm, Em: ~540 nm) fluorescence.

Magic Red™ Cathepsin B Assay Protocol
  • Prepare the Magic Red™ substrate solution according to the manufacturer's instructions.

  • Add the substrate solution directly to the cell culture medium.

  • Incubate for the recommended time (typically 15-60 minutes) at 37°C.

  • Image the cells using a fluorescence microscope with a filter set appropriate for red fluorescence (Ex: ~592 nm, Em: ~628 nm).

Lysosomal Signaling and Autophagy

The lysosome is a central hub for cellular signaling, integrating information about nutrient status and cellular stress to regulate processes like autophagy. Key signaling pathways, including mTOR (mechanistic target of rapamycin) and TFEB (transcription factor EB), are intricately linked to lysosomal function and pH.

Lysosomal_Signaling cluster_autophagy Autophagy Pathway cluster_signaling Regulatory Signaling Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome mTORC1 mTORC1 Lysosome->mTORC1 Amino Acid Sensing Degradation Degradation & Recycling Autolysosome->Degradation Nutrient_Status Nutrient Status Nutrient_Status->mTORC1 Activates mTORC1->Autophagosome Inhibits TFEB_cyto TFEB (Cytoplasm) mTORC1->TFEB_cyto Phosphorylates (Inactivates) TFEB_nucleus TFEB (Nucleus) TFEB_cyto->TFEB_nucleus Dephosphorylation & Translocation Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_nucleus->Lysosomal_Genes Activates Transcription Lysosomal_Genes->Autophagosome Promotes Formation Lysosomal_Genes->Lysosome Promotes Biogenesis Nutrient_Deprivation Nutrient Deprivation Nutrient_Deprivation->mTORC1 Inhibits

Caption: Lysosomal pH and nutrient status regulate autophagy via mTOR and TFEB signaling pathways.

This diagram illustrates the central role of the lysosome in cellular homeostasis. Under nutrient-rich conditions, the mTORC1 complex is active on the lysosomal surface, where it senses amino acids. Active mTORC1 phosphorylates and inactivates TFEB in the cytoplasm and inhibits the initiation of autophagy. Conversely, under starvation or when lysosomal function is impaired (e.g., a rise in pH), mTORC1 is inactivated. This allows for the dephosphorylation and nuclear translocation of TFEB, which in turn drives the expression of genes involved in lysosomal biogenesis and autophagy, promoting cellular clearance and recycling.

Experimental Workflow for Cross-Validation

To ensure the reliability of data obtained with any new probe, a rigorous cross-validation workflow is essential.

Cross_Validation_Workflow Start Start: Select Cell Line & Treatment CQ_Lyso Measure Lysosomal pH with this compound Start->CQ_Lyso Alternative_pH Measure Lysosomal pH with Alternative Ratiometric Probe (e.g., LysoSensor Y/B) Start->Alternative_pH LysoTracker Assess Lysosomal Morphology with LysoTracker Start->LysoTracker Magic_Red Measure Cathepsin B Activity with Magic Red Start->Magic_Red Compare_Data Compare Quantitative Data (pH values, colocalization) CQ_Lyso->Compare_Data Alternative_pH->Compare_Data Correlate_Function Correlate pH with Enzymatic Activity & Morphology LysoTracker->Correlate_Function Magic_Red->Correlate_Function Compare_Data->Correlate_Function Conclusion Conclusion: Validate this compound Performance Correlate_Function->Conclusion

Caption: A workflow for the cross-validation of this compound data with other established methods.

This workflow outlines a systematic approach to validating this compound data. By concurrently using a second ratiometric pH probe, a morphological marker like LysoTracker, and a functional assay such as Magic Red, researchers can build a comprehensive and robust dataset. Comparing the quantitative pH measurements from this compound and another ratiometric probe provides a direct assessment of accuracy. Correlating these pH values with changes in lysosomal morphology and enzymatic activity offers a deeper biological validation of the probe's utility in reflecting the functional state of the lysosome.

References

A Comparative Analysis of CQ-Lyso and BCECF-AM for Cellular pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cellular pH is crucial for understanding a myriad of physiological and pathological processes. This guide provides a comprehensive, data-driven comparison of two prominent fluorescent probes: CQ-Lyso, a lysosome-targeted sensor, and BCECF-AM, a widely used indicator of general intracellular pH.

This objective analysis delves into the mechanisms of action, spectral properties, and performance characteristics of each probe, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.

At a Glance: Key Differences

FeatureThis compoundBCECF-AM
Target Organelle LysosomesCytosol (general intracellular)
Mechanism Ratiometric, single excitation, dual emission based on Intramolecular Charge Transfer (ICT)Ratiometric, dual excitation, single emission
Measurement Type Lysosomal pH (pHlyso)Intracellular pH (pHi)
pKa Acidic range (ideal for lysosomes)~6.98-7.0 (ideal for physiological cytosolic pH)[1][2][3]
Excitation ~488 nm[4]~490 nm (pH-sensitive) and ~440 nm (isosbestic)[5]
Emission Green (~515-550 nm) and Red (~570-620 nm)~535 nm

Mechanism of Action and Cellular Targeting

This compound is a chromenoquinoline-based fluorescent probe specifically designed to accumulate in lysosomes. Its mechanism for pH sensing is based on an intramolecular charge transfer (ICT) process. In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated, leading to a significant shift in its emission spectrum. This allows for ratiometric pH measurement using a single excitation wavelength, by calculating the ratio of fluorescence intensities from its two emission bands. The morpholine group on the molecule is believed to facilitate its targeting to the lysosome.

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a cell-permeant compound widely used to measure general intracellular pH (pHi). As an acetoxymethyl ester, it is non-fluorescent and can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting it to the fluorescent, membrane-impermeant BCECF. BCECF is a dual-excitation ratiometric dye; its fluorescence emission intensity at ~535 nm is dependent on the excitation wavelength. The ratio of emission intensities when excited at a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm) provides a quantitative measure of intracellular pH.

Performance Characteristics: A Comparative Overview

ParameterThis compoundBCECF-AM
pH Range Optimized for acidic environments (e.g., lysosomes, pH 4.0-6.0)Optimized for near-neutral physiological pH (6.0-8.0)
Photostability Generally good photostability has been reported for similar chromenoquinoline probes.Subject to photobleaching with prolonged excitation, which can be minimized with electronic shutters and reduced exposure.
Cytotoxicity Reported to have low cytotoxicity at working concentrations.Can be cytotoxic at high concentrations or with prolonged incubation; viability assays are recommended to optimize loading conditions.
Cell Loading Simple incubation, typically for 15-30 minutes.Requires a 15-60 minute incubation followed by a de-esterification period for the AM ester to be cleaved.
Calibration In situ calibration using buffers of known pH with ionophores like nigericin and monensin.Well-established in situ calibration protocols using nigericin and high-potassium buffers to equilibrate intracellular and extracellular pH.

Experimental Protocols

Measuring Lysosomal pH with this compound

1. Reagent Preparation:

  • This compound Stock Solution (1-10 mM): Dissolve this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C, protected from light.

  • This compound Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to the desired final concentration.

2. Cell Staining:

  • Culture cells to the desired confluency on a suitable imaging plate or coverslip.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Remove the loading solution and wash the cells twice with pre-warmed imaging buffer.

3. Fluorescence Imaging:

  • Image the cells using a fluorescence microscope (confocal is recommended for organelle-specific measurements).

  • Excite the cells at 488 nm.

  • Simultaneously acquire images in two emission channels:

    • Green channel: ~515-550 nm

    • Red channel: ~570-620 nm

  • Calculate the ratio of the fluorescence intensity of the red channel to the green channel for individual lysosomes.

4. Ratiometric Calibration:

  • After experimental measurements, treat cells with calibration buffers of known pH (e.g., ranging from pH 4.0 to 6.5) containing ionophores such as 10 µM nigericin and 10 µM monensin to equilibrate lysosomal and extracellular pH.

  • Acquire ratiometric images at each pH point.

  • Generate a calibration curve by plotting the fluorescence intensity ratio against the corresponding pH values.

  • Use this curve to convert the experimental ratios to absolute lysosomal pH values.

Measuring Intracellular pH with BCECF-AM

1. Reagent Preparation:

  • BCECF-AM Stock Solution (1-10 mM): Dissolve BCECF-AM in high-quality, anhydrous DMSO. Store in aliquots at -20°C, protected from light.

  • BCECF-AM Working Solution (2-5 µM): Dilute the stock solution in a physiological buffer (e.g., HBSS). For some cell types, 0.02% Pluronic F-127 can be added to aid in dispersion.

2. Cell Loading:

  • Plate cells on a suitable imaging dish.

  • Wash the cells with pre-warmed physiological buffer.

  • Add the BCECF-AM working solution and incubate for 30-60 minutes at 37°C.

  • Wash the cells two to three times with fresh, pre-warmed buffer to remove extracellular dye.

  • Incubate for an additional 15-30 minutes to allow for complete de-esterification of the AM ester.

3. Ratiometric Fluorescence Measurement:

  • Use a fluorescence imaging system capable of alternating excitation wavelengths.

  • Sequentially excite the cells at ~490 nm and ~440 nm.

  • Measure the fluorescence emission at ~535 nm for each excitation wavelength.

  • Calculate the ratio of the emission intensity from 490 nm excitation to that from 440 nm excitation.

4. Intracellular pH Calibration (Nigericin/High-K+ Method):

  • Prepare a series of high-potassium calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0). A typical buffer contains ~120-140 mM KCl.

  • After the experiment, incubate the BCECF-loaded cells in each calibration buffer containing 5-10 µM nigericin for 5-10 minutes to equilibrate intracellular and extracellular pH.

  • Measure the fluorescence ratio at each pH value.

  • Plot the fluorescence ratio as a function of the buffer pH to generate a calibration curve.

  • Use this curve to convert the experimental fluorescence ratios to absolute intracellular pH values.

Visualizing the Workflow and Application

CQ_Lyso_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis Prepare Cells Prepare Cells Incubate with this compound (15-30 min) Incubate with this compound (15-30 min) Prepare Cells->Incubate with this compound (15-30 min) Prepare this compound Working Solution Prepare this compound Working Solution Prepare this compound Working Solution->Incubate with this compound (15-30 min) Wash Cells Wash Cells Incubate with this compound (15-30 min)->Wash Cells Excite at 488 nm Excite at 488 nm Wash Cells->Excite at 488 nm Acquire Green Emission (~530 nm) Acquire Green Emission (~530 nm) Excite at 488 nm->Acquire Green Emission (~530 nm) Acquire Red Emission (~590 nm) Acquire Red Emission (~590 nm) Excite at 488 nm->Acquire Red Emission (~590 nm) Calculate Red/Green Ratio Calculate Red/Green Ratio Acquire Green Emission (~530 nm)->Calculate Red/Green Ratio Acquire Red Emission (~590 nm)->Calculate Red/Green Ratio Calibrate with pH Curve Calibrate with pH Curve Calculate Red/Green Ratio->Calibrate with pH Curve Determine Lysosomal pH Determine Lysosomal pH Calibrate with pH Curve->Determine Lysosomal pH

Caption: Experimental workflow for measuring lysosomal pH using this compound.

BCECF_AM_Application cluster_pathway Signaling Pathway cluster_measurement Intracellular pH Measurement Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Na+/H+ Exchanger (NHE) Na+/H+ Exchanger (NHE) Signaling Cascade->Na+/H+ Exchanger (NHE) Activation H+ Efflux H+ Efflux Na+/H+ Exchanger (NHE)->H+ Efflux Increase in Intracellular pH (pHi) Increase in Intracellular pH (pHi) H+ Efflux->Increase in Intracellular pH (pHi) Ratiometric Measurement Ratiometric Measurement Increase in Intracellular pH (pHi)->Ratiometric Measurement Detected by BCECF-AM Loading BCECF-AM Loading BCECF-AM Loading->Ratiometric Measurement Quantification of ΔpHi Quantification of ΔpHi Ratiometric Measurement->Quantification of ΔpHi

Caption: Application of BCECF-AM in monitoring intracellular pH changes mediated by the Na+/H+ exchanger.

Conclusion: Choosing the Right Probe

The choice between this compound and BCECF-AM fundamentally depends on the biological question being addressed.

This compound is the superior choice for specifically investigating the pH of lysosomes. Its targeted accumulation and ratiometric measurement in the acidic pH range make it ideal for studies on lysosomal function, autophagy, and lysosomal storage diseases.

BCECF-AM remains the gold standard for measuring global cytosolic pH. Its well-characterized properties and established protocols make it a reliable tool for studying cellular processes that involve changes in overall intracellular pH, such as ion transport, apoptosis, and cell proliferation.

For researchers in drug development, understanding the specific cellular compartments affected by a compound is critical. Using this compound can provide valuable insights into lysosomotropic drugs, while BCECF-AM is essential for assessing broader effects on cellular pH homeostasis. By carefully considering the strengths and limitations of each probe, researchers can select the optimal tool to generate accurate and meaningful data.

References

A Researcher's Guide to Lysosomal pH Measurement: Assessing the Accuracy of CQ-Lyso

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the accurate measurement of lysosomal pH is crucial for understanding cellular homeostasis and the mechanisms of lysosomotropic drugs. The lysosome, with its acidic internal environment, is a key organelle in cellular degradation and recycling pathways. Any perturbation in its pH can be indicative of disease states or the cellular response to therapeutics. This guide provides a comprehensive comparison of CQ-Lyso, a novel fluorescent probe for lysosomal pH, with other established alternatives, supported by experimental data and detailed protocols.

Mechanism of Action: The Ratiometric Advantage of this compound

This compound is a lysosome-targeting fluorescent probe built upon a chromenoquinoline core.[1][2] Its mechanism for pH sensing lies in an enhanced intramolecular charge transfer (ICT) process upon protonation of its quinoline ring in acidic environments.[3] This protonation leads to a significant red-shift in both its absorption and emission spectra, allowing for ratiometric pH measurement.[3] Unlike probes that rely on a single fluorescence intensity, ratiometric probes like this compound offer a more accurate and reliable pH determination, as the ratio of two emission intensities is independent of probe concentration, photobleaching, and instrumental factors. This compound is designed for single-wavelength excitation, simplifying the imaging process.[1]

Performance Comparison: this compound vs. The Alternatives

The selection of a suitable lysosomal pH probe depends on various factors, including its pKa, photostability, cytotoxicity, and ease of use. Here, we compare this compound with other commonly used lysosomal pH probes: LysoTracker, LysoSensor, and pHrodo dyes.

FeatureThis compoundLysoTracker ProbesLysoSensor Yellow/BluepHrodo Dyes (Green/Red)
Sensing Mechanism Ratiometric (dual emission)Intensity-based (accumulates in acidic organelles)Ratiometric (dual excitation/emission)Intensity-based (fluorescence increases in acidic pH)
pKa Not explicitly stated in reviewed sourcesVaries by derivative, generally aligned with lysosomal pH (~4.5-5.0)~5.2 (Green), Not specified for Yellow/Blue~6.5 (Green/Red)
Excitation (nm) 488Varies by color (e.g., Red: 577, Green: 504, Deep Red: 647)~340/380~509 (Green), ~560 (Red)
Emission (nm) Green: 515-550, Red: 570-620Varies by color (e.g., Red: 590, Green: 511, Deep Red: 668)Blue: ~450, Yellow: ~510~533 (Green), ~585 (Red)
Photostability Good photostability reportedCan be prone to photobleaching, especially LysoTracker Red. LysoTracker Deep Red offers enhanced photostability.Can be unstable and may modulate pH over extended periods.Generally photostable.
Cytotoxicity Low cytotoxicity reported.Generally low at working concentrations, but can be cytotoxic at higher concentrations or with prolonged exposure.Can have an alkalinizing effect on lysosomes.Generally low cytotoxicity.
Key Advantages Ratiometric measurement with single wavelength excitation.High selectivity for acidic organelles, available in multiple colors.Ratiometric measurement provides accurate pH values."No-wash" protocols possible due to low fluorescence at neutral pH.
Key Disadvantages pKa value not readily available in literature.Intensity-based measurements can be affected by probe concentration and lysosomal size. Leakage can occur with pH increase.Can be unstable and may alter lysosomal pH. Requires dual-wavelength excitation.pKa is not ideal for the highly acidic lysosomal environment, limiting sensitivity in the lower pH range.

Experimental Protocols

Accurate and reproducible lysosomal pH measurements necessitate standardized experimental protocols. Below are detailed methodologies for creating a pH calibration curve and for using this compound and its alternatives.

In Situ pH Calibration Curve Generation

A standard curve is essential to correlate the fluorescence intensity ratio to the actual lysosomal pH.

Materials:

  • Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing 125 mM KCl, 25 mM NaCl, and 25 mM of an appropriate buffer (e.g., MES for acidic range, HEPES for neutral range).

  • Nigericin (10 µM) and Monensin (10 µM) to equilibrate intracellular and extracellular pH.

  • The chosen fluorescent pH probe.

Protocol:

  • Seed cells on a suitable imaging plate (e.g., glass-bottom dish) and allow them to adhere.

  • Load the cells with the fluorescent pH probe according to the specific protocol for that probe.

  • Wash the cells with the calibration buffer of the highest pH (e.g., pH 7.0).

  • Incubate the cells in each pH calibration buffer containing nigericin and monensin for 5-15 minutes.

  • Acquire fluorescence images at each pH point using the appropriate excitation and emission wavelengths for the probe.

  • For ratiometric probes, calculate the ratio of the fluorescence intensities at the two emission wavelengths for each pH value.

  • Plot the fluorescence intensity ratio (or intensity for single-wavelength probes) against the corresponding pH value to generate the calibration curve.

Lysosomal pH Measurement with this compound

Materials:

  • This compound stock solution (1-10 mM in DMSO or DMF).

  • Serum-free cell culture medium or PBS.

  • Live-cell imaging setup with a 488 nm laser line and appropriate emission filters.

Protocol:

  • Prepare a 1-10 µM working solution of this compound in pre-warmed serum-free medium or PBS.

  • Wash the cultured cells with PBS.

  • Incubate the cells with the this compound working solution for 15-30 minutes at 37°C.

  • Wash the cells with fresh medium or PBS.

  • Acquire fluorescence images using 488 nm excitation. Collect emission in two channels: green (515-550 nm) and red (570-620 nm).

  • Calculate the ratio of the red to green fluorescence intensity within the lysosomes.

  • Determine the lysosomal pH by interpolating the calculated ratio on the pre-determined pH calibration curve.

Lysosomal pH Measurement with LysoSensor Yellow/Blue

Materials:

  • LysoSensor Yellow/Blue DND-160 stock solution.

  • Isotonic solution (e.g., 20 mM MES, 5 mM KCl, 120 mM NaCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Imaging system capable of dual-wavelength excitation (e.g., 340 nm and 380 nm).

Protocol:

  • Prepare a 1 µM working solution of LysoSensor Yellow/Blue in the isotonic solution.

  • Incubate cells with the working solution for 5 minutes.

  • Acquire fluorescence images by exciting at approximately 340 nm and 380 nm and collecting the emission at around 540 nm (yellow) and 440 nm (blue), respectively.

  • Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths.

  • Determine the lysosomal pH using the corresponding calibration curve.

Lysosomal pH Measurement with pHrodo Dyes

Materials:

  • pHrodo Green or Red AM intracellular pH indicator.

  • PowerLoad™ Concentrate.

  • Live-cell imaging setup with appropriate filters for the chosen dye.

Protocol:

  • Prepare the pHrodo AM ester working solution according to the manufacturer's instructions, typically including the PowerLoad™ Concentrate.

  • Incubate cells with the working solution for 30 minutes at 37°C.

  • Wash the cells with fresh medium.

  • Acquire fluorescence images using the appropriate excitation and emission wavelengths (e.g., Ex/Em ~509/533 nm for Green).

  • Quantify the fluorescence intensity within the lysosomes. Due to its intensity-based nature, direct pH quantification requires a carefully prepared calibration curve and is more susceptible to variations in probe concentration.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the experimental process and the underlying mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Cell & Probe Preparation cluster_staining Staining & Imaging cluster_analysis Data Analysis cell_culture 1. Cell Culture probe_prep 2. Prepare Probe Working Solution cell_culture->probe_prep incubation 3. Incubate Cells with Probe probe_prep->incubation wash 4. Wash Cells incubation->wash imaging 5. Live-Cell Imaging wash->imaging ratio_calc 6. Calculate Fluorescence Ratio imaging->ratio_calc ph_determination 8. Determine Lysosomal pH ratio_calc->ph_determination calibration 7. Generate pH Calibration Curve calibration->ph_determination

General workflow for lysosomal pH measurement.

cq_lyso_mechanism cluster_neutral Neutral pH (Cytosol) cluster_acidic Acidic pH (Lysosome) CQ_neutral This compound green_photon Green Photon (515-550 nm) CQ_neutral->green_photon Low Red Emission CQ_acidic This compound-H+ CQ_neutral->CQ_acidic Protonation in Lysosome photon_in_neutral Photon (488 nm) photon_in_neutral->CQ_neutral red_photon Red Photon (570-620 nm) CQ_acidic->red_photon High Red Emission (ICT) photon_in_acidic Photon (488 nm) photon_in_acidic->CQ_acidic

Ratiometric pH sensing mechanism of this compound.

Conclusion

This compound presents a valuable tool for the ratiometric measurement of lysosomal pH, offering the advantage of single-wavelength excitation and good photostability. While it demonstrates high selectivity for lysosomes, as evidenced by high colocalization with LysoTracker probes, a direct comparison of its pKa value with other probes requires further investigation from peer-reviewed literature.

For researchers, the choice of a lysosomal pH probe will ultimately depend on the specific experimental needs. For qualitative imaging and tracking of acidic organelles, LysoTracker probes offer a wide array of colors. For highly accurate, quantitative pH measurements, ratiometric probes like this compound and LysoSensor Yellow/Blue are superior, though the potential for LysoSensor to alter lysosomal pH should be considered. pHrodo dyes provide a convenient option for "no-wash" assays, but their sensitivity in the lower pH range of healthy lysosomes may be limited. By understanding the strengths and weaknesses of each probe and employing rigorous experimental protocols, researchers can confidently and accurately investigate the critical role of lysosomal pH in health and disease.

References

CQ-Lyso performance compared to other commercially available lysosomal probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable visualization of lysosomes is paramount. This guide provides a comprehensive comparison of CQ-Lyso, a novel lysosome-targeting ratiometric fluorescent probe, with other commercially available lysosomal probes. We delve into key performance metrics, supported by experimental data, to empower you in selecting the optimal tool for your live-cell imaging needs.

Lysosomes are dynamic organelles central to cellular homeostasis, playing critical roles in degradation, recycling, and signaling. The ability to accurately monitor their behavior is crucial for understanding various physiological and pathological processes. This compound has emerged as a promising tool for lysosomal research. This guide will objectively compare its performance against established probes like the LysoTracker™ and LysoSensor™ series, as well as other alternatives such as SiR-Lyso and DALGreen.

Performance Comparison of Lysosomal Probes

The selection of a lysosomal probe is dictated by several critical performance parameters. Here, we summarize the available quantitative and qualitative data for this compound and its competitors.

ProbeExcitation (nm)Emission (nm)PhotostabilitySignal-to-Noise RatioCytotoxicityKey Features
This compound 488515-550 (Green), 570-620 (Yellow)GoodHighLowRatiometric pH sensing with single wavelength excitation.[1]
LysoTracker™ Red DND-99 577590Prone to photobleaching[2][3]ModerateCan induce cytotoxicity with prolonged use.[4]Well-established, bright initial signal.
LysoTracker™ Deep Red 647668Superior to LysoTracker Red.[5]HighLower than LysoTracker Red.Far-red emission minimizes autofluorescence.
LysoSensor™ Green DND-189 443505ModerateLower than LysoTrackerGenerally lower than LysoTracker.pH-dependent fluorescence intensity.
SiR-Lyso 652674HighHighLowFar-red, fluorogenic, suitable for super-resolution.
DALGreen 488515GoodHighLowSpecific to autolysosomes, fluorescence enhances in acidic environments.

Note: Direct, side-by-side quantitative comparison data for all probes across all parameters in a single study is limited. The information presented is a synthesis of available data from various sources. Researchers are encouraged to perform their own comparative experiments based on the protocols provided below.

Experimental Protocols

To facilitate a direct and fair comparison of lysosomal probes, we provide detailed methodologies for key experiments.

Photostability Assay

This protocol assesses the resistance of a fluorescent probe to photobleaching upon continuous illumination.

Materials:

  • Live cells cultured on glass-bottom dishes

  • This compound and other lysosomal probes for comparison

  • Complete cell culture medium

  • Confocal microscope with a time-lapse imaging capability

Procedure:

  • Seed cells on glass-bottom dishes and culture overnight.

  • Prepare working solutions of each lysosomal probe according to the manufacturer's instructions. For example, use 50-100 nM for LysoTracker™ Red DND-99.

  • Incubate the cells with the respective probes for the recommended time (e.g., 30 minutes for LysoTracker™ Red).

  • Wash the cells with fresh, pre-warmed culture medium.

  • Mount the dish on the confocal microscope.

  • Select a region of interest (ROI) containing well-stained lysosomes.

  • Acquire an initial image (time point 0).

  • Continuously illuminate the ROI with the appropriate laser line at a fixed intensity.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

  • Measure the mean fluorescence intensity of the lysosomes within the ROI at each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity (time 0) and plot the decay over time. A slower decay indicates higher photostability.

Signal-to-Noise Ratio (SNR) Measurement

This protocol quantifies the clarity of the fluorescent signal from the lysosomes against the background fluorescence.

Materials:

  • Images of cells stained with different lysosomal probes

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Acquire fluorescence images of cells stained with each probe using identical imaging parameters (laser power, gain, etc.).

  • Open the images in ImageJ/Fiji.

  • Select a region of interest (ROI) that encompasses a brightly stained lysosome (Signal).

  • Measure the mean fluorescence intensity within this ROI.

  • Select a background ROI in a region of the cell devoid of lysosomes.

  • Measure the mean fluorescence intensity of the background ROI.

  • Calculate the Signal-to-Noise Ratio (SNR) using the formula: SNR = (Mean Signal Intensity) / (Standard Deviation of Background Intensity) .

  • A higher SNR indicates a clearer signal with less background interference.

Cytotoxicity Assay (CCK-8 Assay)

This protocol assesses the effect of the fluorescent probes on cell viability.

Materials:

  • Live cells

  • 96-well plates

  • This compound and other lysosomal probes at various concentrations

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare a series of dilutions for each lysosomal probe in complete culture medium.

  • Remove the existing medium and add the medium containing the different concentrations of the probes to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the probes).

  • Incubate the cells for a period relevant to your imaging experiments (e.g., 24 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the probe concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). A higher IC50 value indicates lower cytotoxicity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the comparative assays.

Photostability_Assay_Workflow cluster_prep Cell & Probe Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis start Seed cells on glass-bottom dish culture Culture overnight start->culture prep_probes Prepare probe working solutions culture->prep_probes stain Incubate cells with probes prep_probes->stain wash Wash cells stain->wash mount Mount dish on confocal microscope wash->mount select_roi Select Region of Interest (ROI) mount->select_roi initial_img Acquire initial image (t=0) select_roi->initial_img illuminate Continuous illumination initial_img->illuminate acquire_series Acquire time-lapse images illuminate->acquire_series measure Measure mean fluorescence intensity acquire_series->measure normalize Normalize intensity to t=0 measure->normalize plot Plot fluorescence decay curve normalize->plot compare Compare photostability plot->compare

Caption: Workflow for the comparative photostability assay.

SNR_Measurement_Workflow cluster_imaging Image Acquisition cluster_analysis ImageJ/Fiji Analysis cluster_calculation SNR Calculation stain_cells Stain cells with different probes acquire_images Acquire images with identical parameters stain_cells->acquire_images open_images Open images in ImageJ/Fiji acquire_images->open_images select_signal_roi Select Signal ROI (lysosome) open_images->select_signal_roi select_bg_roi Select Background ROI open_images->select_bg_roi measure_signal Measure Mean Signal Intensity select_signal_roi->measure_signal calculate_snr Calculate SNR: (Signal) / (SD of Background) measure_signal->calculate_snr measure_bg Measure Mean & SD of Background select_bg_roi->measure_bg measure_bg->calculate_snr compare_snr Compare SNR values calculate_snr->compare_snr

Caption: Workflow for Signal-to-Noise Ratio (SNR) measurement.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate culture Culture overnight seed_cells->culture prepare_dilutions Prepare probe dilutions culture->prepare_dilutions treat_cells Treat cells with probes prepare_dilutions->treat_cells incubate Incubate for 24h treat_cells->incubate add_cck8 Add CCK-8 solution incubate->add_cck8 incubate_cck8 Incubate for 1-4 hours add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450 nm incubate_cck8->read_absorbance calc_viability Calculate cell viability (%) read_absorbance->calc_viability plot_curve Plot viability vs. concentration calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 compare_toxicity Compare cytotoxicity determine_ic50->compare_toxicity

Caption: Workflow for the comparative cytotoxicity assay.

Conclusion

This compound presents itself as a robust and versatile tool for lysosomal research, offering the significant advantage of ratiometric pH measurement with single-wavelength excitation, coupled with good photostability and low cytotoxicity. While established probes like LysoTracker™ provide strong initial signals, they may be hampered by photobleaching and potential cellular toxicity, particularly in long-term imaging experiments. Newer generation probes like SiR-Lyso and DALGreen offer benefits in the far-red spectrum and for specific applications like super-resolution microscopy and autophagy studies, respectively.

The choice of the optimal lysosomal probe will ultimately depend on the specific requirements of your experiment. For researchers prioritizing quantitative pH measurements, photostability, and minimal impact on cell health, this compound is a compelling option. This guide provides the necessary framework and experimental protocols to empower researchers to make an informed decision based on direct, comparative data.

References

Safety Operating Guide

Navigating the Disposal of CQ-Lyso: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent probe CQ-Lyso, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of fluorescent dyes and hazardous laboratory chemicals provide a clear framework for its safe management. This guide offers essential, step-by-step information to navigate the disposal process, emphasizing the importance of adhering to institutional and local regulations.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a set of fundamental principles to protect laboratory personnel and the environment. Under no circumstances should chemical waste be disposed of down the sink or in regular trash.[1][2] Improper disposal can lead to environmental contamination and may be in violation of federal, state, and local regulations.[2][3]

All chemical waste must be collected in designated, leak-proof containers that are chemically compatible with the substance.[1] These containers should be clearly labeled with the full chemical name and any known hazards. It is crucial to segregate incompatible waste materials to prevent dangerous chemical reactions.

Step-by-Step Disposal Procedures for this compound

The following procedural guidance is based on general best practices for laboratory chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect all waste containing this compound, including stock solutions, working solutions, and contaminated materials (e.g., pipette tips, gloves), in a designated hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks.

    • For liquid waste, use a container with secondary containment, such as a plastic bin, to catch any potential spills.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include the full chemical name ("this compound"), the primary hazardous constituents, and the date accumulation started.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.

    • Ensure the storage area is well-ventilated and away from heat or ignition sources.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal of Empty Containers:

    • Empty this compound containers are also considered hazardous waste until properly cleaned.

    • To decontaminate an empty container, it must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste. The subsequent rinses may also need to be collected, depending on institutional guidelines.

    • After triple-rinsing and air-drying, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste.

  • Requesting Waste Pickup:

    • Once the waste container is full, or in accordance with your lab's regular schedule, contact your institution's EHS department to arrange for a hazardous waste pickup.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available without the SDS, general guidelines for laboratory hazardous waste accumulation are provided by regulatory bodies and institutions.

ParameterGuideline
Maximum Accumulation Volume Typically, no more than 10-25 gallons of total chemical waste should be accumulated in a laboratory before removal.
Reactive Acutely Hazardous Waste For certain highly hazardous wastes (P-listed), the accumulation limit can be as low as one quart.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

CQ_Lyso_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Decontamination start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe collect_waste Collect Waste in a Compatible & Labeled Container ppe->collect_waste secondary_containment Use Secondary Containment for Liquid Waste collect_waste->secondary_containment store_waste Store in Designated Satellite Accumulation Area (SAA) secondary_containment->store_waste keep_closed Keep Container Closed store_waste->keep_closed is_full Container Full? keep_closed->is_full is_full->store_waste No contact_ehs Contact EHS for Hazardous Waste Pickup is_full->contact_ehs Yes end Waste Properly Disposed contact_ehs->end empty_container Empty this compound Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate deface_label Deface or Remove Label collect_rinseate->deface_label discard_container Dispose of Container as Non-Hazardous Waste deface_label->discard_container

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always obtain and review the specific Safety Data Sheet (SDS) for any chemical before use and disposal. Adherence to your institution's specific policies and procedures for hazardous waste management, as directed by your Environmental Health and Safety (EHS) department, is mandatory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.